Product packaging for 2-Methyl-1,3-dioxolane-2-ethanol(Cat. No.:CAS No. 5754-32-5)

2-Methyl-1,3-dioxolane-2-ethanol

カタログ番号: B1585420
CAS番号: 5754-32-5
分子量: 132.16 g/mol
InChIキー: MPEMSDRABAGGLU-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。
  • Packaging may vary depending on the PRODUCTION BATCH.

説明

2-Methyl-1,3-dioxolane-2-ethanol is a useful research compound. Its molecular formula is C6H12O3 and its molecular weight is 132.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H12O3 B1585420 2-Methyl-1,3-dioxolane-2-ethanol CAS No. 5754-32-5

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

2-(2-methyl-1,3-dioxolan-2-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O3/c1-6(2-3-7)8-4-5-9-6/h7H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPEMSDRABAGGLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OCCO1)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70337077
Record name 1,3-Dioxolane-2-ethanol, 2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70337077
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5754-32-5
Record name 1,3-Dioxolane-2-ethanol, 2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70337077
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis of 2-Methyl-1,3-dioxolane-2-ethanol from 4-hydroxy-2-butanone

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive examination of the efficient synthesis of 2-Methyl-1,3-dioxolane-2-ethanol, a valuable synthetic intermediate, from 4-hydroxy-2-butanone. The core of this transformation lies in the selective protection of the ketone functionality as a cyclic ketal in the presence of a primary alcohol. We will explore the mechanistic underpinnings of this reaction, provide a field-proven experimental protocol, and present the necessary data for verification and replication.

Strategic Overview: The Importance of Selective Ketalization

4-Hydroxy-2-butanone is a bifunctional molecule containing both a ketone and a primary alcohol. In multistep synthesis, it is often necessary to protect one functional group while reacting the other. The synthesis of this compound is a classic example of this strategy, where the more reactive ketone carbonyl is selectively protected as an ethylene ketal. This protecting group is stable under basic and nucleophilic conditions, allowing for subsequent reactions at the free hydroxyl group.

The target molecule, this compound, serves as a key building block and a methyl vinyl ketone equivalent, particularly useful in synthetic strategies like the Robinson annulation for ring formation.[1][2] An efficient, high-yield synthesis is therefore of significant interest to the synthetic chemistry community.

The Reaction Mechanism: Acid-Catalyzed Ketal Formation

The conversion of a ketone to a ketal is a reversible, acid-catalyzed reaction involving nucleophilic addition of an alcohol.[3][4] The use of a diol, such as ethylene glycol, results in the formation of a stable, five-membered cyclic ketal.

The mechanism proceeds through several distinct steps:

  • Protonation of the Carbonyl: The acid catalyst protonates the carbonyl oxygen, significantly increasing the electrophilicity of the carbonyl carbon.

  • Nucleophilic Attack: A hydroxyl group from the ethylene glycol molecule acts as a nucleophile, attacking the activated carbonyl carbon. This forms a tetrahedral intermediate known as a hemiketal.

  • Proton Transfer: A proton is transferred from the newly added oxonium ion to one of the hydroxyl groups of the hemiketal.

  • Elimination of Water: The protonated hydroxyl group leaves as a water molecule, a good leaving group. The resulting species is a resonance-stabilized oxonium ion.

  • Intramolecular Cyclization: The second hydroxyl group of the ethylene glycol moiety attacks the electrophilic carbon in an intramolecular fashion.

  • Deprotonation: The catalyst is regenerated by the removal of a proton from the oxonium ion, yielding the final 1,3-dioxolane product.

To drive the reaction equilibrium toward the product side, the water generated as a byproduct must be removed from the reaction mixture.[4] This is typically achieved by azeotropic distillation using a Dean-Stark apparatus or by using a chemical drying agent.[5][6][7]

Ketalization_Mechanism Figure 1: Acid-Catalyzed Ketalization Mechanism Start 4-Hydroxy-2-butanone + Ethylene Glycol Protonation Protonation of Carbonyl Oxygen Start->Protonation H+ (cat.) Hemiketal Hemiketal Intermediate Protonation->Hemiketal Nucleophilic Attack ProtonTransfer Proton Transfer Hemiketal->ProtonTransfer WaterLoss Elimination of Water ProtonTransfer->WaterLoss Oxonium Resonance-Stabilized Oxonium Ion WaterLoss->Oxonium Cyclization Intramolecular Cyclization Oxonium->Cyclization Product_H Protonated Ketal Cyclization->Product_H Deprotonation Deprotonation Product_H->Deprotonation End This compound Deprotonation->End -H+ (cat.)

Figure 1: Acid-Catalyzed Ketalization Mechanism

Experimental Protocol: An Efficient, High-Yield Procedure

The following protocol is adapted from a peer-reviewed procedure known to produce the target compound in high yield (90%) and purity, avoiding the need for complex purification methods like column chromatography.[1][2]

Reagents and Materials
Reagent/MaterialMolecular WeightQuantityMolesRole
4-Hydroxy-2-butanone88.11 g/mol 10.2 g116 mmolStarting Material
Anhydrous Ethylene Glycol62.07 g/mol 12.4 g200 mmolProtecting Agent
d-Tartaric Acid150.09 g/mol 90 mg0.6 mmolWeak Acid Catalyst
Anhydrous MgSO₄120.37 g/mol 4.0 g33 mmolDrying Agent
Dry Ethyl Acetate88.11 g/mol 150 mL-Solvent
500 mL Round-bottomed flask-1-Reaction Vessel
Reflux Condenser-1--
Magnetic Stirrer & Stir Bar-1--
Heating Mantle-1--

Reaction Workflow

Experimental_Workflow Figure 2: Experimental Synthesis Workflow A 1. Setup Combine 4-hydroxy-2-butanone, d-tartaric acid, MgSO4, and ethyl acetate in flask. B 2. Reagent Addition Add ethylene glycol dropwise over 10 minutes. A->B C 3. Reaction Heat mixture to reflux and maintain for 3 hours. B->C D 4. Cooldown & Filtration Cool to room temperature. Filter to remove MgSO4. C->D E 5. Workup Wash filtrate with brine. Dry organic layer with Na2SO4. D->E F 6. Solvent Removal Evaporate solvent under reduced pressure. E->F G 7. Purification Purify crude product via Kugelrohr distillation. F->G H 8. Final Product Obtain pure this compound as a colorless liquid. G->H

Figure 2: Experimental Synthesis Workflow
Step-by-Step Procedure

  • Reaction Setup: To a 500 mL round-bottomed flask equipped with a magnetic stir bar, add 4-hydroxy-2-butanone (10.2 g, 116 mmol), d-tartaric acid (90 mg, 0.6 mmol), anhydrous MgSO₄ (4.0 g, 33 mmol), and dry ethyl acetate (150 mL).[1]

    • Causality Note: A weak acid catalyst like d-tartaric acid is employed to prevent potential acid-catalyzed side reactions, such as dehydration of the primary alcohol. Anhydrous MgSO₄ acts as an in-situ drying agent to sequester the water formed during the reaction, helping to drive the equilibrium forward.[1][2] Ethyl acetate is a less toxic and effective solvent for this transformation compared to alternatives like benzene.[2]

  • Addition of Ethylene Glycol: Over a period of 10 minutes, add anhydrous ethylene glycol (12.4 g, 200 mmol) to the stirring mixture at room temperature.[1]

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux using a heating mantle. Maintain the reflux with vigorous stirring for 3 hours.[1]

  • Cooldown and Filtration: After 3 hours, remove the heating mantle and allow the reaction mixture to cool to room temperature. Filter the mixture through a Büchner funnel to remove the solid MgSO₄. Wash the filter cake with a small amount of ethyl acetate to ensure complete recovery of the product.

  • Workup: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate (2 x 50 mL) and brine (2 x 50 mL).

    • Causality Note: The bicarbonate wash neutralizes the tartaric acid catalyst. The brine wash helps to remove residual water and unreacted ethylene glycol, which has significant water solubility.[1][2]

  • Drying and Solvent Removal: Dry the washed organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude product as a pale yellow oil.

  • Purification: Purify the crude oil by Kugelrohr distillation. The pure product is obtained as a clear, colorless liquid.[1]

Product Characterization and Data

The identity and purity of the synthesized this compound should be confirmed by analytical methods.

Expected Yield and Physical Properties
ParameterValueSource
Isolated Yield90%[1][2][8]
Purity (GC)>99% (after distillation)[1][2]
Boiling Point56°C @ 2.5 mmHg[1]
AppearanceClear, colorless liquid[1][2]
Molecular FormulaC₆H₁₂O₃[9][10]
Molecular Weight132.16 g/mol [9][10]
Spectroscopic Data

The following data is consistent with the structure of this compound.[1]

  • ¹H NMR (CDCl₃):

    • δ 1.34 (3H, s, -CH₃)

    • δ 1.93 (2H, t, J = 5.5, -CH₂-CH₂-OH)

    • δ 3.68 (1H, s, -OH)

    • δ 3.74 (2H, t, J = 5.5, CH₂-CH₂-OH)

    • δ 3.97 (4H, s, -O-CH₂-CH₂-O-)

  • ¹³C NMR (CDCl₃):

    • δ 23.8 (-CH₃)

    • δ 40.2 (-CH₂-CH₂-OH)

    • δ 58.9 (-CH₂-CH₂-OH)

    • δ 64.7 (-O-CH₂-CH₂-O-)

    • δ 109.0 (-C-(OR)₂)

  • Mass Spectrometry (MS m/z):

    • 131 (M⁺-1, 2%), 117 (20%), 99 (14%), 87 (100%), 73 (6%), 55 (4%), 43 (56%)

Conclusion

The synthesis of this compound from 4-hydroxy-2-butanone via acid-catalyzed ketalization with ethylene glycol is a robust and highly efficient transformation. By utilizing a weak acid catalyst and an appropriate solvent system, the reaction can be driven to completion with high selectivity and yield. The detailed protocol and characterization data provided herein serve as a self-validating guide for researchers, enabling the reliable production of this important synthetic intermediate for applications in pharmaceutical development and complex molecule synthesis.

References

An In-Depth Technical Guide to the Physical Characteristics of 2-Methyl-1,3-dioxolane-2-ethanol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the physical and chemical properties of 2-Methyl-1,3-dioxolane-2-ethanol, a versatile bifunctional molecule of significant interest to researchers and professionals in drug development and organic synthesis. This document delves into the core physicochemical characteristics, spectroscopic profile, and safety considerations of this compound, offering field-proven insights and detailed experimental protocols.

Introduction: A Molecule of Strategic Importance

This compound, identified by its CAS number 5754-32-5, is a valuable synthetic intermediate. Its structure uniquely combines a protected ketone in the form of a 2-methyl-1,3-dioxolane ring and a primary alcohol functional group. This arrangement allows for a diverse range of chemical transformations, making it a key building block in complex molecular architectures.

One of its primary applications is as a stable and effective methyl vinyl ketone (MVK) equivalent. MVK is a crucial reagent in Robinson annulation reactions for the formation of six-membered rings, a common motif in steroids and other natural products.[1][2][3] However, MVK itself is prone to polymerization.[1] The dioxolane functionality in this compound serves as a protecting group for the ketone, preventing unwanted side reactions and allowing for controlled reactivity.[4] This guide will explore the physical properties that underpin its synthetic utility and provide the necessary data for its effective application in a laboratory setting.

Core Physicochemical Properties

A thorough understanding of a compound's physical properties is fundamental to its application in research and development. These parameters dictate its behavior in different solvent systems, its volatility, and its general handling characteristics.

Structural and General Properties

The foundational properties of this compound are summarized in the table below.

PropertyValueSource(s)
Chemical Structure Chemical structure of this compound[5]
Molecular Formula C₆H₁₂O₃[1][3]
Molecular Weight 132.16 g/mol [1][3]
CAS Number 5754-32-5[1][2]
Appearance Liquid[6]
Purity Typically ≥95%[2][6]
Thermal and Density Properties

The thermal properties of this compound are crucial for purification techniques such as distillation and for predicting its state under various experimental conditions.

PropertyValueSource(s)
Boiling Point 190.8 °C[1]
Melting Point Not available
Density Not available
Refractive Index Not available
Vapor Pressure Not available

Spectroscopic Characterization

Spectroscopic analysis is indispensable for the unambiguous identification and purity assessment of organic compounds. This section outlines the expected spectroscopic data for this compound.

Note: Experimental spectra for this compound were not found in the available literature. The following sections describe the expected spectral features based on the compound's structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl group, the two methylene groups of the dioxolane ring, and the two methylene groups of the ethanol side chain, as well as a signal for the hydroxyl proton.

  • ¹³C NMR: The carbon NMR spectrum should display six unique signals corresponding to the six carbon atoms in the molecule.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to exhibit a broad absorption band in the region of 3200-3600 cm⁻¹ characteristic of the O-H stretching vibration of the alcohol. Strong C-O stretching bands associated with the dioxolane ring and the alcohol will also be prominent.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. The mass spectrum of this compound would be expected to show a molecular ion peak (M⁺) at m/z 132.

Synthesis and Reactivity

Synthesis

A common and efficient method for the synthesis of this compound involves the acid-catalyzed reaction of 4-hydroxy-2-butanone with ethylene glycol.[7] The use of a weak acid catalyst, such as d-tartaric acid, in a solvent like ethyl acetate can lead to high isolated yields, reportedly around 90%.[7] This reaction is an equilibrium process, and the removal of water, often with a dehydrating agent like anhydrous magnesium sulfate, drives the reaction towards the formation of the dioxolane product.

Synthesis 4-Hydroxy-2-butanone 4-Hydroxy-2-butanone Product This compound 4-Hydroxy-2-butanone->Product + Ethylene_glycol Ethylene Glycol Ethylene_glycol->Product + Catalyst Weak Acid (e.g., d-Tartaric Acid) Catalyst->Product Solvent Ethyl Acetate Solvent->Product Dehydrating_Agent Anhydrous MgSO₄ Dehydrating_Agent->Product

Caption: Synthesis of this compound.

Reactivity

The reactivity of this compound is characterized by its two functional groups:

  • Dioxolane Ring: The dioxolane serves as a stable protecting group for the ketone under basic and nucleophilic conditions.[8] It can be readily deprotected under acidic conditions to regenerate the carbonyl group.

  • Primary Alcohol: The hydroxyl group can undergo typical reactions of primary alcohols, such as oxidation, esterification, and conversion to a leaving group for subsequent nucleophilic substitution. For instance, it can be brominated using dibromotriphenylphosphorane to yield 2-(2-bromoethyl)-2-methyl-1,3-dioxolane, another useful synthetic intermediate.[7]

Experimental Protocols

This section provides generalized, yet detailed, step-by-step methodologies for the characterization of this compound.

Synthesis of this compound

This protocol is adapted from established literature procedures.[7]

Materials:

  • 4-hydroxy-2-butanone

  • Ethylene glycol (anhydrous)

  • d-Tartaric acid

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Ethyl acetate (dry)

  • 500 mL round-bottomed flask

  • Magnetic stirrer

  • Addition funnel

Procedure:

  • To a 500 mL round-bottomed flask containing 4-hydroxy-2-butanone (1.0 eq), d-tartaric acid (catalytic amount), and anhydrous MgSO₄ in dry ethyl acetate, add anhydrous ethylene glycol (1.7 eq) dropwise over 10 minutes while stirring.

  • Stir the reaction mixture at room temperature and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by vacuum distillation to yield pure this compound.

Synthesis_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification A Combine 4-hydroxy-2-butanone, d-tartaric acid, MgSO₄, and ethyl acetate in a flask. B Add ethylene glycol dropwise. A->B C Stir at room temperature. B->C D Monitor reaction by TLC or GC. C->D E Quench with NaHCO₃ (aq). D->E F Separate layers and extract aqueous phase. E->F G Combine organic layers, wash with brine, and dry. F->G H Filter and concentrate under reduced pressure. G->H I Purify by vacuum distillation. H->I

Caption: Workflow for the synthesis of this compound.

Safety and Handling

  • Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves, and a lab coat.

  • Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid inhalation of vapors and contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from heat and ignition sources.[6]

  • Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

Conclusion

This compound is a synthetically valuable compound due to its dual functionality. While some of its fundamental physical properties are documented, a comprehensive experimental characterization, particularly spectroscopic data, is not widely available. The protocols and information presented in this guide are intended to provide a solid foundation for researchers and drug development professionals working with this and similar molecules. Further experimental investigation is encouraged to fully elucidate its physical and chemical profile.

References

2-Methyl-1,3-dioxolane-2-ethanol CAS number 5754-32-5

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-Methyl-1,3-dioxolane-2-ethanol (CAS: 5754-32-5)

Authored by a Senior Application Scientist

This document provides a comprehensive technical overview of this compound, a bifunctional molecule of significant utility in modern organic synthesis. Targeted at researchers, chemists, and professionals in drug development, this guide moves beyond a simple recitation of facts to explore the causality behind its synthesis, the strategic advantages of its application, and the practicalities of its handling and characterization.

Strategic Overview: A Bifunctional Linchpin in Synthesis

This compound (CAS: 5754-32-5) is a heterocyclic compound featuring two key functional groups: a primary alcohol and a protected ketone (as a cyclic ketal).[1] This unique architecture makes it an invaluable intermediate, particularly as a stable and manageable equivalent of the highly reactive methyl vinyl ketone (MVK).[2] Its structure allows for selective modification at the alcohol terminus while the latent carbonyl group remains inert, a critical strategy for preventing undesired side reactions in complex multi-step syntheses.[1][3]

Key Physicochemical and Structural Data

A precise understanding of a reagent's physical properties is fundamental to its effective application in experimental design. The key attributes of this compound are summarized below.

PropertyValueSource(s)
CAS Number 5754-32-5[4][5][6][7]
Molecular Formula C₆H₁₂O₃[4][5][8]
Molecular Weight 132.16 g/mol [4][5][8]
Boiling Point 190.8 °C[4][8]
Physical Form Liquid[6]
Purity Typically ≥95%[6][7]
SMILES CC1(OCCO1)CCO[4][5]
InChI Key MPEMSDRABAGGLU-UHFFFAOYSA-N[5][6]
Topological Polar Surface Area 38.7 Ų[5][8]
Rotatable Bond Count 2[5][8]

Synthesis: The Logic of Carbonyl Protection

The most efficient and high-yielding synthesis of this compound involves the acid-catalyzed ketalization of 4-hydroxy-2-butanone with ethylene glycol.[1][2] This reaction is a cornerstone of carbonyl chemistry, relying on the formation of a five-membered dioxolane ring to mask the ketone's reactivity.[9]

Mechanistic Rationale

The choice of a weak acid catalyst, such as d-tartaric acid, is deliberate.[1] A strong acid could promote undesirable side reactions, including dehydration of the primary alcohol. The reaction proceeds via protonation of the carbonyl oxygen, enhancing the electrophilicity of the carbonyl carbon for nucleophilic attack by one of the hydroxyl groups of ethylene glycol. A subsequent intramolecular cyclization, followed by the elimination of a water molecule, yields the stable 1,3-dioxolane ring. The use of a solvent like ethyl acetate allows for the azeotropic removal of water, driving the equilibrium towards product formation.[2]

G cluster_synthesis Synthesis Workflow Reactants 4-Hydroxy-2-butanone + Ethylene Glycol Reaction Acid-Catalyzed Ketalization (Reflux with water removal) Reactants->Reaction Catalyst Weak Acid Catalyst (e.g., d-Tartaric Acid) Catalyst->Reaction Solvent Ethyl Acetate (Solvent) Solvent->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Distillation or Chromatography Workup->Purification Product This compound (90% Yield) Purification->Product

Caption: High-level workflow for the synthesis of the target compound.

Experimental Protocol: Synthesis via Ketalization

This protocol is adapted from established high-yield procedures.[1][2]

  • Reaction Setup: To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 4-hydroxy-2-butanone (1.0 eq), ethylene glycol (1.2 eq), a catalytic amount of d-tartaric acid (0.05 eq), and ethyl acetate as the solvent.

  • Reaction Execution: Heat the mixture to reflux. Monitor the reaction progress by observing the collection of water in the Dean-Stark trap. Continue reflux until no more water is collected (typically 4-6 hours).

  • Quenching and Workup: Allow the reaction mixture to cool to room temperature. Quench by adding a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel.

  • Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers.

  • Drying and Concentration: Dry the combined organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil by vacuum distillation to yield this compound as a clear liquid. An isolated yield of approximately 90% can be expected.[1][2]

Core Application: A Strategic Methyl Vinyl Ketone (MVK) Equivalent

Methyl vinyl ketone is a powerful Michael acceptor, but its high reactivity and propensity to polymerize can complicate its use. This compound serves as a stable precursor, or "equivalent," which can be unmasked to generate the reactive MVK species in situ or used in a modified form.

The typical strategy involves two steps:

  • Activation of the Alcohol: The primary alcohol is converted into a good leaving group. A common method is bromination using reagents like dibromotriphenylphosphorane to form 2-(2-Bromoethyl)-2-methyl-1,3-dioxolane.[2]

  • Elimination: Treatment of the bromo-ketal with a base induces an E2 elimination, which, upon subsequent hydrolysis of the ketal, would yield the α,β-unsaturated ketone structure characteristic of MVK. This stepwise approach provides precise control over the introduction of this key structural motif.

G cluster_application Role as an MVK Equivalent Start This compound Step1 Bromination (e.g., PPh₃, Br₂) Start->Step1 Activation Intermediate 2-(2-Bromoethyl)-2-methyl-1,3-dioxolane Step1->Intermediate Step2 Base-Induced Elimination & Ketal Hydrolysis (Deprotection) Intermediate->Step2 Unmasking Final Methyl Vinyl Ketone (MVK) Step2->Final

Caption: Conversion pathway from the stable precursor to the reactive MVK.

Spectroscopic and Analytical Characterization

Generalized Analytical Protocols
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Sample Preparation: Dissolve 5-10 mg of the purified liquid in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.[10]

    • ¹H NMR: Key expected signals include a singlet for the C2-methyl group, multiplets for the dioxolane ring protons (often appearing as a symmetric AA'BB' system), and triplets for the two methylene groups of the ethanol side chain, along with a broad singlet for the hydroxyl proton.[11]

    • ¹³C NMR: Expect distinct signals for the quaternary ketal carbon, the methyl carbon, the two dioxolane carbons, and the two carbons of the ethanol side chain.

  • Infrared (IR) Spectroscopy:

    • Sample Preparation: Acquire a neat spectrum by placing a drop of the liquid between two NaCl or KBr salt plates.[10]

    • Data Acquisition: Record the spectrum from 4000-400 cm⁻¹. Key expected absorbances include a broad O-H stretch (~3400 cm⁻¹), C-H stretching (~2900-3000 cm⁻¹), and strong C-O stretching bands characteristic of the ketal and alcohol groups (~1000-1200 cm⁻¹).

Safety, Handling, and Storage

Adherence to strict safety protocols is non-negotiable when working with any chemical reagent. This compound requires careful handling due to its potential hazards.

GHS Hazard and Precautionary Information
  • Pictogram: GHS07 (Exclamation mark)[6]

  • Signal Word: Warning[6]

  • Hazard Statements:

    • H302: Harmful if swallowed.[6][12]

    • H315: Causes skin irritation.[6][12]

    • H319: Causes serious eye irritation.[6][12]

  • Precautionary Statements (selected):

    • P261: Avoid breathing mist/vapors/spray.[6][13]

    • P280: Wear protective gloves/protective clothing/eye protection/face protection.[13]

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6]

Recommended Storage and Handling
  • Storage: For long-term stability, the compound should be stored in a freezer under -20°C.[6][12] It must be kept under an inert atmosphere (e.g., argon or nitrogen) to prevent potential degradation.[6][12]

  • Handling: Use this chemical in a well-ventilated area or a chemical fume hood.[14][15] Ensure standard personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is worn at all times.[13][14]

Conclusion

This compound stands out as a highly versatile and strategic building block in organic chemistry. Its value lies not just in its structure, but in the synthetic control it affords. By providing a stable, manageable precursor to the otherwise volatile methyl vinyl ketone moiety, it enables chemists to perform complex transformations with greater precision and yield. A thorough understanding of its synthesis, reactivity, and handling requirements, as detailed in this guide, is paramount for leveraging its full potential in research and development.

References

Spectroscopic Data for 2-Methyl-1,3-dioxolane-2-ethanol: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Analysis of NMR and IR Spectroscopic Signatures for the Characterization of a Key Synthetic Intermediate

Introduction

2-Methyl-1,3-dioxolane-2-ethanol is a valuable bifunctional molecule in organic synthesis, serving as a versatile building block in the preparation of more complex chemical entities. Its structure, which combines a protected ketone in the form of a dioxolane ring and a primary alcohol, allows for selective chemical transformations at either functional group. Accurate and comprehensive spectroscopic characterization is paramount for confirming the identity, purity, and structure of this compound, which is a critical step in any synthetic workflow, particularly in the realms of pharmaceutical and materials science research.

This technical guide provides a detailed overview of the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data for this compound. It is intended to serve as a practical resource for researchers, scientists, and drug development professionals, offering not only the raw data but also an interpretation of the spectral features and the underlying molecular structure.

Molecular Structure and Spectroscopic Correlation

A foundational understanding of the molecular structure of this compound is essential for the interpretation of its spectroscopic data. The molecule's connectivity and the chemical environment of each atom directly influence its NMR and IR spectra.

Caption: Molecular Structure of this compound

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are indispensable for the structural elucidation of this compound.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the chemically non-equivalent protons in the molecule. The chemical shift, multiplicity (splitting pattern), and integration of each signal provide valuable structural information.

Table 1: Predicted ¹H NMR Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~3.90m4H-O-CH₂-CH₂-O-
~3.60t2H-CH₂-OH
~2.50s (br)1H-OH
~1.80t2H-C-CH₂-CH₂-OH
~1.30s3H-CH₃

Note: Predicted data is based on typical chemical shifts for similar functional groups and should be confirmed with experimental data.

Interpretation of the ¹H NMR Spectrum:

  • The four protons of the dioxolane ring's ethylene group are expected to appear as a multiplet around 3.90 ppm.

  • The methylene protons adjacent to the hydroxyl group are anticipated to resonate as a triplet at approximately 3.60 ppm due to coupling with the neighboring methylene group.

  • The hydroxyl proton signal is typically a broad singlet and its chemical shift can vary depending on concentration and solvent.

  • The methylene protons alpha to the quaternary carbon of the dioxolane ring are expected to appear as a triplet around 1.80 ppm.

  • The three protons of the methyl group, being attached to a quaternary carbon, will appear as a sharp singlet at approximately 1.30 ppm.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal.

Table 2: Predicted ¹³C NMR Data for this compound

Chemical Shift (δ, ppm)Assignment
~109Quaternary C (O-C-O)
~64-O-CH₂-CH₂-O-
~60-CH₂-OH
~40-C-CH₂-CH₂-OH
~24-CH₃

Note: Predicted data is based on typical chemical shifts for similar functional groups and should be confirmed with experimental data.

Interpretation of the ¹³C NMR Spectrum:

  • The quaternary carbon of the dioxolane ring (the acetal carbon) is expected to have the most downfield shift, around 109 ppm.

  • The two equivalent carbons of the ethylene group in the dioxolane ring will appear at approximately 64 ppm.

  • The carbon of the methylene group attached to the hydroxyl group is expected to resonate around 60 ppm.

  • The carbon of the methylene group adjacent to the quaternary center will appear at a more upfield position, around 40 ppm.

  • The methyl carbon will have the most upfield chemical shift, around 24 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

Table 3: Characteristic IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityFunctional Group
3600-3200BroadO-H stretch (alcohol)
2980-2850StrongC-H stretch (alkane)
1150-1050StrongC-O stretch (acetal, alcohol)

Interpretation of the IR Spectrum:

  • A prominent broad absorption band in the region of 3600-3200 cm⁻¹ is a clear indication of the presence of the hydroxyl (-OH) group.

  • Strong absorptions in the 2980-2850 cm⁻¹ range are characteristic of C-H stretching vibrations of the alkyl portions of the molecule.

  • A strong, complex set of bands between 1150 and 1050 cm⁻¹ is indicative of the C-O stretching vibrations of the acetal and the primary alcohol.

Experimental Protocols

The acquisition of high-quality spectroscopic data is crucial for accurate structural analysis. The following are generalized protocols for obtaining NMR and IR spectra of this compound.

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.8 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 8-16 scans.

    • Process the data with appropriate phasing and baseline correction.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical parameters: spectral width of 200-250 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 1024 or more).

Caption: General workflow for NMR analysis.

IR Spectroscopy Protocol
  • Sample Preparation:

    • Neat Liquid: Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr) to form a thin film.

    • Solution: Dissolve a small amount of the sample in a suitable solvent (e.g., CCl₄, CHCl₃) that has minimal interference in the regions of interest.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample holder or the pure solvent.

    • Record the sample spectrum.

    • The instrument software will automatically subtract the background from the sample spectrum.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Conclusion

The spectroscopic data presented in this guide, including ¹H NMR, ¹³C NMR, and IR, provide a comprehensive analytical fingerprint for this compound. A thorough understanding and application of this data are essential for any scientist working with this compound, ensuring the integrity of their synthetic procedures and the quality of their final products. The provided protocols offer a starting point for the reliable acquisition of this critical characterization data.

Discovery and history of 2-Methyl-1,3-dioxolane-2-ethanol synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 2-Methyl-1,3-dioxolane-2-ethanol

Introduction: A Bifunctional Tool for Modern Synthesis

This compound is a bifunctional organic molecule of significant interest to synthetic chemists. Its structure is deceptively simple, featuring a primary alcohol and a cyclic ketal, yet this combination provides a powerful tool for complex molecular construction. The cyclic ketal moiety serves as a robust protecting group for a ketone, specifically masking the reactivity of a methyl ketone equivalent. This allows for selective reactions to be carried out at the primary alcohol site without interference from the otherwise reactive carbonyl group.

The principal application of this compound is as a stable and versatile equivalent of methyl vinyl ketone (MVK), a crucial reagent in annulation strategies like the Robinson annulation for forming six-membered rings.[1] This guide provides a comprehensive overview of the historical development and core synthetic methodologies for preparing this compound, grounded in the principles of protecting group chemistry.

Part 1: Historical Context and the Genesis of Carbonyl Protection

The synthesis of a molecule like this compound is intrinsically linked to the development of protecting group chemistry, a cornerstone of modern organic synthesis.[2][3] In the early days of synthesis, chemists faced the challenge of achieving chemoselectivity in molecules with multiple reactive functional groups.[4] A reaction intended for one site would often be complicated by unwanted side reactions at another.

The concept of temporarily masking or "protecting" a reactive group emerged as an elegant solution.[5] For carbonyl compounds (aldehydes and ketones), which are susceptible to attack by a wide range of nucleophiles, the formation of acetals and ketals proved to be a particularly effective strategy.[2] The reaction of a ketone with an alcohol in the presence of an acid catalyst yields a ketal, which is stable under neutral or basic conditions but can be easily cleaved by aqueous acid to regenerate the original carbonyl group.

A significant advancement in this area was the use of diols, such as ethylene glycol, to form cyclic ketals, known as 1,3-dioxolanes.[6][7] The formation of a stable five-membered ring is both kinetically and thermodynamically favored, making the protection process efficient.[7] This foundational chemistry, developed over decades, paved the way for the targeted synthesis of specialized dioxolanes like this compound, where the protecting group is part of a molecule designed for further specific transformations.[8]

Part 2: Core Synthetic Methodologies

The preparation of this compound is primarily achieved through the acid-catalyzed ketalization of a suitable precursor. Two principal routes have been established, each with distinct advantages.

Methodology A: Direct Ketalization of 4-Hydroxy-2-butanone

The most direct and high-yielding approach involves the reaction of 4-hydroxy-2-butanone with ethylene glycol.[1][9] This method selectively protects the ketone carbonyl in the presence of the hydroxyl group.

The reaction proceeds via a classic acid-catalyzed ketalization mechanism. The acid catalyst protonates the carbonyl oxygen, enhancing the electrophilicity of the carbonyl carbon. One of the hydroxyl groups of ethylene glycol then acts as a nucleophile, attacking the activated carbonyl carbon to form a hemiacetal intermediate. Subsequent protonation of the hemiacetal's hydroxyl group and elimination of a water molecule generates a resonance-stabilized oxocarbenium ion. The second hydroxyl group of the ethylene glycol molecule then performs an intramolecular nucleophilic attack on this carbocation, and a final deprotonation step yields the stable 1,3-dioxolane ring.[7]

To drive this reversible reaction to completion, the water generated as a byproduct must be removed from the reaction mixture. This is typically achieved by using a chemical drying agent like anhydrous magnesium sulfate (MgSO₄) or through azeotropic distillation with a Dean-Stark apparatus.[1][10] The choice of a weak acid catalyst, such as d-tartaric acid, has been shown to be highly effective, leading to excellent yields while minimizing potential side reactions.[1][8]

G cluster_0 Step 1: Protonation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Water Elimination cluster_3 Step 4: Ring Closure & Deprotonation Ketone 4-Hydroxy-2-butanone H+ H⁺ (from catalyst) Ketone->H+ Protonated_Ketone Protonated Ketone (Activated Carbonyl) H+->Protonated_Ketone Hemiacetal Hemiacetal Intermediate Protonated_Ketone->Hemiacetal + Ethylene Glycol Ethylene_Glycol Ethylene Glycol Protonated_Hemiacetal Protonated Hemiacetal Hemiacetal->Protonated_Hemiacetal + H⁺ Oxocarbenium Oxocarbenium Ion Protonated_Hemiacetal->Oxocarbenium - H₂O Protonated_Dioxolane Protonated Dioxolane Oxocarbenium->Protonated_Dioxolane Intramolecular Attack Final_Product This compound Protonated_Dioxolane->Final_Product - H⁺

Caption: Mechanism of acid-catalyzed synthesis from 4-Hydroxy-2-butanone.

The following protocol is adapted from a reported high-yield preparation.[1]

  • Setup: To a 500 mL round-bottom flask, add 4-hydroxy-2-butanone (10.2 g, 116 mmol), d-tartaric acid (90 mg, 0.6 mmol), and anhydrous MgSO₄ (4.0 g, 33 mmol) in dry ethyl acetate (150 mL).

  • Reagent Addition: Over a period of 10 minutes, add anhydrous ethylene glycol (12.4 g, 200 mmol) to the flask with stirring.

  • Reaction: Stir the mixture at room temperature for 24 hours.

  • Workup: Filter the reaction mixture to remove the solids. Wash the filtrate with a saturated NaHCO₃ solution (2 x 50 mL) and then with a saturated NaCl solution (50 mL).

  • Extraction: Due to the product's water solubility, back-extract the combined aqueous washes with dichloromethane (CH₂Cl₂) to recover any dissolved product.[1]

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product. Further purification can be achieved by distillation.

Starting MaterialCatalystSolventConditionsYieldReference
4-Hydroxy-2-butanoned-Tartaric Acid / MgSO₄Ethyl Acetate24h, Room Temp90%[1]
4-Hydroxy-2-butanoneHydrous Zirconium OxideNot specifiedReflux28%[1]

Table 1: Comparison of synthesis methods starting from 4-Hydroxy-2-butanone.

Methodology B: Ketalization of Ethyl Acetoacetate and Subsequent Reduction

An alternative route begins with the readily available and inexpensive starting material, ethyl acetoacetate.[10][11] This pathway involves two distinct steps: the selective protection of the ketone and the subsequent reduction of the ester.

  • Selective Ketalization: Ethyl acetoacetate contains both a ketone and an ester functional group. In the presence of an acid catalyst and ethylene glycol, the ketone carbonyl is preferentially protected.[10] This selectivity arises because ketones are generally more electrophilic and reactive towards nucleophilic addition than esters. The reaction is typically performed under reflux with a Dean-Stark trap to remove water.[11] The product of this step is ethyl 2-methyl-1,3-dioxolane-2-acetate, a fragrance ingredient known as Fructone.

  • Ester Reduction: The resulting ester is then reduced to the primary alcohol using a powerful reducing agent such as lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent.[8] LiAlH₄ is a potent source of hydride ions (H⁻) that readily reduces esters to alcohols while leaving the acid-stable dioxolane protecting group intact.

G EAA Ethyl Acetoacetate Step1 Ketalization + Ethylene Glycol + H⁺, -H₂O EAA->Step1 Fructone Ethyl 2-methyl-1,3-dioxolane-2-acetate (Fructone) Step1->Fructone Step2 Reduction 1. LiAlH₄, Ether 2. H₂O workup Fructone->Step2 Final_Product This compound Step2->Final_Product

Caption: Two-step synthetic workflow from Ethyl Acetoacetate.

Step 1: Synthesis of Ethyl 2-methyl-1,3-dioxolane-2-acetate (Fructone) [10]

  • Setup: Equip a three-necked flask with a reflux condenser and a Dean-Stark apparatus.

  • Reagents: Charge the flask with ethyl acetoacetate (0.1 mol), ethylene glycol (0.3 mol), an acid catalyst (e.g., p-toluenesulfonic acid or phosphotungstic acid), and a solvent for azeotropic water removal (e.g., toluene or cyclohexane).[11]

  • Reaction: Heat the mixture to reflux. Water will be collected in the Dean-Stark trap, driving the reaction to completion. Monitor the reaction progress until no more water is collected.

  • Workup: Cool the mixture, neutralize the acid catalyst with a mild base (e.g., NaHCO₃ solution), wash with brine, dry the organic layer, and remove the solvent. The product can be purified by distillation.

Step 2: Reduction to this compound [8]

  • Setup: In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), prepare a suspension of lithium aluminum hydride (LiAlH₄) in anhydrous diethyl ether.

  • Reagent Addition: Cool the suspension in an ice bath. Slowly add a solution of the Fructone ester from Step 1 in anhydrous diethyl ether dropwise.

  • Reaction: After the addition is complete, allow the mixture to stir and warm to room temperature.

  • Workup (Fieser method): Carefully quench the reaction by the sequential, dropwise addition of water, followed by 15% aqueous NaOH, and then more water. This procedure is critical for safely decomposing excess LiAlH₄ and precipitating aluminum salts.

  • Purification: Filter the resulting granular precipitate and wash it thoroughly with ether. Combine the organic filtrates, dry over an anhydrous salt, and concentrate under reduced pressure to obtain the final product.

PropertyValue
CAS Number 5754-32-5[12][13]
Molecular Formula C₆H₁₂O₃[12][13]
Molecular Weight 132.16 g/mol [12][13]
Boiling Point 190.8 °C[12]
Appearance Liquid
SMILES CC1(OCCO1)CCO[12]

Table 2: Physical and Chemical Properties of this compound.

Conclusion

The synthesis of this compound is a testament to the power and elegance of protecting group strategy in organic chemistry. Its preparation, rooted in the fundamental principles of acid-catalyzed ketalization, has been refined to achieve high efficiency and yield. Whether synthesized directly from 4-hydroxy-2-butanone or via a two-step sequence from ethyl acetoacetate, this bifunctional molecule provides chemists with a reliable and valuable intermediate. Its historical development showcases the logical progression of synthetic methodology, moving from general principles of functional group protection to the design of highly specific and useful building blocks for the assembly of complex molecular architectures.

References

A Senior Application Scientist's Guide to 2-Methyl-1,3-dioxolane-2-ethanol: A Controlled and Versatile Methyl Vinyl Ketone Equivalent

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl vinyl ketone (MVK) is a deceptively simple yet powerful building block in organic synthesis, most notably as the cornerstone of the Robinson annulation for constructing six-membered rings.[1] However, its high reactivity, propensity for spontaneous polymerization, and significant toxicity present substantial challenges in the laboratory.[2] This guide delves into the synthesis and application of 2-Methyl-1,3-dioxolane-2-ethanol, a stable and versatile surrogate for MVK. We will explore the strategic advantage of employing this ketal-protected alcohol, detailing the underlying principles of its function as a synthetic equivalent. This document provides field-proven experimental protocols, mechanistic diagrams, and a discussion of its application in key synthetic transformations, offering researchers a robust tool to harness the synthetic power of MVK with enhanced control and safety.

The Challenge of Methyl Vinyl Ketone and the Principle of Synthetic Equivalents

Methyl vinyl ketone (MVK) is the simplest α,β-unsaturated ketone, a class of compounds known as enones.[2] Its utility stems from the dual electrophilic nature of the conjugated system: the carbonyl carbon (C2) and the β-vinyl carbon (C4). This allows it to participate in a variety of crucial C-C bond-forming reactions, including 1,4-conjugate additions (Michael additions), which are fundamental to the Robinson annulation.[3][4]

Despite its utility, direct handling of MVK is problematic:

  • Uncontrolled Polymerization: The activated double bond makes MVK highly susceptible to spontaneous polymerization, often inhibited by storing it with hydroquinone.[2]

  • High Reactivity: Its potent electrophilicity can lead to a lack of selectivity and undesired side reactions in complex synthetic sequences.

  • Toxicity: MVK is a highly toxic and lachrymatory liquid, posing significant handling risks.[2]

To circumvent these issues, chemists employ the concept of synthetic equivalents (synthons). A synthetic equivalent is a reagent that carries out the function of another reagent which cannot be used directly due to its inherent instability or reactivity. For MVK, the goal is to use a stable precursor that masks the reactive enone functionality, allows for other chemical transformations, and can be "unmasked" at the desired step to reveal the MVK moiety. This compound is an exemplary MVK equivalent.[5][6]

This compound: Structure and Synthesis

This compound is a bifunctional molecule that masterfully masks the reactivity of MVK.[7] Its structure features a ketone protected as a cyclic ketal (the 1,3-dioxolane ring) and a primary alcohol, providing a handle for subsequent chemical modifications.

The key to its function lies in this protection. The ketal is stable under basic and neutral conditions, allowing for reactions involving the hydroxyl group or other functionalities within a molecule without interference from the latent ketone.[8][9]

Optimized Synthesis Protocol

An efficient and high-yielding synthesis of this compound involves the direct acid-catalyzed ketalization of 4-hydroxy-2-butanone with ethylene glycol.[6][10] The use of a weak acid catalyst, such as d-tartaric acid, is crucial for improving yields from a previously reported 28% to an impressive 90%.[10]

Caption: Synthesis of this compound.

Experimental Protocol: Preparation of this compound[7]
  • Setup: To a 500 mL round-bottomed flask containing dry ethyl acetate (150 mL), add 4-hydroxy-2-butanone (10.2 g, 116 mmol), d-tartaric acid (90 mg, 0.6 mmol), and anhydrous MgSO₄ (4.0 g, 33 mmol).

  • Addition: Over a period of 10 minutes, add anhydrous ethylene glycol (12.4 g, 200 mmol) to the flask with stirring.

  • Reaction: Stir the mixture at room temperature for 24 hours. The MgSO₄ acts as a desiccant, driving the equilibrium towards product formation by removing the water generated during the reaction.[6]

  • Workup: Filter the reaction mixture to remove the solids. Remove the ethyl acetate via rotary evaporation. Dissolve the resulting oily residue in dichloromethane (CH₂Cl₂).

  • Purification: Wash the organic layer with a small volume of saturated aqueous NaHCO₃ solution. This step is critical as ethylene glycol is poorly soluble in CH₂Cl₂, allowing for its removal.[10] Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the pure product.

Starting MaterialReagentsCatalystSolventYieldReference
4-Hydroxy-2-butanoneEthylene Glycol, MgSO₄d-Tartaric AcidEthyl Acetate90%[6]

Application in Synthesis: Unmasking the MVK Synthon

The true power of this compound is realized in its ability to be converted into a reactive species that mimics MVK's role in reactions like the Robinson annulation. This typically involves a two-step process: converting the alcohol into a good leaving group and subsequent deprotection of the ketal.

A common strategy is the conversion of the alcohol to an alkyl bromide, forming 2-(2-bromoethyl)-2-methyl-1,3-dioxolane .[5][6] This stable, crystalline solid serves as a direct MVK equivalent for Michael additions.

MVK_Unmasking_Workflow A This compound B Activation of Hydroxyl Group (e.g., Bromination) A->B Ph₃PBr₂ C 2-(2-Bromoethyl)-2-methyl-1,3-dioxolane (Stable MVK Equivalent) B->C D Michael Addition with Nucleophile C->D Enolate Nu⁻ E Adduct with Protected Ketone D->E F Acid-Catalyzed Hydrolysis (Deprotection) E->F H₃O⁺ G Final Product with Unmasked Ketone F->G

Caption: General workflow for using the MVK equivalent in synthesis.

The Robinson Annulation

The Robinson annulation is a powerful ring-forming reaction that creates a six-membered ring (a cyclohexenone) by combining a Michael addition with an intramolecular aldol condensation.[1][11] Using an MVK equivalent like 2-(2-bromoethyl)-2-methyl-1,3-dioxolane provides a controlled, stepwise approach to this transformation.

The Causality Behind the Choice: Direct use of MVK in a Robinson annulation can be aggressive, leading to polymerization or multiple additions. The protected bromo-ketal allows for a clean, stoichiometric alkylation of the enolate (the Michael donor). The subsequent cyclization and deprotection steps can then be controlled independently, leading to higher yields and cleaner reactions.

Robinson_Annulation cluster_0 Step 1: Michael-type Alkylation cluster_1 Step 2: Deprotection & Cyclization A Cyclohexanone Enolate C Alkylated Diketone (Protected) A->C Sₙ2 Reaction B 2-(2-Bromoethyl)-2-methyl-1,3-dioxolane D Acidic Workup (H₃O⁺) C->D E 1,5-Diketone Intermediate D->E F Intramolecular Aldol Condensation E->F G Final Annulated Product (Octalone) F->G

Caption: Logical flow of a Robinson Annulation using an MVK equivalent.

Deprotection: The Ketal Hydrolysis Mechanism

The final and crucial step in unmasking the MVK synthon is the acid-catalyzed hydrolysis of the dioxolane group to regenerate the ketone. This reaction is reversible, and its mechanism proceeds through a series of proton transfers and the formation of a resonance-stabilized oxonium ion intermediate.[8][12]

Trustworthiness of the Protocol: The process is self-validating because the reaction is driven to completion by using a large excess of water, following Le Châtelier's principle.[12] The stability of the ketal in base and its lability in acid provides a reliable on/off switch for the ketone functionality.[9][13]

Ketal_Hydrolysis start Ketal step1 Protonation of Oxygen H₃O⁺ start->step1 step2 Protonated Ketal step1->step2 step3 Loss of Alcohol Ethylene Glycol Moiety Leaves step2->step3 step4 Resonance-Stabilized Oxonium Ion step3->step4 step5 Nucleophilic Attack by Water H₂O step4->step5 step6 Protonated Hemiketal step5->step6 step7 Deprotonation H₂O step6->step7 step8 Hemiketal step7->step8 step9 Protonation of Second Oxygen H₃O⁺ step8->step9 step10 Protonated Hemiketal step9->step10 step11 Elimination of Water step10->step11 step12 Protonated Ketone step11->step12 step13 Final Deprotonation H₂O step12->step13 end Ketone Product step13->end

Caption: Mechanism of acid-catalyzed ketal hydrolysis.

Conclusion

This compound stands as a superior alternative to methyl vinyl ketone for complex organic syntheses. Its strategic design, incorporating a stable ketal protecting group and a modifiable alcohol handle, allows chemists to bypass the significant challenges of toxicity and uncontrolled reactivity associated with MVK. The ability to perform clean, high-yielding transformations, such as the Robinson annulation, in a controlled, stepwise manner underscores its value. The protocols and mechanistic understanding presented in this guide provide a framework for its effective implementation, empowering researchers in drug development and natural product synthesis to build complex molecular architectures with greater precision and safety.

References

Safety and handling precautions for 2-Methyl-1,3-dioxolane-2-ethanol

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Safe Handling of 2-Methyl-1,3-dioxolane-2-ethanol

Introduction: A Proactive Approach to Safety

This compound (CAS No. 5754-32-5) is a specialized organic compound utilized in various research and development applications, including as a building block in complex molecule synthesis.[1][2] Its molecular structure, featuring a dioxolane ring and a primary alcohol, dictates its physicochemical properties and, consequently, the necessary safety protocols for its handling.

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to manage this compound safely. While specific toxicological and environmental data for this compound are limited, its structural similarity to other well-characterized flammable dioxolanes, such as 2-Methyl-1,3-dioxolane, necessitates the adoption of stringent safety measures. The protocols herein are grounded in established chemical safety principles and data from analogous compounds to ensure a robust and proactive safety culture.

Section 1: Hazard Identification & Physicochemical Profile

A foundational understanding of a chemical's intrinsic properties is the cornerstone of its safe handling. The primary hazards are inferred from structurally related compounds due to the absence of comprehensive data for this compound itself.

Globally Harmonized System (GHS) Classification

Based on analogs like 2-Methyl-1,3-dioxolane, the following GHS classification should be conservatively applied.[3][4]

Hazard ClassCategoryHazard Statement
Flammable LiquidsCategory 2H225: Highly flammable liquid and vapour.[3][5][6]
Serious Eye Damage/Eye IrritationCategory 2AH319: Causes serious eye irritation.[3][6][7]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation.[6][7]

Hazard Pictograms:

alt text
alt text

Signal Word: Danger [5][7]

Physicochemical Data

The quantitative data below are essential for designing safe experiments, from storage to reaction quenching.

PropertyValueSource
CAS Number 5754-32-5[1]
Molecular Formula C₆H₁₂O₃[1]
Molecular Weight 132.16 g/mol [1]
Appearance Light yellow, clear liquid (Inferred from analog)[8]
Boiling Point 82 - 83 °C (for analog 2-Methyl-1,3-dioxolane)[8]
Flash Point -2 °C (closed cup) (for analog 2-Methyl-1,3-dioxolane)[5][8]
Density 0.982 g/cm³ at 25 °C (for analog 2-Methyl-1,3-dioxolane)[8]
Vapor Pressure 57.3 hPa at 20 °C (for analog 2-Methyl-1,3-dioxolane)[8]

Section 2: Exposure Controls & Personal Protective Equipment (PPE)

Preventing chemical exposure is achieved through a multi-layered approach known as the "Hierarchy of Controls."

Engineering Controls

Engineering controls are the most effective line of defense as they physically isolate the hazard from the researcher.

  • Fume Hood: All handling of this compound must be conducted in a certified chemical fume hood to control vapor inhalation.[7][9]

  • Ventilation: The laboratory must be well-ventilated to prevent the accumulation of flammable vapors.[8][10] Vapors are heavier than air and can accumulate in low-lying areas.

  • Emergency Equipment: Safety showers and eyewash stations must be readily accessible and tested regularly.[7][10]

Personal Protective Equipment (PPE)

PPE is the final barrier between the researcher and the chemical. The selection of appropriate PPE is critical.

  • Eye and Face Protection: Tightly fitting safety goggles are mandatory.[9] A face shield should be worn over goggles when there is a significant risk of splashing.[7][8]

  • Skin and Body Protection:

    • Gloves: Wear chemical-resistant gloves (e.g., Nitrile, PVC).[6] Gloves must be inspected before use and changed frequently, as ethers can permeate them over time.[11]

    • Lab Coat: A flame-retardant lab coat is required.[8] For larger quantities, impervious clothing may be necessary.[10]

  • Respiratory Protection: If engineering controls fail or during a large-scale emergency, a full-face respirator with appropriate cartridges (e.g., multi-purpose combination (US) or type ABEK (EN 14387)) should be used by trained personnel.[8][12]

Section 3: Safe Handling and Storage Protocols

Adherence to standardized protocols minimizes the risk of accidents during routine work and long-term storage.

Step-by-Step Handling Protocol
  • Preparation: Before handling, ensure all engineering controls are operational and required PPE is donned correctly. Clear the work area of unnecessary items and all ignition sources.[5][7]

  • Inert Atmosphere: For reactions sensitive to air or moisture, or for long-term storage, consider handling under an inert atmosphere (e.g., nitrogen or argon).

  • Chemical Transfer: When transferring the liquid, use spark-proof tools and ensure that both the source and receiving containers are grounded and bonded.[5][6][10] This is a critical step to prevent the buildup of static electricity, which can ignite flammable vapors.

  • Heating: Avoid direct heating. If heating is necessary, use a well-controlled heating mantle, oil bath, or steam bath. Keep away from open flames.[8][10]

  • Post-Handling: After use, ensure the container is tightly sealed.[8] Decontaminate the work surface and wash hands and any exposed skin thoroughly.[10]

Storage Requirements

Improper storage is a common cause of laboratory incidents.

  • Location: Store in a cool, dry, well-ventilated, flame-proof area.[6][8][10]

  • Container: Keep the container tightly closed in its original, properly labeled packaging.[5] Containers that have been opened must be carefully resealed and kept upright.[8]

  • Segregation: Store away from incompatible materials, particularly strong oxidizing agents and strong acids, which can cause vigorous reactions.[8][10]

Section 4: Emergency Procedures

A clear, rehearsed emergency plan is essential for responding effectively to incidents.

First Aid Measures

Immediate and appropriate first aid can significantly reduce the severity of an injury.

Exposure RouteFirst Aid Protocol
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[6][13]
Skin Contact Immediately remove all contaminated clothing. Flush the affected skin with large amounts of soap and water for at least 15 minutes. Seek medical attention if irritation occurs.[6][10]
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.[6][8]
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[8][12]
Fire-Fighting Measures

This compound's high flammability requires a specific fire response.

  • Suitable Extinguishing Media: Use alcohol-resistant foam, dry chemical powder, or carbon dioxide (CO₂).[8][10] A water spray can be used to cool unopened containers, but a direct water jet may be ineffective on the burning liquid.[8][13]

  • Specific Hazards: The liquid is highly flammable, and its vapors can form explosive mixtures with air.[6][10] Vapors may travel a considerable distance to a source of ignition and flash back.[6][10] Hazardous decomposition products, including carbon oxides, are formed under fire conditions.[8]

  • Protective Equipment: Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA).[8][10]

Spill Response Protocol

A chemical spill must be managed swiftly and safely. The procedure depends on the scale of the spill.[14]

Caption: Workflow for Chemical Spill Response.

Detailed Minor Spill Cleanup Steps:

  • Alert & Secure: Notify others in the area.[15] Secure the area and prevent unauthorized entry.

  • Protect Yourself: Don the appropriate PPE as detailed in Section 2.2.[15][16]

  • Control Vapors & Ignition: Eliminate all nearby ignition sources (hot plates, motors, flames).[14]

  • Containment: Stop the source of the leak if safe to do so. Prevent the spill from entering drains by creating a dike around it with a non-combustible, inert absorbent material like sand, diatomaceous earth, or vermiculite.[14][15][17]

  • Absorption: Slowly cover the spill with absorbent material, working from the outside in to prevent splashing.[15][18]

  • Collection: Once fully absorbed, carefully scoop the material using non-sparking tools into a designated, leak-proof container for hazardous waste.[15][19]

  • Decontamination: Clean the spill area with soap and water, and collect the cleaning materials for disposal as hazardous waste.[15][18]

  • Disposal: Seal and label the waste container. Dispose of it through your institution's Environmental Health and Safety (EHS) department.[17]

Section 5: Disposal Considerations

Chemical waste management is a legal and ethical responsibility.

  • Waste Classification: this compound and materials contaminated with it must be treated as hazardous waste.[9]

  • Containerization: Use a designated, compatible, and properly labeled hazardous waste container.[20][21] The container must be kept closed except when adding waste.[9]

  • Empty Containers: "Empty" containers are not truly empty and retain hazardous residue. They must be triple-rinsed with a suitable solvent, with the rinsate collected as hazardous waste.[9] Alternatively, the unrinsed container must be disposed of as hazardous waste.[22]

  • Regulatory Compliance: All disposal activities must comply with institutional policies and local, state, and federal regulations.[4][23] Consult your EHS department for specific guidance.

Section 6: Transportation Information

For shipping and transportation, this material should be classified based on the data of its flammable analogs.

  • UN Number: UN1993[8][10]

  • Proper Shipping Name: Flammable liquid, n.o.s. (this compound)[10]

  • Hazard Class: 3 (Flammable Liquid)[10][13]

  • Packing Group: II[10]

References

Methodological & Application

Application Notes and Protocols for 2-Methyl-1,3-dioxolane-2-ethanol in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for researchers, chemists, and drug development professionals on the strategic applications of 2-Methyl-1,3-dioxolane-2-ethanol (CAS: 5754-32-5). This bifunctional molecule, which integrates a stable ketone protecting group (a dioxolane) and a reactive primary alcohol, serves as a versatile and crucial building block in modern organic synthesis. We will explore its synthesis, its primary role as a methyl vinyl ketone (MVK) equivalent in annulation strategies, its conversion into other key intermediates, and the fundamental principles of its use as a protecting group. Detailed, field-proven protocols and mechanistic insights are provided to ensure scientific integrity and reproducibility.

Introduction: A Bifunctional Synthetic Building Block

This compound is a valuable intermediate in organic synthesis due to its unique structure. It contains a primary alcohol that can be readily functionalized and a ketone protected as a cyclic ketal (dioxolane).[1] This dual functionality allows for selective transformations at the alcohol moiety while the latent carbonyl group remains inert to a wide range of reagents, including nucleophiles, bases, and hydrides.[2][3]

Its most significant application is as a stable and reliable synthetic equivalent of methyl vinyl ketone (MVK).[4][5] Direct use of MVK in reactions like the Robinson annulation can be complicated by its volatility and propensity to polymerize. By using this compound or its derivatives, chemists can circumvent these issues, performing sequential reactions before unmasking the ketone at a later, strategic stage. This approach has been pivotal in the total synthesis of natural products, including insect pheromones.[5]

Key Properties:

Property Value
Molecular Formula C₆H₁₂O₃[6]
Molecular Weight 132.16 g/mol [6]
CAS Number 5754-32-5[7]
Boiling Point 190.8 °C[6]
Appearance Liquid[8]

| Synonyms | 2-(2-methyl-1,3-dioxolan-2-yl)ethan-1-ol[8] |

Synthesis of this compound

The compound is typically prepared via the acid-catalyzed ketalization of 4-hydroxy-2-butanone with ethylene glycol.[1] This reaction protects the ketone functionality as a dioxolane. Efficient protocols have been developed to achieve high yields, making this a readily accessible building block.[5]

Comparative Synthesis Methodologies
Starting Material(s)Reagents/CatalystSolventYieldReference
4-Hydroxy-2-butanone, Ethylene Glycold-Tartaric Acid, MgSO₄Ethyl Acetate90%[1]
4-Hydroxy-2-butanone, Ethylene GlycolHydrous Zirconium Oxide-28%[5]
Ethyl 3,3-ethylenedioxybutanoateLithium Aluminium HydrideDiethyl Ether97%[1]
Protocol 1: High-Yield Synthesis from 4-Hydroxy-2-butanone

This protocol is adapted from a high-yield procedure utilizing a weak acid catalyst, which minimizes side reactions.[1][5]

Materials:

  • 4-Hydroxy-2-butanone

  • Ethylene glycol (1.1 eq)

  • d-Tartaric acid (catalytic amount)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Ethyl acetate (EtOAc)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃)

  • Brine

Procedure:

  • To a solution of 4-hydroxy-2-butanone in ethyl acetate, add ethylene glycol (1.1 equivalents) and a catalytic amount of d-tartaric acid.

  • Add anhydrous MgSO₄ to act as a dehydrating agent.

  • Stir the mixture at room temperature for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, filter the mixture to remove the MgSO₄ and catalyst.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator. The result is an oily residue.

  • Dissolve the residue in dichloromethane (CH₂Cl₂). A key challenge in workup is separating the product from unreacted ethylene glycol, as both are water-soluble. Ethylene glycol is poorly soluble in CH₂Cl₂.[5]

  • Wash the organic layer with a small volume of saturated aqueous NaHCO₃ solution to remove the acidic catalyst and unreacted ethylene glycol, followed by a brine wash.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield this compound as a purified oil. An isolated yield of ~90% can be expected.[4][5]

Synthesis and Workup Workflow

cluster_reaction Reaction cluster_workup Workup & Purification A 4-Hydroxy-2-butanone + Ethylene Glycol B Add d-Tartaric Acid (cat.) & Anhydrous MgSO₄ in EtOAc A->B C Stir at RT, 12-24h B->C D Filter solid MgSO₄ C->D Reaction Complete E Rotary Evaporation of EtOAc D->E F Dissolve in CH₂Cl₂ E->F G Wash with aq. NaHCO₃ & Brine F->G H Dry (Na₂SO₄) & Evaporate G->H I Purified Product (Yield ~90%) H->I start Cyclic Ketone (e.g., Cyclohexanone) enolate Enolate Formation (Base, e.g., LDA) start->enolate michael Michael Addition (Alkylation with MVK Equivalent*) enolate->michael intermediate Alkylated Intermediate (Protected Ketone) michael->intermediate note *MVK Equivalent: e.g., 2-(2-bromoethyl)-2-methyl-1,3-dioxolane michael->note deprotect Ketal Deprotection (Aqueous Acid, H₃O⁺) intermediate->deprotect diketone 1,5-Diketone deprotect->diketone aldol Intramolecular Aldol Condensation diketone->aldol product Annulated Product (α,β-Unsaturated Ketone) aldol->product A Substrate with Ketone & Alcohol B Protection Step (Ethylene Glycol, H⁺) A->B C Protected Intermediate (Dioxolane) B->C D Reaction on Alcohol (e.g., Oxidation, Halogenation) C->D E Modified Intermediate D->E F Deprotection Step (Aqueous Acid, H₃O⁺) E->F G Final Product with Modified Side-chain & Ketone F->G

References

The Strategic Application of 2-Methyl-1,3-dioxolane-2-ethanol in the Synthesis of Pharmaceutical Intermediates: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern pharmaceutical synthesis, the strategic manipulation of functional groups is paramount to the efficient construction of complex molecular architectures. Among the repertoire of synthetic tools, protecting groups play a pivotal role in masking reactive moieties to prevent undesired side reactions. This guide provides an in-depth exploration of 2-Methyl-1,3-dioxolane-2-ethanol, a versatile building block and a protected form of 4-hydroxy-2-butanone, in the synthesis of high-value pharmaceutical intermediates. We will delve into its application, particularly in the synthesis of antiviral nucleoside analogues, and explore its potential in the development of kinase inhibitors. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, field-proven protocols.

Introduction: The Dioxolane Moiety as a Strategic Linchpin

This compound (also known as 2-(2-hydroxyethyl)-2-methyl-1,3-dioxolane) is a bifunctional organic molecule that serves as a stable and reliable precursor to the highly reactive 4-hydroxy-2-butanone. The core of its utility lies in the 1,3-dioxolane ring system, which functions as a robust protecting group for the ketone functionality.[1] This protection is crucial in multi-step syntheses where the ketone's electrophilicity could lead to unwanted reactions with nucleophiles intended for other parts of the molecule.[2]

The primary alcohol group of this compound provides a reactive handle for further synthetic transformations, allowing for the introduction of this four-carbon unit into a target molecule. Once the desired modifications are complete, the dioxolane can be readily deprotected under acidic conditions to reveal the ketone, which can then participate in subsequent reactions or be a key structural feature of the final active pharmaceutical ingredient (API).

Core Application: Synthesis of Antiviral Nucleoside Analogues

A prominent application of this compound is in the synthesis of acyclic nucleoside analogues, a class of antiviral drugs that are cornerstones in the treatment of various viral infections.[3] A prime example is the synthesis of precursors to Ganciclovir, a potent antiviral medication used to treat cytomegalovirus (CMV) infections.[4]

The synthetic strategy hinges on the conversion of this compound into a suitable electrophile that can be used to alkylate a purine base, such as guanine. This is typically achieved by converting the primary alcohol into a good leaving group, most commonly a halide.

Workflow for the Synthesis of a Ganciclovir Precursor

The overall workflow for synthesizing a key intermediate for Ganciclovir using this compound can be visualized as a three-stage process: activation of the side chain, coupling with the nucleobase, and deprotection.

Ganciclovir_Precursor_Synthesis cluster_0 Stage 1: Side Chain Activation cluster_1 Stage 2: Nucleobase Coupling cluster_2 Stage 3: Deprotection A This compound B 2-(2-Bromoethyl)-2-methyl-1,3-dioxolane A->B Bromination D Protected 9-Alkylguanine Intermediate B->D N-Alkylation C Protected Guanine C->D E Ganciclovir Precursor (Ketal Protected) D->E Deprotection of Guanine F Ganciclovir E->F Ketal Hydrolysis

Caption: Synthetic workflow for a Ganciclovir precursor.

Experimental Protocols

Protocol 1: Synthesis of 2-(2-Bromoethyl)-2-methyl-1,3-dioxolane

This protocol details the conversion of the primary alcohol of this compound to a bromide, creating a reactive alkylating agent.[5]

Materials:

  • This compound

  • Triphenylphosphine (PPh₃)

  • Bromine (Br₂)

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, dropping funnel, magnetic stirrer, ice bath, rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve triphenylphosphine in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add a solution of bromine in dichloromethane dropwise to the stirred solution. The formation of a yellow-orange precipitate of dibromotriphenylphosphorane will be observed.

  • Once the addition of bromine is complete, add a solution of this compound in dichloromethane dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel to afford 2-(2-bromoethyl)-2-methyl-1,3-dioxolane as a colorless oil.

Causality Behind Experimental Choices: The use of triphenylphosphine and bromine in situ generates dibromotriphenylphosphorane, a mild and effective brominating agent for primary alcohols via an Appel-type reaction. This method avoids the harsh acidic conditions of other brominating agents that could prematurely cleave the dioxolane protecting group.

Reactant Molar Ratio Typical Yield
This compound1.0\multirow{3}{*}{75-85%[5]}
Triphenylphosphine1.1
Bromine1.1

Table 1: Stoichiometry and Yield for the Bromination Reaction.

Protocol 2: N-Alkylation of Protected Guanine

This protocol describes the crucial step of coupling the activated side chain with a protected guanine derivative. Regioselectivity at the N-9 position of the purine ring is a key challenge in this step.[6]

Materials:

  • 2-(2-Bromoethyl)-2-methyl-1,3-dioxolane

  • N²-Acetylguanine (or other suitably protected guanine)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Round-bottom flask, magnetic stirrer, heating mantle, condenser

Procedure:

  • To a round-bottom flask containing a magnetic stirrer, add N²-acetylguanine and anhydrous potassium carbonate.

  • Add anhydrous DMF to the flask under an inert atmosphere.

  • Heat the suspension to 60-80 °C with vigorous stirring.

  • Add a solution of 2-(2-bromoethyl)-2-methyl-1,3-dioxolane in anhydrous DMF dropwise to the heated suspension.

  • Maintain the reaction at the elevated temperature for 12-24 hours, monitoring for the consumption of the starting materials by TLC or HPLC.

  • After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure to remove the DMF.

  • Purify the crude product by column chromatography on silica gel to separate the desired N-9 alkylated product from the N-7 isomer and other impurities.

Causality Behind Experimental Choices: The use of a protected guanine, such as N²-acetylguanine, prevents alkylation at the exocyclic amino group. The choice of a non-protic polar solvent like DMF aids in dissolving the reactants and the base. Cesium carbonate is often preferred over potassium carbonate as it can lead to higher yields and better N-9 selectivity due to the "cesium effect".

Protocol 3: Deprotection to Yield Ganciclovir

The final steps involve the removal of the protecting groups from both the guanine base and the ketal to yield the final product.

Materials:

  • Protected 9-Alkylguanine Intermediate from Protocol 2

  • Aqueous ammonia (NH₄OH) or sodium methoxide in methanol

  • Aqueous acid (e.g., hydrochloric acid or acetic acid)

  • Round-bottom flask, magnetic stirrer, pH meter

Procedure:

  • Amine Deprotection: Dissolve the purified product from Protocol 2 in a suitable solvent (e.g., methanol). Add aqueous ammonia and stir at room temperature or with gentle heating until the acetyl group is cleaved (monitored by TLC/HPLC).

  • Ketal Deprotection: After removal of the ammonia and solvent, dissolve the residue in a mixture of water and a co-solvent like THF or acetone. Adjust the pH to acidic (pH 2-3) using a suitable acid (e.g., 1M HCl).

  • Stir the reaction mixture at room temperature until the ketal is fully hydrolyzed. The progress can be monitored by the disappearance of the starting material on TLC or HPLC.

  • Neutralize the reaction mixture with a mild base (e.g., sodium bicarbonate).

  • The crude Ganciclovir can then be purified by recrystallization.

Causality Behind Experimental Choices: The acetyl group is base-labile and is readily removed with ammonia or methoxide. The dioxolane (ketal) is stable to basic conditions but is easily hydrolyzed under aqueous acidic conditions, allowing for a sequential and selective deprotection strategy.

Potential Application in Kinase Inhibitor Synthesis

While the primary application of this compound is in antiviral synthesis, its core structure, upon deprotection, is equivalent to methyl vinyl ketone (MVK), a reactive α,β-unsaturated ketone.[7] MVK and its derivatives are known to act as covalent inhibitors of certain kinases by forming a covalent bond with a nucleophilic residue, often a cysteine, in the kinase's active site.[8]

This suggests a potential, albeit less explored, application of this compound as a synthon for kinase inhibitors. The protected form allows for the construction of a more complex molecule without the interference of the reactive Michael acceptor. The final step of the synthesis would then be the deprotection of the ketal to unmask the reactive warhead.

Conceptual Workflow for a Covalent Kinase Inhibitor

Kinase_Inhibitor_Synthesis cluster_0 Scaffold Synthesis cluster_1 Warhead Unmasking cluster_2 Target Engagement A This compound B Functionalized Intermediate A->B Multi-step Synthesis C Kinase Inhibitor Scaffold (Protected) B->C D Covalent Kinase Inhibitor (Active) C->D Ketal Deprotection F Covalent Adduct D->F Michael Addition E Kinase Target E->F

Caption: Conceptual workflow for a covalent kinase inhibitor.

This strategy would be particularly useful for targeting kinases with a suitably positioned cysteine residue in or near the ATP-binding pocket. The development of such inhibitors would involve structure-based drug design to create a scaffold that directs the MVK "warhead" to the target cysteine.

Conclusion

This compound is a valuable and versatile building block in pharmaceutical synthesis. Its primary utility as a protected form of 4-hydroxy-2-butanone has been effectively demonstrated in the synthesis of antiviral nucleoside analogues like Ganciclovir. The straightforward protocols for its activation, coupling, and deprotection make it an attractive choice for medicinal chemists. Furthermore, its potential as a precursor for covalent kinase inhibitors opens up new avenues for its application in drug discovery. The strategic use of this and similar protected synthons will undoubtedly continue to play a crucial role in the development of novel therapeutics.

References

Definitive Structural Elucidation of 2-Methyl-1,3-dioxolane-2-ethanol: A Comprehensive Guide to ¹H and ¹³C NMR Spectral Analysis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Drug Development Professionals

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in modern drug discovery and development, providing unparalleled insight into molecular structure. This application note presents a detailed guide to the ¹H and ¹³C NMR spectral analysis of 2-Methyl-1,3-dioxolane-2-ethanol, a key intermediate in various synthetic pathways. We provide an in-depth interpretation of its spectral features, underpinned by fundamental principles of chemical environment and spin-spin coupling. Furthermore, this guide includes field-proven, step-by-step protocols for sample preparation and data acquisition, designed to ensure the generation of high-quality, reproducible NMR data for researchers, scientists, and quality control analysts.

Introduction: The Role of this compound in Synthesis

This compound (CAS 5754-32-5) is a bifunctional organic molecule featuring a protected ketone (as a cyclic ketal) and a primary alcohol.[1][2] The dioxolane group serves as a robust protecting group for a ketone, allowing for selective reactions at the primary alcohol. This structural motif makes it a valuable building block in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs).

Accurate structural verification of such intermediates is paramount to ensure the integrity of the synthetic route and the purity of the final product. NMR spectroscopy stands as the gold standard for this purpose, offering unambiguous confirmation of the molecular framework. This guide provides the foundational knowledge and practical protocols required to confidently analyze this specific molecule.

Molecular Structure and Predicted NMR Environments

The key to interpreting an NMR spectrum is to first understand the molecule's structure and identify the unique (i.e., chemically non-equivalent) proton and carbon atoms.

References

Application Note: Elucidating the Mass Spectrometry Fragmentation Pattern of 2-Methyl-1,3-dioxolane-2-ethanol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a detailed guide to understanding the electron ionization (EI) mass spectrometry fragmentation pattern of 2-Methyl-1,3-dioxolane-2-ethanol (C₆H₁₂O₃, MW: 132.16 g/mol ). As a bifunctional molecule containing both a cyclic ketal (1,3-dioxolane) and a primary alcohol, its fragmentation is governed by competing and sequential pathways initiated at these distinct chemical moieties. A thorough comprehension of these pathways is critical for the unambiguous identification of this compound and related structures in complex matrices, a common challenge in pharmaceutical development and chemical synthesis. This document outlines the primary fragmentation mechanisms, presents a detailed experimental protocol for acquiring high-quality mass spectra, and provides a framework for interpreting the resulting data.

Introduction: The Structural Significance of this compound

This compound is a compound of interest due to its dual functional nature. The 1,3-dioxolane ring serves as a protective group for a ketone, while the primary alcohol offers a site for further chemical modification. The stability and cleavage of such structures are of paramount importance in synthetic chemistry and drug metabolism studies. Electron ionization mass spectrometry (EI-MS) is a powerful tool for structural elucidation, relying on the reproducible fragmentation of molecules into characteristic ions. The fragmentation pattern serves as a chemical "fingerprint," enabling identification and structural characterization.

The fragmentation of cyclic acetals and ketals is influenced by the stability of the resulting oxonium ions.[1][2] The presence of the ethanol side chain introduces additional fragmentation pathways common to primary alcohols, creating a complex but interpretable mass spectrum. This guide will deconstruct these pathways to provide a clear understanding of the fragmentation signature of the title compound.

Predicted Fragmentation Pathways under Electron Ionization

Upon electron impact, this compound will form a molecular ion ([M]⁺•) with an m/z of 132. The subsequent fragmentation is dictated by the relative stability of the potential carbocations and radical species that can be formed. The principal fragmentation mechanisms for cyclic ethers and acetals include α-cleavage, inductive cleavage (ring opening), and rearrangements.[3][4]

The fragmentation of this compound is anticipated to proceed through several key pathways, originating from either the dioxolane ring or the ethanol side chain.

Fragmentation Initiated by the Dioxolane Ring

The dioxolane ring is susceptible to cleavage initiated by the non-bonding electrons of the oxygen atoms.

  • α-Cleavage at the C2-Substituent: The most favorable initial fragmentation for 2-substituted 1,3-dioxolanes is the cleavage of the bond between the C2 carbon and its substituent. This leads to the formation of a stable, resonance-stabilized oxonium ion. For the title compound, this involves the loss of the ethanol group.

    • Loss of the ethanol radical (•CH₂CH₂OH): This cleavage results in the formation of the 2-methyl-1,3-dioxolan-2-ylium ion at m/z 87 . This is often a prominent peak in the mass spectra of 2-alkyl-2-methyl-1,3-dioxolanes.[5][6]

  • Ring Opening and Subsequent Fragmentations: Inductive cleavage of the C-O bonds within the ring can lead to a radical cation that undergoes further fragmentation.

    • Formation of the base peak at m/z 43: Following the initial fragmentation, subsequent rearrangements and cleavages can lead to the formation of the highly stable acetyl cation ([CH₃CO]⁺) at m/z 43 . This is a very common and often the base peak for compounds containing a CH₃-C-O moiety.[5][7]

Fragmentation Driven by the Ethanol Side Chain

The primary alcohol functionality of the ethanol side chain provides alternative fragmentation routes.

  • Loss of a Hydroxymethyl Radical (•CH₂OH): Cleavage of the C-C bond in the side chain is a characteristic fragmentation of primary alcohols, resulting in the loss of a hydroxymethyl radical (31 Da).

    • Formation of the [M-31]⁺ ion: This pathway leads to a significant ion at m/z 101 . The stability of this ion is enhanced by the adjacent dioxolane ring.

  • Dehydration: The loss of a water molecule (18 Da) is another common fragmentation pathway for alcohols.

    • Formation of the [M-18]⁺• ion: This results in an ion at m/z 114 .

The interplay of these pathways will define the final mass spectrum. The relative abundance of these key fragment ions provides a robust fingerprint for the identification of this compound.

Data Presentation: Summary of Key Fragment Ions

m/zProposed Ion StructureFragmentation Pathway
132[C₆H₁₂O₃]⁺•Molecular Ion ([M]⁺•)
117[M - CH₃]⁺Loss of methyl group from C2
114[M - H₂O]⁺•Dehydration from the ethanol side chain
101[M - •CH₂OH]⁺α-cleavage of the ethanol side chain
87[C₄H₇O₂]⁺Loss of the ethanol radical (•CH₂CH₂OH)
43[CH₃CO]⁺Base Peak, acetyl cation

Visualization of Fragmentation Pathways

The following diagrams illustrate the primary fragmentation pathways described above.

G M [M]⁺• (m/z 132) This compound frag1 [M - •CH₂CH₂OH]⁺ (m/z 87) M->frag1 -•CH₂CH₂OH frag2 [M - •CH₂OH]⁺ (m/z 101) M->frag2 -•CH₂OH frag3 [M - H₂O]⁺• (m/z 114) M->frag3 -H₂O frag4 [CH₃CO]⁺ (m/z 43) Base Peak frag1->frag4 Rearrangement & Cleavage

Caption: Key fragmentation pathways of this compound.

Experimental Protocol: GC-MS Analysis

This protocol outlines the steps for acquiring a high-quality electron ionization mass spectrum of this compound using Gas Chromatography-Mass Spectrometry (GC-MS).

Sample Preparation
  • Solvent Selection: Use a high-purity volatile solvent such as dichloromethane or ethyl acetate.

  • Concentration: Prepare a 100 µg/mL solution of this compound in the chosen solvent.

  • Filtration: Filter the sample through a 0.22 µm PTFE syringe filter to remove any particulate matter.

Instrumentation and Parameters
  • Gas Chromatograph: Agilent 8890 GC System (or equivalent)

  • Mass Spectrometer: Agilent 5977B MSD (or equivalent)

  • GC Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness)

  • Injection Volume: 1 µL

  • Injector Temperature: 250 °C

  • Split Ratio: 50:1

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 280 °C

    • Hold: 5 minutes at 280 °C

  • MS Ion Source Temperature: 230 °C

  • MS Quadrupole Temperature: 150 °C

  • Ionization Mode: Electron Ionization (EI)

  • Electron Energy: 70 eV

  • Mass Range: m/z 35 - 350

Data Acquisition and Analysis
  • Acquire the data using the instrument's software.

  • Integrate the chromatographic peak corresponding to this compound.

  • Generate the mass spectrum for the integrated peak.

  • Compare the acquired spectrum with the predicted fragmentation pattern and reference spectra if available (e.g., NIST Mass Spectral Library).[7][8]

Experimental Workflow

G A Sample Preparation (100 µg/mL solution) B GC-MS Injection (1 µL) A->B C Chromatographic Separation (HP-5ms column) B->C D Electron Ionization (70 eV) C->D E Mass Analysis (m/z 35-350) D->E F Data Interpretation E->F

Caption: Workflow for the GC-MS analysis of this compound.

Conclusion

The mass spectrometry fragmentation pattern of this compound is a composite of pathways initiated at its two key functional groups. The characteristic fragment ions at m/z 101 ([M - •CH₂OH]⁺), 87 ([M - •CH₂CH₂OH]⁺), and the base peak at m/z 43 ([CH₃CO]⁺) provide a reliable signature for its identification. The experimental protocol detailed herein provides a robust method for obtaining high-quality, reproducible mass spectra. This application note serves as a comprehensive guide for researchers and scientists working with this and structurally related compounds, enabling confident structural elucidation and analysis.

References

Use of weak acid catalyst in 2-Methyl-1,3-dioxolane-2-ethanol preparation

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes and Protocols

Topic: Strategic Use of Weak Acid Catalysts in the High-Yield Preparation of 2-Methyl-1,3-dioxolane-2-ethanol

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The protection of carbonyl groups is a fundamental strategy in multi-step organic synthesis. This compound is a valuable synthetic intermediate, frequently utilized as a methyl vinyl ketone equivalent in crucial carbon-carbon bond-forming reactions such as the Robinson annulation. Its synthesis via the ketalization of 4-hydroxy-2-butanone with ethylene glycol presents a classic example of equilibrium-driven chemistry. This guide provides an in-depth analysis and detailed protocol for this transformation, focusing on the strategic implementation of weak acid catalysts to achieve high yields and purity while minimizing side reactions and simplifying purification. We will explore the mechanistic rationale, compare catalyst performance, and offer practical, field-tested protocols and troubleshooting guidance.

The Mechanistic Imperative for Weak Acid Catalysis

The formation of a cyclic ketal from a ketone and a diol is a reversible, acid-catalyzed process. While strong acids like sulfuric acid or p-toluenesulfonic acid (TsOH) can catalyze the reaction, they often lead to undesirable side reactions, such as degradation of acid-sensitive substrates or competing polymerization/elimination pathways.[1][2] Weak acid catalysts, such as Pyridinium p-toluenesulfonate (PPTS) or solid acid resins like Amberlyst-15, offer a superior alternative by providing a controlled level of acidity sufficient to promote ketalization without causing substrate decomposition.[3][4][5]

The core mechanism proceeds through several distinct, reversible steps:

  • Carbonyl Activation: The weak acid catalyst protonates the carbonyl oxygen of 4-hydroxy-2-butanone, significantly increasing the electrophilicity of the carbonyl carbon.

  • Initial Nucleophilic Attack: A hydroxyl group from ethylene glycol attacks the activated carbonyl carbon, forming a tetrahedral intermediate.

  • Proton Transfer: A proton is transferred from the newly attached hydroxyl group to one of the original hydroxyls, forming a good leaving group (water).

  • Hemiketal Formation & Dehydration: The elimination of a water molecule from the tetrahedral intermediate generates a resonance-stabilized oxonium ion.

  • Intramolecular Cyclization: The second hydroxyl group of the ethylene glycol moiety attacks the electrophilic carbon of the oxonium ion in an intramolecular fashion.

  • Deprotonation & Catalyst Regeneration: The final deprotonation step yields the stable this compound product and regenerates the acid catalyst, allowing it to re-enter the catalytic cycle.[6]

Driving the reaction to completion requires the continuous removal of the water byproduct, which shifts the equilibrium toward the product side, in accordance with Le Châtelier's principle.[1] This is typically achieved by azeotropic distillation using a Dean-Stark apparatus.

Ketalization_Mechanism Start Ketone + Ethylene Glycol Protonation Protonated Ketone (Activated Carbonyl) Start->Protonation Attack1 Nucleophilic Attack (Hemiketal Intermediate) Protonation->Attack1 + Ethylene Glycol Dehydration Oxonium Ion Formation (+ H2O) Attack1->Dehydration Proton Transfer & Elimination Cyclization Intramolecular Attack Dehydration->Cyclization Ring Closure Water_Out Water Removal (Dean-Stark) Dehydration->Water_Out Drives Equilibrium Product This compound Cyclization->Product Deprotonation Catalyst_Out H-A (Regenerated) Product->Catalyst_Out Catalyst_In H-A (Weak Acid) Catalyst_In->Protonation Protonation Troubleshooting_Workflow Start Low Yield or Incomplete Reaction Check_Water Is water collecting in Dean-Stark? Start->Check_Water Check_Temp Is reaction at reflux temperature? Check_Water->Check_Temp Yes Fix_Apparatus Action: Check apparatus for leaks. Ensure proper azeotrope formation. Check_Water->Fix_Apparatus No Check_Time Has reaction run for sufficient time? Check_Temp->Check_Time Yes Fix_Heat Action: Increase heating to maintain reflux. Check_Temp->Fix_Heat No Check_Catalyst Is catalyst active? Check_Time->Check_Catalyst Yes Fix_Time Action: Extend reaction time. Check_Time->Fix_Time No Fix_Catalyst Action: Use fresh or new batch of catalyst. Check_Catalyst->Fix_Catalyst No Success Problem Resolved Check_Catalyst->Success Yes Fix_Apparatus->Success Fix_Heat->Success Fix_Time->Success Fix_Catalyst->Success

References

Introduction: The Architectural Elegance of Labdane Diterpenoids

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Enzymatic Synthesis of Labdane Diterpenoids

Labdane-related diterpenoids are a vast and structurally diverse class of natural products, numbering over 7,000 unique compounds.[1][2] Their core chemical architecture, a bicyclic decalin skeleton, serves as a scaffold for an astonishing array of further cyclizations and oxidative modifications. This structural diversity translates directly into a broad spectrum of biological activities, making them valuable targets for the pharmaceutical, fragrance, and food industries.[2][3] Notable examples include the pharmacologically active forskolin, the anti-inflammatory marrubiin, and sclareol, a key precursor for the synthesis of ambergris substitutes in perfumery.[4][5][6]

These complex molecules are not products of a single catalytic event but are assembled through a sophisticated, multi-step enzymatic cascade.[2] Understanding and harnessing this biosynthetic machinery is paramount for researchers seeking to produce these valuable compounds sustainably, explore their therapeutic potential, and generate novel analogs through synthetic biology. This guide provides a detailed overview of the core biosynthetic principles and presents robust protocols for the heterologous expression of key enzymes and the subsequent in vitro synthesis and analysis of labdane diterpenoids.

The Core Biosynthetic Blueprint: A Two-Enzyme Relay

The biosynthesis of all labdane-related diterpenoids begins with the universal C20 precursor, (E,E,E)-geranylgeranyl diphosphate (GGPP). The transformation of this linear isoprenoid into the characteristic bicyclic labdane core is orchestrated by a sequential, two-step enzymatic process catalyzed by two distinct classes of diterpene synthases (diTPSs).[7][8]

Step 1: The Ring-Forming Reaction of Class II Diterpene Synthases

The foundational cyclization is catalyzed by a Class II diTPS . These enzymes employ a protonation-initiated carbocation cascade.[9] The active site, often featuring a conserved DxDD motif, protonates a double bond of the GGPP substrate, initiating a series of ring closures that culminate in the formation of a bicyclic labdadienyl/copalyl diphosphate (CPP) intermediate, while the diphosphate moiety remains attached.[8][9] The stereochemistry of this initial cyclization is a critical diversification point; different Class II diTPSs can produce various stereoisomers, such as normal-CPP, ent-CPP, or syn-CPP, which serve as distinct entry points into different families of labdane-related natural products.[1][8]

G GGPP Geranylgeranyl Diphosphate (GGPP) ClassII Class II diTPS (e.g., Copalyl Diphosphate Synthase) GGPP->ClassII Protonation-initiated cyclization CPP Labdadienyl/Copalyl Diphosphate (CPP) Intermediate ClassII->CPP

Caption: Initial cyclization of GGPP by a Class II diTPS.

Step 2: The Diversifying Reaction of Class I Diterpene Synthases

The CPP intermediate is then handed off to a Class I diTPS . This second class of enzymes utilizes the allylic diphosphate ester of CPP to initiate a second wave of reactivity.[8] By catalyzing the ionization of the diphosphate group, a carbocation is generated, which can then undergo further cyclization, rearrangement, and ultimately, termination by deprotonation or quenching with water.[8] It is the remarkable catalytic plasticity of Class I diTPSs, acting on different CPP stereoisomers, that generates the immense structural variety seen in the labdane family. Further complexity is often introduced by tailoring enzymes, particularly Cytochrome P450 monooxygenases (CYPs), which decorate the hydrocarbon scaffolds with hydroxyl groups and other functionalities.[2][4]

Application Protocol 1: Recombinant Expression and Purification of Diterpene Synthases

Objective: To produce soluble, active diterpene synthase enzymes for in vitro assays.

Rationale: The low abundance of diTPSs in their native plant sources makes direct extraction impractical. Heterologous expression in microbial hosts like Escherichia coli provides a reliable and scalable method to obtain purified enzymes.[1][10] This protocol describes the expression and purification of a N-terminally His-tagged diTPS from an IPTG-inducible E. coli system.

Detailed Methodology:

  • Cloning: The codon-optimized gene sequence for the target diTPS is synthesized and cloned into a suitable expression vector (e.g., pET-28a(+)) containing a polyhistidine tag (His-tag) sequence.

  • Transformation: The resulting plasmid is transformed into a competent E. coli expression strain, such as BL21(DE3).

  • Starter Culture: Inoculate 10 mL of Luria-Bertani (LB) broth containing the appropriate antibiotic (e.g., 50 µg/mL kanamycin) with a single colony. Incubate overnight at 37°C with shaking (220 rpm).

  • Large-Scale Culture: Inoculate 1 L of LB broth (with antibiotic) with the 10 mL starter culture. Grow at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6–0.8.

  • Induction: Cool the culture to 18°C, then induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.2 mM. Incubate for an additional 16–20 hours at 18°C with shaking.

    • Expert Insight: Lowering the temperature post-induction is a critical step to improve protein solubility and prevent the formation of inactive inclusion bodies, a common issue with terpene synthases.[11]

  • Cell Harvest: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C. Discard the supernatant.

  • Lysis: Resuspend the cell pellet in 30 mL of ice-cold Lysis Buffer (50 mM HEPES pH 7.5, 300 mM NaCl, 10 mM imidazole, 1 mM DTT, 1 mg/mL lysozyme, and protease inhibitor cocktail). Sonicate the suspension on ice until it is no longer viscous.

  • Clarification: Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet cell debris. Collect the supernatant.

  • Purification: Purify the His-tagged protein from the clarified lysate using Immobilized Metal Affinity Chromatography (IMAC) with a Ni-NTA resin column according to the manufacturer's instructions. Elute the protein with an elution buffer containing a high concentration of imidazole (e.g., 250 mM).

  • Buffer Exchange: Desalt the purified protein and exchange it into a storage buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 10% glycerol, 1 mM DTT) using a desalting column or dialysis.

  • Quantification & Analysis: Determine the protein concentration using a Bradford assay and assess purity via SDS-PAGE. The purified enzyme should be flash-frozen in liquid nitrogen and stored at -80°C.

ParameterTypical ConditionRationale
Expression Host E. coli BL21(DE3)Lacks proteases, contains T7 polymerase for high-level expression.
Induction Temp. 16-20°CPromotes proper protein folding and solubility.[11]
IPTG Conc. 0.1-0.5 mMSufficient to induce expression without overburdening the cell.
Lysis Method SonicationEfficiently disrupts bacterial cell walls.
Purification Tag 6x-HisAllows for specific and high-affinity purification via IMAC.

Application Protocol 2: In Vitro Two-Step Enzymatic Synthesis of Sclareol

Objective: To perform a coupled enzymatic reaction using purified Class II and Class I diTPSs to synthesize sclareol from GGPP and to prepare the product for analysis.

Rationale: This two-step assay faithfully mimics the natural biosynthetic pathway.[12] By providing the precursor GGPP and the required enzymes in vitro, the reaction can be controlled and the resulting product can be cleanly extracted for identification. Sclareol synthesis is an excellent model system, involving the conversion of GGPP to labdenediol diphosphate (LPP) by LPP synthase (a Class II diTPS), followed by the conversion of LPP to sclareol by sclareol synthase (a Class I diTPS).[13]

G cluster_0 Step 1: In Vitro Assay cluster_1 Step 2: Product Extraction cluster_2 Step 3: Analysis GGPP GGPP Substrate Incubate Incubate at 28-30°C GGPP->Incubate Enzymes Purified Class II diTPS + Purified Class I diTPS Enzymes->Incubate Buffer Assay Buffer (HEPES, MgCl₂, DTT) Buffer->Incubate Solvent Add Ethyl Acetate Incubate->Solvent Vortex Vortex & Centrifuge Collect Collect Organic Layer Dry Dry (Na₂SO₄) & Evaporate GCMS GC-MS Analysis Dry->GCMS

Caption: Workflow for in vitro synthesis and analysis.

Detailed Methodology:

  • Reaction Setup: In a 2 mL glass vial, prepare the following reaction mixture:

    • Assay Buffer (50 mM HEPES, pH 7.2, 100 mM KCl, 7.5 mM MgCl₂, 5% glycerol)

    • 1 mM Dithiothreitol (DTT)

    • 50 µM (E,E,E)-geranylgeranyl diphosphate (GGPP)

    • 1-2 µg purified LPP synthase (Class II)

    • 1-2 µg purified Sclareol synthase (Class I)

    • Make up to a final volume of 500 µL with sterile water.

    • Trustworthiness: A negative control reaction omitting the enzymes should be run in parallel to ensure that the detected product is enzyme-dependent.

  • Incubation: Overlay the aqueous reaction mixture with 500 µL of n-hexane (this creates an organic layer to trap the hydrophobic diterpene product as it is formed, preventing potential feedback inhibition). Incubate the reaction at 30°C for 4-12 hours.[5][13]

  • Reaction Quench & Extraction: Stop the reaction by adding 100 µL of 0.5 M EDTA and vortexing vigorously for 30 seconds.

  • Phase Separation: Centrifuge the vial at 2,000 x g for 5 minutes to separate the aqueous and organic layers.

  • Product Collection: Carefully remove the upper organic (hexane) layer containing the sclareol product and transfer it to a clean glass vial.

  • Drying and Concentration: Pass the organic extract through a small column of anhydrous sodium sulfate (Na₂SO₄) to remove any residual water. Evaporate the solvent under a gentle stream of nitrogen.

  • Sample Preparation for Analysis: Re-dissolve the dried residue in 100 µL of ethyl acetate or hexane for GC-MS analysis.

Application Protocol 3: Product Identification by Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To qualitatively and quantitatively analyze the product of the in vitro enzymatic reaction.

Rationale: GC-MS is the gold standard for the analysis of terpenes and other semi-volatile natural products.[14][15][16] The gas chromatograph separates the components of the mixture based on their volatility and interaction with the column's stationary phase, while the mass spectrometer fragments the eluted compounds, providing a characteristic mass spectrum or "fingerprint" for definitive identification.

Detailed Methodology:

  • Injection: Inject 1 µL of the prepared sample into the GC-MS system.

  • Chromatographic Separation & Mass Analysis: Perform the analysis using the parameters outlined in the table below. These are robust starting conditions that can be optimized for specific labdane diterpenoids.[13][17][18][19]

  • Data Analysis:

    • Identification: Compare the retention time and the mass spectrum of the major peak in the sample chromatogram to those of an authentic sclareol standard. The mass spectrum can also be compared against a spectral library such as NIST for confirmation.[17][20]

    • Quantification: To determine the yield, an internal standard (e.g., isophyllocladene) should be added to the sample prior to injection. A calibration curve is generated by analyzing known concentrations of the authentic standard.

ParameterRecommended SettingPurpose
GC System Agilent 8890 GC or equivalentProvides reproducible temperature and flow control.[17]
MS Detector Agilent 5977 MSD or equivalentOffers high sensitivity and spectral fidelity.[17]
Column HP-5MS (30 m x 0.25 mm, 0.25 µm)A robust, non-polar column suitable for a wide range of terpenes.[14][21]
Carrier Gas Helium, constant flow at 1.0 mL/minInert carrier for transporting analytes through the column.
Inlet Temp. 250°CEnsures rapid volatilization of the sample.
Injection Mode SplitlessMaximizes transfer of analyte to the column for trace analysis.
Oven Program 80°C hold for 2 min, then ramp 10°C/min to 280°C, hold for 5 minSeparates compounds based on boiling point.[13]
MS Source Temp. 230°CMaintains analytes in the gas phase for ionization.
MS Quad Temp. 150°CStandard condition for the mass filter.
Ionization Mode Electron Ionization (EI) at 70 eVStandard, reproducible fragmentation for library matching.
Scan Range 40-500 m/zCovers the expected mass range for diterpenoids and their fragments.

Alternative Analytical Techniques: While GC-MS is predominant, Liquid Chromatography-Mass Spectrometry (LC-MS) can be a powerful alternative, particularly for more polar, functionalized, or thermally unstable diterpenoids that are not amenable to GC analysis.[22][23] Waters ACQUITY UPLC systems coupled with tandem quadrupole or ToF mass spectrometers offer excellent resolution and sensitivity for complex natural product extracts.[24]

References

Application in the synthesis of protected disaccharides

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth technical guide for researchers, scientists, and drug development professionals on the application and synthesis of protected disaccharides.

Abstract

The synthesis of structurally defined oligosaccharides is a cornerstone of modern glycobiology and drug discovery. Disaccharides, as the fundamental building blocks of these complex structures, require meticulous chemical strategies for their construction. This application note provides a detailed guide to the synthesis of protected disaccharides, focusing on the critical interplay between protecting group strategy and glycosylation methodology. We delve into the rationale behind experimental design, offering field-proven insights into achieving high yields and stereoselectivity. Detailed protocols for the preparation of a representative protected disaccharide via the Koenigs-Knorr reaction are provided, alongside methodologies for purification and characterization. This guide is intended to equip researchers with the foundational knowledge and practical techniques required to confidently synthesize these vital molecules for applications ranging from vaccine development to targeted drug delivery.[1][2][3]

The Strategic Imperative of Protected Disaccharides

Carbohydrates are the most abundant and functionally diverse biopolymers in nature.[4] Their roles extend far beyond simple energy storage; as glycoconjugates on cell surfaces, they mediate critical biological events such as immune responses, cell-cell recognition, and pathogen infection.[1] The ability to synthesize specific oligosaccharide structures is therefore essential for developing novel therapeutics, diagnostics, and vaccines.

The synthesis of these molecules is uniquely challenging due to the dense functionalization of monosaccharide units. Each hydroxyl group possesses similar reactivity, necessitating a sophisticated protection/deprotection strategy to achieve regioselective glycosidic bond formation.[4][5] Protected disaccharides are the key intermediates in this process, serving as versatile building blocks for the assembly of larger, more complex glycans.[6] A well-designed protected disaccharide allows for selective deprotection at specific positions, enabling chain elongation or the introduction of other functional moieties.

Designing the Synthesis: A Two-Pillar Approach

A successful disaccharide synthesis hinges on two interconnected strategic pillars: the selection of protecting groups and the choice of glycosylation methodology.

Pillar 1: The Art of Protecting Group Manipulation

Protecting groups are temporary modifications to functional groups that prevent them from reacting under specific conditions.[7][8] In carbohydrate chemistry, they serve not only to mask hydroxyl groups but also to influence the reactivity and stereochemical outcome of glycosylation reactions.[9][10]

  • Permanent vs. Temporary Groups: Protecting groups can be broadly classified by their stability. "Permanent" groups, like benzyl (Bn) ethers , are robust and stable to a wide range of acidic and basic conditions, typically remaining until the final global deprotection step via catalytic hydrogenation.[4][7] "Temporary" groups, such as acetyl (Ac) esters or silyl ethers , are labile under specific conditions (e.g., basic or acidic hydrolysis, respectively) and are removed at intermediate stages.[4]

  • Orthogonal Strategy: The cornerstone of complex oligosaccharide synthesis is the use of an "orthogonal" set of protecting groups.[11][12] This strategy employs multiple protecting groups, each of which can be removed under unique conditions without affecting the others.[10][13] For instance, a molecule might contain a silyl ether (removed by fluoride), an acetyl ester (removed by base), and a benzyl ether (removed by hydrogenation), allowing for the selective unmasking of any single hydroxyl group.[13]

  • Participating vs. Non-Participating Groups: The protecting group at the C-2 position of the glycosyl donor has a profound impact on the stereochemical outcome of the glycosylation.[9][14]

    • Participating groups , such as acyl esters (e.g., acetyl, benzoyl), can form a cyclic oxonium ion intermediate through anchimeric assistance.[14] This intermediate shields one face of the anomeric center, forcing the incoming glycosyl acceptor to attack from the opposite face, leading exclusively to the formation of 1,2-trans glycosidic linkages.

    • Non-participating groups , such as ethers (e.g., benzyl), do not provide anchimeric assistance. This often results in a mixture of α (1,2-cis) and β (1,2-trans) anomers, with the final ratio influenced by solvent, temperature, and other factors.[9][14]

Pillar 2: Core Glycosylation Methodologies

The formation of the glycosidic bond is the pivotal step in the synthesis. While numerous methods exist, two have become classics in the field for their reliability and versatility.

One of the oldest and most reliable glycosylation methods, the Koenigs-Knorr reaction involves the coupling of a glycosyl halide (typically a bromide or chloride) donor with a glycosyl acceptor (an alcohol).[14][15] The reaction is promoted by a heavy metal salt, most commonly a silver salt like silver(I) carbonate or silver triflate, which acts as a halophile to activate the anomeric center.[14][16][17]

The mechanism proceeds via the activation of the glycosyl halide by the silver salt, leading to the formation of a reactive oxocarbenium ion intermediate.[15] The acceptor alcohol then attacks this electrophilic species to form the glycosidic bond.[14] The stereoselectivity is governed by the principles described above, with a C-2 participating group yielding a 1,2-trans product.[14]

The Schmidt glycosylation utilizes a glycosyl trichloroacetimidate as the donor.[18] These donors are stable, crystalline solids that are activated under mild conditions with a catalytic amount of a Lewis acid, such as trimethylsilyl trifluoromethanesulfonate (TMSOTf) or boron trifluoride etherate (BF₃·OEt₂).[18][19][20]

This method is highly efficient and, like the Koenigs-Knorr reaction, its stereochemical outcome is heavily dependent on the nature of the C-2 protecting group.[18] The use of non-participating groups in combination with certain solvent systems (like acetonitrile) can favor the formation of 1,2-cis linkages through an Sₙ2-like mechanism.

Experimental Application Notes & Protocols

The following protocols outline the synthesis of a representative protected disaccharide, methyl 2,3,6-tri-O-benzoyl-4-O-(2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl)-α-D-glucopyranoside, via a Koenigs-Knorr glycosylation.

Workflow for Protected Disaccharide Synthesis

G cluster_donor Glycosyl Donor Preparation cluster_acceptor Glycosyl Acceptor Preparation cluster_coupling Glycosylation & Purification D_Start Penta-O-acetyl-β-D-glucose D_React Treatment with HBr in Acetic Acid D_Start->D_React D_Product Acetobromoglucose (Glycosyl Donor) D_React->D_Product Couple Koenigs-Knorr Reaction (Silver Carbonate) D_Product->Couple A_Start Methyl α-D-glucopyranoside A_React1 Regioselective Protection Strategy (e.g., via stannylene acetal) A_Start->A_React1 A_Product Methyl 2,3,6-tri-O-benzoyl-α-D-glucopyranoside (Glycosyl Acceptor) A_React1->A_Product A_Product->Couple Workup Reaction Workup (Filtration, Extraction) Couple->Workup Purify Flash Chromatography Workup->Purify Final_Product Protected Disaccharide Purify->Final_Product

Figure 1: General workflow for the synthesis of a protected disaccharide.

Protocol 3.1: Preparation of Glycosyl Donor (2,3,4,6-Tetra-O-acetyl-α-D-glucopyranosyl Bromide)

This protocol describes the conversion of a stable per-acetylated sugar into a reactive glycosyl halide.

Materials:

  • β-D-Glucose pentaacetate

  • 33% Hydrogen bromide in glacial acetic acid

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve β-D-glucose pentaacetate (1.0 eq) in a minimal amount of anhydrous DCM in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of 33% HBr in acetic acid (1.5 eq) dropwise with stirring.

  • Allow the reaction to warm to room temperature and stir for 2-3 hours, monitoring by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Dilute the reaction mixture with DCM and pour it into ice-cold water.

  • Separate the organic layer and wash sequentially with cold water, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting acetobromoglucose is typically used immediately in the next step without further purification.

Protocol 3.2: Koenigs-Knorr Glycosylation

This protocol details the coupling of the glycosyl donor and a selectively protected acceptor.[15][17][18]

Materials:

  • Glycosyl Donor (Acetobromoglucose, from Protocol 3.1, 1.2 eq)

  • Glycosyl Acceptor (e.g., Methyl 2,3,6-tri-O-benzoyl-α-D-glucopyranoside, 1.0 eq)

  • Silver(I) carbonate (Ag₂CO₃, 1.5 eq)

  • Dichloromethane (DCM) or Toluene, anhydrous

  • Activated molecular sieves (4 Å)

  • Celite®

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add the glycosyl acceptor (1.0 eq) and activated 4 Å molecular sieves.

  • Add anhydrous DCM and stir the mixture at room temperature for 30 minutes.

  • In a separate flask, dissolve the glycosyl donor (1.2 eq) in anhydrous DCM.

  • To the acceptor solution, add silver carbonate (1.5 eq). The mixture should be protected from light by wrapping the flask in aluminum foil.

  • Slowly add the solution of the glycosyl donor to the stirring acceptor/silver carbonate suspension at room temperature.

  • Monitor the reaction progress by TLC. The reaction is typically complete within 2-4 hours.

  • Upon completion, dilute the reaction mixture with DCM and filter through a pad of Celite® to remove silver salts and molecular sieves. Wash the pad thoroughly with additional DCM.

  • Combine the filtrates and concentrate under reduced pressure to yield the crude protected disaccharide.

Protocol 3.3: Purification and Characterization

Purification of the lipophilic protected carbohydrate is typically achieved by silica gel chromatography, and the structure is confirmed by NMR.[21][22]

Purification:

  • Prepare a silica gel column using a solvent system determined by TLC analysis (e.g., a gradient of ethyl acetate in hexanes).

  • Dissolve the crude product in a minimal amount of DCM and load it onto the column.

  • Elute the column with the chosen solvent system, collecting fractions.

  • Analyze fractions by TLC and combine those containing the pure product.

  • Evaporate the solvent under reduced pressure to yield the purified protected disaccharide as a white solid or foam.

Characterization by ¹H NMR Spectroscopy: The key to confirming a successful glycosylation is the analysis of the anomeric proton signal in the ¹H NMR spectrum.[23][24][25]

  • Chemical Shift: The anomeric proton (H-1') of the newly formed glycoside will appear as a doublet, typically in the range of δ 4.5-5.5 ppm.

  • Coupling Constant (J): The magnitude of the coupling constant between H-1' and H-2' is diagnostic of the anomeric configuration. For glucopyranosides, a large coupling constant (³J(H₁,H₂) ≈ 7-8 Hz) indicates a trans-diaxial relationship between the protons, confirming the formation of the β-anomer . A small coupling constant (³J(H₁,H₂) ≈ 3-4 Hz) would indicate an α-anomer.

Data Summary

The successful execution of the described protocols should yield the desired protected disaccharide. The following table provides representative data for this type of synthesis.

ParameterExpected OutcomeRationale / Method of Determination
Reaction Yield 60-80%Isolated yield after column chromatography.
Physical State White foam or amorphous solidTypical for heavily protected carbohydrates.
¹H NMR (Anomeric) δ ≈ 4.98 ppm (d, J = 7.8 Hz)The chemical shift and large coupling constant confirm the β-linkage.[23]
¹³C NMR (Anomeric) δ ≈ 101.5 ppm (C-1'), 96.8 ppm (C-1)Distinct chemical shifts for the two anomeric carbons.[24]
Purity >95%Assessed by NMR spectroscopy or HPLC.[21][26]

Visualization of Protecting Group Strategy

The strategic placement of protecting groups is crucial for the utility of the synthesized disaccharide as a building block for further chemistry.

Figure 2: Protecting group map of the synthesized disaccharide.

Conclusion

The synthesis of protected disaccharides is a technically demanding yet essential skill for researchers in chemical biology and drug development. Success relies on a logical and strategic approach, carefully considering the interplay between protecting groups and the chosen glycosylation reaction. By understanding the principles of orthogonal protection and the mechanisms of key reactions like the Koenigs-Knorr glycosylation, scientists can efficiently construct complex carbohydrate structures. The protocols and strategies outlined in this guide provide a robust framework for the synthesis, purification, and characterization of these vital molecular building blocks, paving the way for advancements in glycobiology and medicine.

References

The Strategic Application of 2-Methyl-1,3-dioxolane-2-ethanol in Complex Molecule Synthesis: A Guide for the Modern Chemist

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate field of organic synthesis, the selection of appropriate building blocks is paramount to the successful construction of complex molecular architectures. Among the repertoire of versatile synthons, 2-Methyl-1,3-dioxolane-2-ethanol emerges as a highly valuable and strategic component, particularly as a stable and reliable precursor to the methyl vinyl ketone (MVK) functionality. This application note provides an in-depth technical guide for researchers, scientists, and drug development professionals on the effective utilization of this building block, detailing its synthesis, applications, and the underlying chemical principles that govern its reactivity.

Introduction: The Rationale for a Protected Methyl Vinyl Ketone Equivalent

Methyl vinyl ketone is a powerful and widely used reagent in a variety of carbon-carbon bond-forming reactions, most notably the Robinson annulation for the formation of six-membered rings.[1][2] However, its high reactivity and propensity to polymerize can lead to undesired side reactions and reduced yields, complicating its use in multi-step syntheses.[3] To circumvent these challenges, the use of MVK equivalents, which mask the reactive α,β-unsaturated ketone system, has become a cornerstone of modern synthetic strategy.

This compound stands out as a superior MVK equivalent due to the robust nature of the 1,3-dioxolane protecting group, which is stable to a wide range of nucleophilic and basic conditions.[4] The presence of a primary alcohol functionality provides a convenient handle for further synthetic transformations, allowing for its seamless integration into complex synthetic pathways. This bifunctional nature allows for a stepwise and controlled revelation of reactivity, a critical aspect of efficient and predictable synthesis.

High-Yield Synthesis of this compound

A reliable and scalable synthesis of the building block is the essential first step for its widespread application. An efficient protocol has been developed for the preparation of this compound from the readily available 4-hydroxy-2-butanone.

Protocol 1: Preparation of this compound[5]

Reaction Scheme:

G cluster_reactants Reactants cluster_product Product reactant1 4-Hydroxy-2-butanone catalyst Weak acid catalyst (e.g., p-TsOH) reactant1->catalyst reactant2 Ethylene glycol reactant2->catalyst product This compound catalyst->product

Caption: Synthesis of this compound.

Materials:

Reagent/MaterialMolecular Weight ( g/mol )Quantity (molar eq.)
4-Hydroxy-2-butanone88.111.0
Ethylene glycol62.071.5
p-Toluenesulfonic acid (p-TsOH)172.200.02
Ethyl acetate88.11Solvent
Anhydrous Magnesium Sulfate120.37Drying agent

Procedure:

  • To a solution of 4-hydroxy-2-butanone in ethyl acetate, add ethylene glycol and a catalytic amount of p-toluenesulfonic acid.

  • The reaction mixture is refluxed with a Dean-Stark apparatus to remove the water formed during the reaction, driving the equilibrium towards the product.

  • Upon completion (monitored by TLC or GC), the reaction is cooled to room temperature.

  • The mixture is washed with saturated aqueous sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by vacuum distillation to afford this compound as a colorless oil.

Expected Yield: ~90%[5]

Causality of Experimental Choices: The use of a Dean-Stark trap is critical for achieving a high yield by continuously removing water, which is a byproduct of the ketalization reaction. A weak acid catalyst like p-TsOH is employed to facilitate the reaction without promoting undesired side reactions.

Application in Robinson Annulation: Constructing Fused Ring Systems

The Robinson annulation is a classic and powerful method for the formation of a six-membered ring fused to an existing ring system, a common structural motif in steroids and other natural products.[6][7] The direct use of MVK can be problematic; however, this compound provides a stable and efficient alternative.

The Strategic Advantage

The dioxolane-protected MVK equivalent allows for the initial Michael addition to occur under conditions that might otherwise lead to polymerization of MVK. The subsequent intramolecular aldol condensation and dehydration can then be initiated by a change in reaction conditions, typically through the deprotection of the ketal under acidic conditions.

G cluster_workflow Robinson Annulation Workflow Start Cyclic Ketone + This compound derivative Michael Michael Addition (Base-catalyzed) Start->Michael 1. Intermediate Dioxolane-protected 1,5-diketone Michael->Intermediate 2. Deprotection Acid-catalyzed Deprotection Intermediate->Deprotection 3. Aldol Intramolecular Aldol Condensation Deprotection->Aldol 4. Product α,β-Unsaturated Cyclohexenone Aldol->Product 5.

Caption: Robinson Annulation Workflow using the protected MVK equivalent.

Protocol 2: Robinson Annulation using a Derivative of this compound

For many applications, the alcohol functionality of this compound is first converted to a better leaving group, such as a bromide, to facilitate the Michael addition.

Part A: Synthesis of 2-(2-Bromoethyl)-2-methyl-1,3-dioxolane [5]

  • This compound is treated with triphenylphosphine and bromine in an appropriate solvent (e.g., dichloromethane) at 0 °C.

  • The reaction is typically stirred for several hours until completion.

  • Workup involves washing with aqueous sodium bicarbonate and brine, followed by drying and solvent removal.

  • Purification by column chromatography or distillation yields the desired bromo-derivative.

Part B: Robinson Annulation

  • The enolate of a cyclic ketone (e.g., cyclohexanone) is generated using a base such as lithium diisopropylamide (LDA) or sodium hydride in an anhydrous solvent like THF at low temperature.

  • 2-(2-Bromoethyl)-2-methyl-1,3-dioxolane is added to the enolate solution, and the reaction is allowed to warm to room temperature to effect the Michael addition.

  • After an aqueous workup, the resulting intermediate is treated with aqueous acid (e.g., dilute HCl) to hydrolyze the dioxolane protecting group.

  • The regenerated 1,5-diketone then undergoes an intramolecular aldol condensation, often promoted by the acidic workup or subsequent treatment with base, followed by dehydration to yield the final α,β-unsaturated cyclohexenone product.

Application in the Synthesis of Insect Pheromones

The strategic use of this compound extends to the synthesis of bioactive natural products, such as insect pheromones. Its bifunctional nature is key to building the carbon skeleton of these often complex molecules.

Synthesis of the Western Pine Beetle (Dendroctonus brevicomis) Pheromone Component
Synthesis of the Mexican Fruit Fly (Anastrepha ludens) Pheromone

The synthesis of the host marking pheromone of the Mexican Fruit Fly has been a subject of significant research.[8][9] Although the provided search results do not offer a direct, step-by-step protocol utilizing 2-(2-bromoethyl)-2-methyl-1,3-dioxolane, this building block is a known precursor for introducing the necessary carbon chain in related synthetic strategies. The bromo-derivative can act as an electrophile in coupling reactions, for instance, with a suitable nucleophile to elongate a carbon chain, a common tactic in pheromone synthesis.

Deprotection of the Dioxolane Group: A Self-Validating System

A crucial aspect of any protecting group strategy is the ability to remove it efficiently and selectively without affecting other sensitive functional groups in the molecule. The 1,3-dioxolane group is reliably cleaved under acidic conditions, regenerating the parent carbonyl compound.[4]

G cluster_deprotection Deprotection of 2-Methyl-1,3-dioxolane Protected Dioxolane-protected Carbonyl Acid Aqueous Acid (e.g., HCl, H₂SO₄) Protected->Acid Treatment with Mechanism 1. Protonation of an oxygen 2. Ring opening 3. Attack by water 4. Deprotonation Acid->Mechanism Unprotected Regenerated Carbonyl + Ethylene Glycol Mechanism->Unprotected

Caption: General mechanism for the acidic deprotection of a 1,3-dioxolane.

Protocol 3: General Procedure for the Deprotection of a 2-Methyl-1,3-dioxolane Derivative

Materials:

Reagent/MaterialUse
Dioxolane-protected compoundSubstrate
Acetone/Water or THF/WaterSolvent system
Hydrochloric acid (catalytic)Acid catalyst
Sodium bicarbonate (saturated)Neutralizing agent
Diethyl ether or Ethyl acetateExtraction solvent
Anhydrous sodium sulfateDrying agent

Procedure:

  • Dissolve the dioxolane-protected compound in a mixture of an organic solvent (acetone or THF) and water.

  • Add a catalytic amount of a strong acid, such as hydrochloric acid.

  • Stir the reaction at room temperature and monitor its progress by TLC until the starting material is consumed.

  • Neutralize the reaction mixture by the careful addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent like diethyl ether or ethyl acetate.

  • Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography if necessary.

Causality of Experimental Choices: The use of a protic solvent mixture (e.g., acetone/water) facilitates the hydrolysis of the ketal. A catalytic amount of strong acid is sufficient to promote the reaction without causing degradation of sensitive substrates. The reaction is typically performed at room temperature to ensure mild conditions.

Conclusion

This compound is a powerful and versatile building block in the synthesis of complex molecules. Its role as a stable and easily handled equivalent of methyl vinyl ketone makes it an invaluable tool for constructing six-membered rings via the Robinson annulation. Furthermore, its bifunctional nature provides a strategic advantage in the assembly of natural products like insect pheromones. The straightforward and high-yielding synthesis of this building block, coupled with the reliable and mild conditions for the deprotection of the dioxolane group, underscores its utility and importance in the modern synthetic chemist's toolkit. The protocols and principles outlined in this application note are intended to provide a solid foundation for the successful application of this strategic synthon in the pursuit of novel and complex molecular targets.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 2-Methyl-1,3-dioxolane-2-ethanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Methyl-1,3-dioxolane-2-ethanol. This guide is designed for researchers, scientists, and professionals in drug development who are looking to improve the yield and purity of this valuable synthetic intermediate. Here, we will address common challenges encountered during its preparation from 4-hydroxy-2-butanone and ethylene glycol, providing in-depth, field-proven insights in a direct question-and-answer format.

Troubleshooting Guide: Common Issues and Solutions

This section directly addresses specific problems you might encounter during the synthesis, explaining the underlying causes and offering step-by-step solutions.

Q1: My reaction yield is consistently low. What are the primary causes and how can I improve it?

A low yield in this ketalization reaction is most often linked to its reversible nature. The formation of this compound from 4-hydroxy-2-butanone and ethylene glycol produces water as a byproduct. According to Le Châtelier's principle, the presence of this water in the reaction mixture can shift the equilibrium back towards the starting materials, thus reducing your product yield.

Core Causality: The reaction is an acid-catalyzed equilibrium. To maximize product formation, the equilibrium must be continuously shifted to the product side.

Solutions:

  • Effective Water Removal: The most critical factor for driving the reaction to completion is the removal of water as it forms.

    • Dean-Stark Apparatus: Employ a Dean-Stark apparatus with an azeotrope-forming solvent. While toluene is common, a high-yield (90%) procedure has been demonstrated using ethyl acetate as the solvent.[1] The ethyl acetate-water azeotrope boils at a lower temperature, allowing for efficient water removal under milder conditions.

    • Chemical Drying Agents: For smaller-scale reactions, or as a supplementary measure, the use of an anhydrous drying agent like magnesium sulfate (MgSO₄) directly in the reaction flask can be effective.[1]

  • Optimizing Reactant Stoichiometry:

    • Excess Ethylene Glycol: Using a molar excess of ethylene glycol (e.g., 1.5 to 2 equivalents relative to 4-hydroxy-2-butanone) can help shift the equilibrium towards the product. This is a common strategy in reversible reactions.

  • Purity of Starting Materials:

    • Anhydrous Conditions: Ensure that your 4-hydroxy-2-butanone, ethylene glycol, and solvent are as anhydrous as possible. Water present at the start of the reaction will inhibit the forward reaction from the outset.

Q2: I'm observing significant byproduct formation. What are these byproducts and how can I minimize them?

Byproduct formation can stem from impurities in the starting material or from side reactions occurring under the reaction conditions.

Potential Byproducts & Their Origins:

  • Methyl Vinyl Ketone (MVK): 4-hydroxy-2-butanone can undergo dehydration under acidic conditions, especially at elevated temperatures, to form MVK.[2][3] MVK is reactive and can polymerize, leading to complex reaction mixtures.

  • Polymers: Strong acid catalysts can sometimes promote the self-polymerization of the starting ketone or reactive byproducts like MVK.[4]

  • Unreacted Starting Materials: Due to the reversible nature of the reaction, these will always be present to some extent if the reaction does not go to completion.

Solutions to Minimize Byproducts:

  • Choice of Catalyst: While strong acids like sulfuric acid or p-toluenesulfonic acid (p-TsOH) are effective for ketalization, they can also promote dehydration and polymerization.[4] A high-yield synthesis (90%) of this compound specifically utilized a weak acid catalyst, d-tartaric acid, which is less likely to cause degradation of the starting material.[1]

  • Temperature Control: Maintain the reaction at the lowest effective temperature for azeotropic water removal. Overheating the reaction can increase the rate of dehydration of 4-hydroxy-2-butanone to MVK.

  • Purity of 4-hydroxy-2-butanone: The starting material itself can contain impurities from its own synthesis, which often involves an aldol condensation of acetone and formaldehyde.[2][3][5] Ensure the purity of your 4-hydroxy-2-butanone, as residual catalysts or byproducts from its synthesis can interfere with the ketalization reaction.

Q3: I'm having difficulty purifying my product. What are the best practices for workup and purification?

The primary challenge during purification is the acid-lability of the 1,3-dioxolane functional group. Exposure to acidic aqueous conditions during workup can hydrolyze the product back to the starting materials.

Workup and Purification Protocol:

  • Neutralization: Before any aqueous workup, it is crucial to neutralize the acid catalyst. After cooling the reaction mixture, wash it with a mild basic solution, such as saturated sodium bicarbonate (NaHCO₃), until the aqueous layer is neutral or slightly basic. Dioxolanes are generally more stable at a higher pH.[4][6]

  • Aqueous Extraction: After neutralization, wash the organic layer with brine (saturated NaCl solution) to remove residual water and water-soluble impurities.

  • Drying: Thoroughly dry the organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator.

  • Final Purification: The most effective method for final purification is vacuum distillation. A Kugelrohr apparatus is particularly well-suited for this purpose, as it minimizes the thermal stress on the compound. High purity (>99%) has been achieved with a boiling point of 56°C at 2.5 mmHg.[1]

Frequently Asked Questions (FAQs)

  • What is the optimal catalyst for this synthesis? For this specific transformation, a weak acid catalyst like d-tartaric acid has been shown to provide an excellent yield (90%) while minimizing side reactions.[1] Other solid acid catalysts like Amberlyst-15 or montmorillonite K10 can also be effective and simplify removal (by filtration), though conditions may need to be re-optimized.[4]

  • How do I monitor the progress of the reaction? The reaction can be monitored by observing the amount of water collected in the Dean-Stark trap. When the rate of water collection ceases, the reaction is likely complete. Alternatively, you can monitor the disappearance of the 4-hydroxy-2-butanone starting material by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Can I use a different solvent? Yes, other solvents that form azeotropes with water, such as toluene or benzene, can be used. However, ethyl acetate is an effective and environmentally more benign option that has been proven to work well for this synthesis.[1]

  • My 4-hydroxy-2-butanone starting material is not pure. How will this affect my reaction? Impurities in the starting material can significantly impact the reaction. Acidic or basic impurities can interfere with the catalyst. Other carbonyl-containing impurities may also react with ethylene glycol, leading to a mixture of dioxolanes that can be difficult to separate. It is highly recommended to use purified 4-hydroxy-2-butanone for the best results.

Data and Protocols

Optimized Reaction Parameters

The following table summarizes a set of high-yield conditions for the synthesis of this compound.

ParameterRecommended ConditionRationaleReference
Starting Material 4-hydroxy-2-butanonePrecursor containing the required carbon skeleton.[1]
Reagent Anhydrous Ethylene Glycol (~1.7 eq)Reactant and used in excess to drive equilibrium.[1]
Catalyst d-Tartaric Acid (weak acid)Minimizes side reactions like dehydration.[1]
Solvent Dry Ethyl AcetateForms a low-boiling azeotrope with water for removal.[1]
Apparatus Dean-Stark TrapEssential for continuous removal of water byproduct.[1]
Drying Agent Anhydrous MgSO₄ (in flask)Assists in sequestering water from the reaction mixture.[1]
Atmosphere Inert (e.g., Nitrogen)Prevents potential side reactions with atmospheric moisture/oxygen.[1]
Detailed Experimental Protocol

This protocol is adapted from a high-yield (90%) published procedure.[1]

  • Setup: To a 500 mL round-bottomed flask containing a magnetic stir bar, add dry ethyl acetate (150 mL), 4-hydroxy-2-butanone (10.2 g, 116 mmol), d-tartaric acid (90 mg, 0.6 mmol), and anhydrous MgSO₄ (4.0 g, 33 mmol).

  • Addition of Ethylene Glycol: Over a period of 10 minutes, add anhydrous ethylene glycol (12.4 g, 200 mmol) to the stirring mixture.

  • Reaction: Equip the flask with a Dean-Stark adapter and a condenser, and introduce a nitrogen atmosphere. Heat the mixture to reflux and continue until no more water is collected in the Dean-Stark trap.

  • Cooling and Filtration: Allow the reaction mixture to cool to room temperature. Filter the mixture to remove the MgSO₄ and any other solids.

  • Workup - Neutralization: Transfer the filtrate to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Check the pH of the aqueous layer to ensure it is no longer acidic.

  • Workup - Extraction: Wash the organic layer with brine. Separate the organic layer and dry it over anhydrous sodium sulfate (Na₂SO₄).

  • Isolation: Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.

  • Purification: Purify the crude oil by vacuum distillation (e.g., using a Kugelrohr apparatus) to yield this compound as a clear, colorless liquid.

Visualizing the Workflow and Mechanism

Experimental Workflow Diagram

Workflow cluster_reaction Reaction Stage cluster_workup Workup Stage cluster_purification Purification Stage A Combine Reactants: 4-hydroxy-2-butanone, ethylene glycol, d-tartaric acid, MgSO4 in ethyl acetate B Heat to Reflux with Dean-Stark Trap A->B C Monitor Water Collection (Reaction Completion) B->C D Cool to RT & Filter Solids C->D Proceed after reaction completion E Neutralize with NaHCO3(aq) D->E F Wash with Brine E->F G Dry Organic Layer (e.g., Na2SO4) F->G H Concentrate via Rotary Evaporation G->H I Vacuum Distillation (Kugelrohr) H->I Crude Product J Pure Product: This compound I->J

Caption: General workflow for the synthesis and purification.

Reaction Mechanism Diagram

Mechanism Ketone 4-Hydroxy-2-butanone ProtonatedKetone Protonated Ketone (Activated) Ketone->ProtonatedKetone + H+ (cat.) Hemiketal Hemiketal Intermediate ProtonatedKetone->Hemiketal + Ethylene Glycol EthyleneGlycol Ethylene Glycol Hemiketal->ProtonatedKetone - Ethylene Glycol ProtonatedHemiketal Protonated Hemiketal Hemiketal->ProtonatedHemiketal + H+ Carbocation Carbocation Intermediate ProtonatedHemiketal->Carbocation - H2O Carbocation->ProtonatedHemiketal + H2O Product This compound Carbocation->Product Intramolecular Attack - H+ H_plus H+ H2O H2O

Caption: Acid-catalyzed ketal formation mechanism.

References

Common side reactions in the synthesis of 2-Methyl-1,3-dioxolane-2-ethanol

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 2-Methyl-1,3-dioxolane-2-ethanol

Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during this synthesis. By understanding the underlying chemical principles, you can optimize your reaction conditions, improve yield and purity, and troubleshoot effectively.

The most common and efficient synthesis route involves the acid-catalyzed ketalization of a β-keto ester, such as ethyl acetoacetate, with ethylene glycol.[1][2] This reaction selectively protects the more reactive ketone carbonyl over the ester functionality.[1] While seemingly straightforward, this equilibrium-driven process is prone to several side reactions that can complicate the synthesis and purification.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis, framed in a practical question-and-answer format.

Q1: My reaction yield is consistently low, and I'm recovering a significant amount of ethyl acetoacetate. What is causing the incomplete conversion?

A1: The most common cause of low yield in this ketalization is the presence of water in the reaction mixture.

  • Causality: The formation of the 1,3-dioxolane ring is a reversible equilibrium reaction.[1] Water is a byproduct of this reaction. According to Le Châtelier's principle, any water present in the reaction vessel, either from reagents or produced during the reaction, will shift the equilibrium back towards the starting materials (ethyl acetoacetate and ethylene glycol), thus preventing the reaction from reaching completion.[1][3]

  • Solution: To drive the reaction forward, water must be continuously and efficiently removed from the reaction mixture.[1][2]

    • Primary Method: The standard and most effective method is azeotropic distillation using a Dean-Stark apparatus .[1][4][5][6] Toluene or cyclohexane are common solvents for this purpose as they form a low-boiling azeotrope with water. As the mixture refluxes, the water-solvent azeotrope distills into the Dean-Stark trap, where the denser water separates and is collected, while the solvent overflows back into the reaction flask.[5]

    • Alternative Method: For smaller-scale reactions where a Dean-Stark apparatus may be inefficient, using a drying agent like molecular sieves can be effective.[7][8] An apparatus can be constructed where the refluxing solvent vapors pass through a chamber containing 4 Å molecular sieves before condensation.[7][8]

  • Pro-Tip: Ensure all glassware is thoroughly oven-dried before assembly and that reagents, especially the ethylene glycol and solvent, are anhydrous. Using an excess of one reagent, typically ethylene glycol, can also help shift the equilibrium toward the product.[9]

Q2: My NMR and GC-MS analyses show an unexpected byproduct with a different ester group. What is this side reaction and how can I prevent it?

A2: You are likely observing the product of a transesterification reaction.

  • Causality: Under the acidic conditions used for ketalization, ethylene glycol can act as a nucleophile and attack the carbonyl of the ethyl ester group. This results in the displacement of ethanol and the formation of a new ester with ethylene glycol. This process, known as acid-catalyzed transesterification, is a well-documented side reaction for β-keto esters.[10] This can lead to a mixture of the desired product, the transesterified product, and potentially oligomeric species.

  • Solution:

    • Control Reaction Temperature: Lowering the reaction temperature can sometimes reduce the rate of transesterification relative to the desired ketalization. Monitor the reaction closely to find a balance between an acceptable reaction rate and minimal byproduct formation.

    • Choice of Catalyst: While strong Brønsted acids like p-toluenesulfonic acid (TsOH) are effective, they can also promote transesterification.[1] Consider using a milder, solid-supported acid catalyst or certain Lewis acids that may offer higher selectivity for ketalization.

    • Molar Ratio: Using a minimal excess of ethylene glycol can help. While an excess is needed to drive the ketalization equilibrium, a very large excess increases the statistical probability of the transesterification side reaction.[9]

Q3: I am losing a significant amount of my purified product during aqueous workup or column chromatography. What is causing this degradation?

A3: Your product, a cyclic ketal, is likely hydrolyzing back to the starting ketone in the presence of acid and water.

  • Causality: The 1,3-dioxolane group is a cyclic acetal (or ketal). Ketal protecting groups are known to be stable under basic and neutral conditions but are labile and readily cleaved under acidic aqueous conditions.[6][11][12] Any residual acid catalyst from the reaction will rapidly catalyze the hydrolysis of the dioxolane ring back to ethyl acetoacetate during an aqueous workup.[11] This is the reverse of the formation reaction.

  • Solution:

    • Neutralize Before Workup: Before adding any aqueous solutions, cool the reaction mixture and carefully neutralize the acid catalyst. This is typically done by washing the organic phase with a mild base like a saturated sodium bicarbonate (NaHCO₃) solution or a dilute sodium hydroxide (NaOH) solution until the aqueous layer is neutral or slightly basic.

    • Avoid Acidic Media: When performing purification, such as column chromatography, ensure the silica gel is not acidic. If necessary, the silica gel can be pre-treated by slurrying it with a solvent containing a small amount of a non-nucleophilic base like triethylamine and then removing the solvent.

    • Minimize Contact Time: Perform the aqueous workup and any subsequent purification steps as quickly as possible to minimize the time the product is in contact with potentially acidic or aqueous environments.

Frequently Asked Questions (FAQs)

Q: What is the mechanism of the primary synthesis reaction? A: The reaction is an acid-catalyzed nucleophilic addition. The acid protonates the carbonyl oxygen of the ketone, making the carbonyl carbon more electrophilic.[3][13] One hydroxyl group of ethylene glycol then attacks the activated carbonyl carbon. After a series of proton transfers, a second intramolecular nucleophilic attack by the other hydroxyl group occurs, ultimately eliminating a molecule of water to form the stable five-membered dioxolane ring.[3]

Q: Why is the ketone protected preferentially over the ester? A: Ketones are generally more electrophilic and thus more reactive towards nucleophiles than esters.[1] The carbonyl carbon of a ketone is bonded to two alkyl/aryl groups, whereas the carbonyl carbon of an ester is bonded to an oxygen atom which can donate electron density through resonance, making the carbonyl carbon less electrophilic. This difference in reactivity allows for the selective protection of the ketone.

Q: What are the ideal purification methods? A: Vacuum distillation is the preferred method for purifying this compound on a larger scale, as it is a relatively high-boiling liquid (approx. 191°C at atmospheric pressure).[14] For smaller scales or for removing closely boiling impurities, flash column chromatography on neutralized silica gel is effective.

Visualizing the Reaction and Side Reactions

To better understand the chemical transformations, the following diagrams illustrate the key pathways.

Ketalization_Mechanism cluster_main Main Reaction Pathway cluster_equilibrium Equilibrium Control EAA Ethyl Acetoacetate (Ketone) Activated Protonated Ketone EAA->Activated + H⁺ EG Ethylene Glycol Catalyst1 H+ Hemiketal Hemiketal Intermediate Activated->Hemiketal + Ethylene Glycol Product This compound Hemiketal->Product - H₂O, -H⁺ Water H₂O Removal Water Removal (Dean-Stark) Water->Removal Drives Reaction Forward Hydrolysis_Side_Reaction cluster_hydrolysis Hydrolysis Side Reaction (Degradation) Product Desired Product (Ketal) EAA Ethyl Acetoacetate (Starting Material) Product->EAA + H₂O, H⁺ Water H₂O (from workup) Catalyst H⁺ (residual)

References

Optimizing reaction conditions for the acetalization of 4-hydroxy-2-butanone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the acetalization of 4-hydroxy-2-butanone. This guide is designed for researchers, chemists, and drug development professionals who are utilizing this reaction to protect the ketone functionality. As a bifunctional molecule, 4-hydroxy-2-butanone presents unique challenges and opportunities in synthesis. This document provides in-depth, field-proven insights into optimizing reaction conditions, troubleshooting common issues, and understanding the underlying chemical principles.

Reaction Fundamentals: The "Why" Behind Acetalization

Acetalization is a reversible, acid-catalyzed reaction that converts an aldehyde or ketone into an acetal by reacting it with two equivalents of an alcohol, or more commonly, one equivalent of a diol to form a cyclic acetal.[1][2][3] This strategy is fundamental in multi-step synthesis for protecting the carbonyl group from reacting with nucleophiles, bases, or reducing agents.[4][5][6][7]

The mechanism proceeds in several distinct, equilibrium-driven steps:

  • Protonation of the Carbonyl: The acid catalyst protonates the carbonyl oxygen, dramatically increasing the electrophilicity of the carbonyl carbon.[2][8][9]

  • Nucleophilic Attack: An alcohol molecule attacks the activated carbonyl carbon, forming a tetrahedral intermediate.

  • Proton Transfer: A proton is transferred from the newly added hydroxyl group to one of the existing ones, forming a good leaving group (water).

  • Formation of Hemiacetal: This intermediate, containing both an alcohol and an ether on the same carbon, is formed.[10]

  • Elimination of Water: The protonated hydroxyl group leaves as a water molecule, creating a resonance-stabilized oxocarbenium ion.[8]

  • Second Nucleophilic Attack: A second alcohol molecule attacks the oxocarbenium ion.

  • Deprotonation: The catalyst is regenerated by the removal of a proton, yielding the final acetal product.[11]

Understanding that every step is reversible is critical for optimization. The formation of water as a byproduct means that its removal is necessary to drive the reaction to completion, a direct application of Le Châtelier's principle.[3][9][12]

Acetalization Mechanism Workflow

Acetalization_Mechanism Ketone 4-Hydroxy-2-butanone (Ketone) ProtonatedKetone Protonated Ketone (Activated) Ketone->ProtonatedKetone + H⁺ (cat.) ProtonatedKetone->Ketone - H⁺ invis1 ProtonatedKetone->invis1 Hemiacetal Hemiacetal Intermediate Hemiacetal->invis1 invis2 Hemiacetal->invis2 Oxocarbenium Oxocarbenium Ion Oxocarbenium->invis2 invis3 Oxocarbenium->invis3 Acetal Target Acetal (Protected Ketone) Acetal->invis3 invis1->Hemiacetal + R'OH - H⁺ invis2->Oxocarbenium + H⁺ - H₂O invis3->Acetal + R'OH - H⁺ invis4

Caption: Acid-catalyzed acetalization mechanism.

Troubleshooting Guide

This section addresses specific problems encountered during the acetalization of 4-hydroxy-2-butanone in a practical, question-and-answer format.

Q1: My reaction yield is low, or the reaction seems to have stalled. What is the most common cause?

A1: The most frequent cause of low yield in acetalization is the presence of water in the reaction mixture.[9] Because the reaction is an equilibrium, the water produced as a byproduct can hydrolyze the acetal product back to the starting materials, preventing the reaction from reaching completion.[12][13]

Troubleshooting Steps:

  • Implement Efficient Water Removal:

    • Dean-Stark Apparatus: If your solvent forms an azeotrope with water (e.g., toluene, benzene), a Dean-Stark trap is the most effective method for continuous water removal.[12][14] Ensure the solvent is refluxing vigorously enough to carry water vapor into the trap.

    • Molecular Sieves: For reactions run at room temperature or with solvents that do not form a suitable azeotrope (e.g., dichloromethane), use activated 3Å or 4Å molecular sieves.[15] Ensure the sieves are properly activated (oven-dried under vacuum) and added in sufficient quantity.

  • Check Reagent Purity: Ensure your 4-hydroxy-2-butanone and diol (e.g., ethylene glycol) are anhydrous. Distill them if necessary. Solvents should also be dried using standard laboratory procedures.

  • Increase Diol Equivalents: While 1.1-1.5 equivalents of the diol are often sufficient, increasing the amount to 2-3 equivalents can help shift the equilibrium toward the product.

Q2: I'm observing the formation of significant byproducts, and my starting material is being consumed. What could be happening?

A2: Given the structure of 4-hydroxy-2-butanone, the primary side reaction under acidic and/or thermal stress is dehydration of the starting material to form methyl vinyl ketone (MVK) and other related unsaturated species.[16][17] The hydroxyl group can be eliminated, especially with strong, non-volatile acids and high temperatures.

Troubleshooting Steps:

  • Lower the Reaction Temperature: High temperatures accelerate the desired reaction but can disproportionately accelerate the dehydration side reaction.[14] If using a Dean-Stark trap with toluene, the reflux temperature (~110 °C) is often sufficient. Avoid excessive heating.

  • Choose a Milder Catalyst:

    • p-Toluenesulfonic acid (p-TSA): This is often the catalyst of choice as it is a solid, easy to handle, and generally less prone to causing charring or dehydration than sulfuric acid.[9]

    • Solid Acid Catalysts: Consider using a solid acid catalyst like Amberlyst-15. These catalysts are easily filtered out of the reaction mixture, simplifying workup and often providing higher selectivity by preventing side reactions in the bulk solution.[9]

  • Control Reaction Time: Monitor the reaction closely by TLC or GC. Once the starting material is consumed, work up the reaction promptly to prevent the product from degrading or rearranging under prolonged exposure to acid and heat.

Reaction vs. Side Reaction Pathway

Side_Reaction Start 4-Hydroxy-2-butanone Desired Desired Acetal Start->Desired Acetalization (Diol, H⁺, -H₂O) Mild Conditions Side Methyl Vinyl Ketone (Dehydration by-product) Start->Side Dehydration (H⁺, Heat) Harsh Conditions

Caption: Competing reaction pathways for 4-hydroxy-2-butanone.

Q3: My reaction is not starting at all, even with a catalyst and heating. What should I investigate?

A3: This issue often points to a problem with the catalyst or an inhibitor in the reaction mixture.

Troubleshooting Steps:

  • Verify Catalyst Activity: Ensure your acid catalyst is not old or degraded. p-TSA, for instance, can absorb atmospheric moisture, reducing its effectiveness. Use a fresh bottle or a recently opened one.

  • Check for Basic Impurities: The starting material, 4-hydroxy-2-butanone, is often synthesized via an aldol condensation which may use a basic catalyst.[18][19] Trace amounts of a basic impurity in your starting material can neutralize your acid catalyst, preventing the reaction from starting. Consider purifying the 4-hydroxy-2-butanone via distillation before use.

  • Ensure Sufficient Catalyst Loading: A catalytic amount is needed, typically 0.1-5 mol%. If you suspect basic impurities, a slightly higher catalyst load might be required to overcome the inhibition before catalysis can begin.

Frequently Asked Questions (FAQs)

Q: What are the best catalysts for this acetalization? A: Brønsted acids are most common. p-Toluenesulfonic acid (p-TSA) is highly recommended for its efficacy and ease of handling.[9] Sulfuric acid works but can be too harsh. Solid acid resins like Amberlyst-15 are excellent for simplifying purification and minimizing side reactions.[9] Lewis acids such as ZrCl₄ or CeCl₃ can also be effective.[9]

Q: Which solvents are recommended? A: Toluene is an excellent choice when using a Dean-Stark trap due to its ability to form a water azeotrope and its suitable boiling point. Dichloromethane (DCM) or chloroform can be used for room temperature reactions in conjunction with molecular sieves. Avoid using alcohol solvents (like methanol or ethanol) as the primary solvent, as they can compete with the diol and lead to mixed acetal formation.

Q: How can I monitor the reaction's progress? A:

  • Thin-Layer Chromatography (TLC): This is the simplest method. The acetal product will be less polar (higher Rf) than the starting hydroxy-ketone. Stain with potassium permanganate or p-anisaldehyde to visualize the spots.

  • Gas Chromatography (GC): Provides a more quantitative assessment of the conversion of starting material to product.[20][21]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Taking a small aliquot from the reaction, removing the solvent, and running a quick ¹H NMR can definitively show the disappearance of the ketone's characteristic methyl singlet and the appearance of the acetal's new signals.

Q: Is a large excess of the diol (e.g., ethylene glycol) necessary? A: Not always. Using a diol to form a cyclic acetal is entropically favored over using two separate alcohol molecules.[3] An excess of 1.2 to 2.0 equivalents is typically sufficient to drive the reaction forward, provided that water is being removed effectively. A very large excess can sometimes complicate purification.

Data Summary & Recommended Conditions

ParameterRecommended ConditionRationale & Notes
Substrate 4-Hydroxy-2-butanonePurify by distillation if basic impurities are suspected.
Reagent Ethylene Glycol (1.2–2.0 eq.)Forms a stable 5-membered cyclic acetal (dioxolane).
Catalyst p-TSA (1–2 mol%) or Amberlyst-15p-TSA is a reliable standard.[9] Amberlyst-15 simplifies workup.
Solvent TolueneIdeal for water removal via azeotropic distillation with a Dean-Stark trap.
Temperature Reflux (~110 °C in Toluene)Balances reaction rate with minimizing dehydration side reactions.
Water Removal Dean-Stark ApparatusMost efficient method for driving the equilibrium to completion.[12]
Monitoring TLC (less polar product) or GCAllows for tracking reaction progress to avoid over-running.

Experimental Protocol: Acetalization of 4-Hydroxy-2-butanone

This protocol describes a standard procedure using a Dean-Stark apparatus.

Materials:

  • 4-hydroxy-2-butanone (1.0 eq)

  • Ethylene glycol (1.5 eq)

  • p-Toluenesulfonic acid monohydrate (p-TSA) (0.02 eq)

  • Toluene

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask, Dean-Stark trap, condenser, magnetic stirrer, heating mantle

Procedure:

  • Setup: Assemble the flask, Dean-Stark trap, and condenser. Ensure all glassware is oven-dried. Add a magnetic stir bar to the flask.

  • Charging the Flask: To the round-bottom flask, add 4-hydroxy-2-butanone and toluene (enough to fill the flask to about one-third and fill the Dean-Stark trap).

  • Adding Reagents: Add ethylene glycol (1.5 eq) and p-TSA (0.02 eq) to the flask.

  • Reaction: Heat the mixture to a steady reflux. You should observe toluene and water co-distilling and collecting in the Dean-Stark trap. The denser water will separate to the bottom of the trap. Continue refluxing until no more water collects in the trap (typically 2-4 hours).

  • Monitoring: Monitor the reaction progress by TLC, spotting against the starting material. The reaction is complete when the starting material spot is no longer visible.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a separatory funnel and wash with saturated sodium bicarbonate solution to neutralize the p-TSA catalyst.

    • Wash with water, followed by brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification:

    • Filter off the drying agent.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the toluene.

    • The resulting crude product can be purified further by vacuum distillation or column chromatography if necessary.

References

Troubleshooting the bromination step of 2-Methyl-1,3-dioxolane-2-ethanol

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Troubleshooting the Bromination of 2-Methyl-1,3-dioxolane-2-ethanol

Welcome to the technical support center for the synthesis of 2-(2-bromoethyl)-2-methyl-1,3-dioxolane. This guide is designed for researchers, chemists, and drug development professionals who are utilizing this critical intermediate. As a Senior Application Scientist, my goal is to provide you with not just solutions, but a deeper understanding of the chemical principles at play, enabling you to anticipate and overcome challenges in your synthesis.

The conversion of this compound to its corresponding bromide is a foundational step in many synthetic pathways. However, the presence of the acid-sensitive dioxolane protecting group presents a significant challenge that requires careful consideration of reagents and reaction conditions. [1][2][3]This guide will walk you through the most common issues, their root causes, and robust, field-proven solutions.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental problems in a question-and-answer format.

Q1: My reaction yield is very low, or I'm recovering mostly starting material. What's going wrong?

Low conversion is a frequent issue and can typically be traced back to two primary factors: reagent choice and the inherent sensitivity of the substrate.

  • Potential Cause 1: Inadequate Brominating Agent. Standard brominating agents like Phosphorus Tribromide (PBr₃) can be effective, but their reactivity is highly dependent on purity and age. PBr₃ reacts violently with atmospheric moisture to produce phosphorous acid and hydrobromic acid (HBr), losing its efficacy over time. [4]More importantly, the generation of HBr can catalyze the degradation of your starting material. [4][5]

  • Potential Cause 2: Acid-Catalyzed Degradation. The 1,3-dioxolane ring is an acetal, which is highly susceptible to cleavage under acidic conditions. [2][3]Reagents like PBr₃ or thionyl bromide (SOBr₂) generate strong acidic byproducts (HBr) during the reaction. [4][6]This acid can cleave the dioxolane ring, leading to a complex mixture of byproducts and consuming the starting material in a non-productive pathway, thus lowering the yield of the desired product.

  • Solution: Employ Milder, Neutral Bromination Conditions. The most reliable solution is to switch to a bromination method that operates under neutral conditions, thereby preserving the integrity of the dioxolane ring. The Appel reaction is the industry-standard recommendation for this specific transformation. [7][8][9][10] * Mechanism Insight: The Appel reaction utilizes triphenylphosphine (PPh₃) and a bromine source like carbon tetrabromide (CBr₄) or elemental bromine (Br₂). [1][8][11]The alcohol is activated by forming a stable alkoxyphosphonium salt. This intermediate is then displaced by a bromide ion in a classic Sₙ2 reaction. [8][9][12]Crucially, this pathway does not generate strong acids, making it ideal for acid-sensitive substrates. [8][13]A published procedure for this specific molecule reports a 75% isolated yield using PPh₃/Br₂ in the presence of pyridine as an acid scavenger. [1][11]

Q2: My NMR/GC-MS analysis shows multiple unexpected impurities. What are they and how do I prevent them?

The formation of impurities is almost always linked to the cleavage of the dioxolane protecting group.

  • Primary Impurity: 4-Bromo-3-hydroxy-2-butanone. If the dioxolane ring is cleaved by acid, the resulting diol can be further manipulated, but the primary byproduct immediately following cleavage would be the unprotected keto-alcohol, which could then be brominated at the primary alcohol position. The most likely significant impurity is the result of ring-opening.

  • Prevention Strategy 1: Use an Acid Scavenger. If you must use a reagent like PBr₃, the addition of a weak, non-nucleophilic base is critical. Pyridine or triethylamine (Et₃N) can be used to neutralize the HBr as it is formed, preventing the bulk reaction medium from becoming acidic. [5]Pyridine is often preferred as it can also catalyze the reaction.

  • Prevention Strategy 2: Adopt the Appel Reaction. As detailed in the previous answer, the Appel reaction is the most robust method to avoid these specific side products. [8][9]Its neutral conditions inherently prevent the acid-catalyzed degradation pathway. [13]One highly effective protocol involves the in situ preparation of dibromotriphenylphosphorane by adding bromine to a solution of the alcohol, triphenylphosphine, and pyridine in acetonitrile at low temperatures (-10 to 0°C). [1] The following diagram illustrates the troubleshooting logic for low yield and impurity issues.

Troubleshooting_Bromination Start Problem: Low Yield or High Impurity Check_Reagent Are you using PBr3 or SOBr2? Start->Check_Reagent Yes_PBr3 Yes Check_Reagent->Yes_PBr3 Yes No_PBr3 No (Using Appel) Check_Reagent->No_PBr3 No Cause_Acid Primary Cause: Acidic byproduct (HBr) is cleaving the dioxolane ring. Yes_PBr3->Cause_Acid Appel_Issues Potential Appel Issues No_PBr3->Appel_Issues Solution_Scavenger Solution 1: Add an acid scavenger (e.g., Pyridine) to the reaction. Cause_Acid->Solution_Scavenger Quick Fix Solution_Appel Solution 2 (Recommended): Switch to Appel Reaction (PPh3/CBr4 or PPh3/Br2). Cause_Acid->Solution_Appel Robust Fix Check_Stoichiometry Verify Stoichiometry (PPh3 ~1.3 eq) Appel_Issues->Check_Stoichiometry Check_Purity Ensure Dry Solvents & Reagent Purity Appel_Issues->Check_Purity

Caption: Troubleshooting workflow for the bromination reaction.

Frequently Asked Questions (FAQs)

  • Q: Which brominating agent is definitively best for this substrate?

    • A: The Appel reaction (using PPh₃/CBr₄ or PPh₃/Br₂) is superior for this substrate due to its mild, neutral reaction conditions that protect the acid-labile dioxolane group. [1][8][13]While PBr₃ can work if a base is used, the risk of side reactions is significantly higher.

  • Q: How can I monitor the reaction's progress effectively?

    • A: Thin Layer Chromatography (TLC) is the most straightforward method. Use a solvent system like 30-50% ethyl acetate in hexanes. The starting alcohol (more polar) will have a lower Rf value than the product bromide (less polar). The disappearance of the starting material spot is a reliable indicator of reaction completion.

  • Q: What is the best method for purifying the final product, 2-(2-bromoethyl)-2-methyl-1,3-dioxolane?

    • A: After an aqueous workup to remove water-soluble byproducts, purification via vacuum distillation is often effective for larger scales. [14]For smaller scales or to remove stubborn impurities, flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes is the preferred method. The large, greasy triphenylphosphine oxide byproduct from the Appel reaction can be challenging to remove; sometimes precipitation from a nonpolar solvent (like hexanes or ether) prior to chromatography can be effective.

  • Q: Are there any specific safety precautions I should take?

    • A: Yes. PBr₃ reacts violently with water and produces corrosive HBr gas; it should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE). [4][15]Carbon tetrabromide (CBr₄) and bromine (Br₂) are toxic and corrosive. Always consult the Safety Data Sheet (SDS) for each reagent before use. The final product itself is classified as an acute toxicant and irritant.

Validated Experimental Protocols

Protocol A: Recommended Method - Bromination via Appel Reaction

This protocol is adapted from a peer-reviewed synthesis of the target molecule. [1]

  • Setup: To a 500 mL round-bottomed flask under a nitrogen atmosphere, add this compound (10.5 g, 80 mmol), triphenylphosphine (27.3 g, 104 mmol), and anhydrous pyridine (9.6 g, 121 mmol) in dry acetonitrile (185 mL).

  • Cooling: Cool the reaction mixture to between -10 °C and 0 °C using an ice-ethanol bath.

  • Reagent Addition: While stirring vigorously, add a solution of bromine (17.1 g, 107 mmol) in 15 mL of dry acetonitrile dropwise via an addition funnel. Maintain the internal temperature below 0 °C.

  • Monitoring: Continue the addition until a pale yellow color persists in the reaction mixture, indicating a slight excess of bromine.

  • Reaction Completion: Once the addition is complete, allow the mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Workup: Quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x 100 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure. Purify the crude oil by flash chromatography or vacuum distillation to yield the final product.

Protocol B: Alternative Method - Bromination with PBr₃ and Pyridine

This protocol incorporates an acid scavenger to mitigate substrate degradation.

  • Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add this compound (13.2 g, 100 mmol) and anhydrous pyridine (8.7 g, 110 mmol) in 200 mL of anhydrous diethyl ether.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Slowly add phosphorus tribromide (PBr₃, 9.9 g, 36.7 mmol, ~0.37 eq) dropwise via syringe, ensuring the internal temperature does not rise above 5 °C.

  • Reaction: After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature and stir overnight.

  • Monitoring: Monitor the reaction progress by TLC.

  • Workup: Carefully quench the reaction by pouring it over ice water. Transfer to a separatory funnel, separate the layers, and extract the aqueous layer with diethyl ether (2 x 50 mL).

  • Purification: Combine the organic layers, wash sequentially with saturated aqueous sodium bicarbonate and brine. Dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the residue by vacuum distillation.

Reagent Comparison

Reagent SystemConditionsProsConsTypical Yield
PPh₃ / Br₂ / Pyridine Anhydrous MeCN, -10°C to RTMild, Neutral, High Yield, Protects Acid-Sensitive Groups [1][8]Stoichiometric PPh₃O byproduct can complicate purification~75% [1][11]
PBr₃ / Pyridine Anhydrous Ether, 0°C to RTCommon reagent, relatively inexpensiveRisk of HBr generation if base is insufficient, potential for side reactions [4]40-60%
PBr₃ (no base) Neat or in Solvent, 0°C to RTSimple setupNot Recommended. Strong HBr generation will likely cleave the dioxolane ring [2][4]<30%

References

Technical Support Center: A Guide to Preventing Degradation of 2-Methyl-1,3-dioxolane-2-ethanol During Storage

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2-Methyl-1,3-dioxolane-2-ethanol (CAS 5754-32-5). This document is designed for researchers, scientists, and drug development professionals who utilize this versatile bifunctional molecule. Maintaining the chemical integrity of this reagent is paramount for reproducible and successful experimental outcomes. This guide provides in-depth, field-proven insights into the causes of its degradation and offers robust protocols to ensure its stability during storage and handling.

The core structure of this compound features a primary alcohol and a cyclic ketal (a protected ketone).[1] This cyclic ketal is the molecule's point of vulnerability. Its stability is highly sensitive to environmental conditions, and failure to adhere to proper storage protocols can lead to significant degradation, compromising your experiments. The primary degradation pathway is acid-catalyzed hydrolysis, which cleaves the ketal ring.[2][3][4]

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common queries regarding the stability and handling of this compound.

Q1: What is the primary cause of this compound degradation? A: The principal degradation mechanism is the acid-catalyzed hydrolysis of the 1,3-dioxolane ring. This reaction is initiated by protons (H⁺) and requires the presence of water.[2][3] The reaction breaks the cyclic ketal, reverting it to its parent ketone (4-hydroxy-2-butanone) and ethylene glycol.[1][5] Even trace amounts of acidic impurities or atmospheric moisture can initiate this process over time.

Q2: What are the ideal storage conditions to ensure long-term stability? A: Optimal stability is achieved by rigorously excluding moisture and acidic contaminants. The ideal conditions are summarized in the table below. Storage under an inert atmosphere, such as argon or dry nitrogen, is the most critical factor.[6] This displaces both moisture and oxygen, preventing hydrolysis and potential oxidation of the primary alcohol. The compound should be stored in a cool, dry, and well-ventilated place away from heat sources.[7][8][9][10][11]

Q3: What type of container should I use for storage? A: Use an airtight container made of a non-reactive material, such as amber glass, with a tightly sealing cap. A PTFE-lined cap is recommended to ensure an inert seal. The container must be dry and preferably purged with an inert gas before the material is added.[7][8] Containers that are opened must be carefully resealed to prevent leakage and atmospheric contamination.[7]

Q4: How can I visually or analytically tell if my sample has degraded? A: While there may not always be obvious visual cues, signs of degradation can include increased viscosity or a change in clarity. The most reliable method is analytical. A Gas Chromatography (GC) or GC-MS analysis will show the emergence of new peaks corresponding to the degradation products: 4-hydroxy-2-butanone and ethylene glycol. A Quantitative Nuclear Magnetic Resonance (qNMR) spectrum can also be used to assess purity by comparing the integration of characteristic peaks of the parent compound against those of the degradation products or an internal standard.[12]

Q5: My lab is humid. Are there extra precautions I should take? A: Absolutely. In humid environments, minimizing the compound's exposure to the atmosphere is critical. Handle the material inside a glovebox or glove bag purged with dry nitrogen or argon. Use dry syringes or cannulas for transferring the liquid. If a glovebox is unavailable, work quickly and blanket the container with a stream of inert gas during handling. Always use desiccants in your storage area (e.g., a dessicator cabinet) for secondary protection.

Section 2: Troubleshooting Guide

This guide provides solutions for specific issues that may indicate compound degradation.

Problem Encountered Potential Root Cause Recommended Action & Scientific Rationale
Lower-than-expected yields in a reaction where the compound is a starting material. The effective molar quantity of the reagent is lower than calculated due to partial degradation. The primary degradation product, 4-hydroxy-2-butanone, may also cause side reactions.Action: Before use, verify the purity of your this compound stock using the GC protocol outlined in Section 4. Rationale: This pre-emptive quality control step ensures that you are using the correct molar equivalents, preventing stoichiometric imbalances in your reaction setup.
Appearance of new, more polar spots on a TLC plate during reaction monitoring. The protected ketone has been deprotected via hydrolysis, revealing the more polar 4-hydroxy-2-butanone.Action: Immediately check the pH and water content of all solvents and reagents used in your reaction. Ensure all glassware is rigorously dried. Rationale: Ketal groups are stable under basic and neutral conditions but are readily cleaved by acid.[13][14] Accidental introduction of acidic residue (e.g., from glassware washed with acid) or wet solvents is the most likely cause.
GC-MS analysis of the stored material shows peaks for ethylene glycol and 4-hydroxy-2-butanone. This is definitive evidence of hydrolysis. The storage conditions have been compromised, allowing moisture and/or acidic vapors to enter the container.Action: Discard the degraded material. Review your entire storage and handling workflow (see Section 4, Protocol 1). Implement a mandatory inert gas purging step for both the container headspace and for blanketing during aliquotting. Rationale: Once hydrolysis has occurred, the process is difficult to reverse without a dedicated chemical synthesis step (re-ketalization).[1][5] Prevention is the only viable strategy for maintaining reagent integrity.

Section 3: The Primary Degradation Pathway: Acid-Catalyzed Hydrolysis

Understanding the mechanism of degradation is key to preventing it. The hydrolysis of the cyclic ketal is a multi-step process that begins with the protonation of one of the ether oxygens in the dioxolane ring. This makes the oxygen a better leaving group, facilitating ring-opening and eventual collapse to the parent ketone and diol.

G Figure 1: Acid-Catalyzed Hydrolysis of this compound cluster_main Figure 1: Acid-Catalyzed Hydrolysis of this compound cluster_legend Legend Reactant This compound Products 4-Hydroxy-2-butanone+Ethylene Glycol Reactant->Products + H₂O, H⁺ (catalyst) Key1 Degradation Pathway G start Receive Compound inspect Inspect Container Seal start->inspect decision Seal Intact? inspect->decision glovebox Transfer to Inert Atmosphere Glovebox decision->glovebox Yes reject Quarantine & Contact Supplier decision->reject No aliquot Aliquot into Smaller Vials glovebox->aliquot purge Purge Headspace with Dry Argon/Nitrogen aliquot->purge seal Seal Tightly with PTFE-Lined Cap purge->seal store Store at 2-8°C in Dry, Dark Location seal->store end Ready for Use store->end

References

Addressing moisture sensitivity in reactions involving 2-Methyl-1,3-dioxolane-2-ethanol

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 2-Methyl-1,3-dioxolane-2-ethanol

Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to address the critical challenges posed by the moisture sensitivity of this versatile reagent. Our goal is to provide you with the expertise and practical solutions needed to ensure the success and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is it considered moisture-sensitive?

This compound is a bifunctional organic molecule featuring a protected ketone (as a cyclic ketal, the dioxolane ring) and a primary alcohol. The dioxolane group serves as a protecting group for a ketone, specifically the ketone in 4-hydroxy-2-butanone, from which it is synthesized.[1]

This protecting group is highly susceptible to hydrolysis (cleavage by water), particularly under acidic conditions.[2][3][4] The presence of trace amounts of acid can catalyze the rapid decomposition of the molecule back to its starting materials: 4-hydroxy-2-butanone and ethylene glycol. This sensitivity is the primary reason meticulous exclusion of moisture is paramount for successful reactions.

Q2: What are the visible signs or analytical indicators of compound degradation due to moisture?

Visual inspection is often unreliable. The primary indicators of degradation will appear in your analytical data:

  • NMR Spectroscopy: You will observe the appearance of new peaks corresponding to 4-hydroxy-2-butanone and ethylene glycol, alongside the diminishing signals of this compound.

  • GC-MS Analysis: The gas chromatogram will show additional peaks with mass spectra corresponding to the hydrolysis products. This is often the most sensitive method for detecting low-level contamination.

  • Reaction Failure: The most obvious, albeit undesirable, indicator is a significantly reduced yield or the complete failure of your intended reaction. If a subsequent step relies on the intact dioxolane, its premature cleavage will halt the synthetic route.

Q3: How should I properly store this compound to ensure its stability?

Proper storage is the first line of defense against degradation.

  • Inert Atmosphere: The compound should be stored under a dry, inert atmosphere such as argon or nitrogen.

  • Container: Use bottles with high-quality, resealable septa, such as Sure/Seal™ packaging.[5][6] This allows for the removal of the reagent via syringe without exposing the bulk material to the atmosphere.

  • Temperature: Store in a cool, dry place away from heat sources or direct sunlight.[7][8] A refrigerator dedicated to chemical storage is suitable, but allow the bottle to warm to ambient temperature before opening to prevent condensation of atmospheric moisture on the cold surfaces.[9]

Troubleshooting Guide for Experimental Setbacks

Q1: My reaction yield is unexpectedly low. I suspect moisture contamination. How can I confirm this and what are the likely sources?

Confirmation: First, re-analyze your starting material using GC-MS or NMR to confirm its purity. Then, carefully analyze a crude sample of your reaction mixture. The presence of 4-hydroxy-2-butanone and ethylene glycol is a strong indicator that the ketal was hydrolyzed.

Common Moisture Sources & Solutions:

  • Solvents: Even "anhydrous" solvents from commercial suppliers can absorb moisture if not handled correctly. Always use freshly opened anhydrous solvents or solvents dispensed from a dedicated solvent purification system.

  • Glassware: Adsorbed water on the surface of glassware is a major culprit.[5][6] All glassware must be rigorously dried.

  • Reagents: Other reagents in your reaction may be hygroscopic or contain water. Check the technical data sheets for all components.

  • Atmosphere: A poorly maintained inert atmosphere will allow moisture and oxygen to enter the reaction vessel.

Q2: I'm performing a Grignard reaction, and it's not proceeding as expected. Could the hydroxyl group on this compound be the issue?

Yes, absolutely. This is a classic problem of competing functionalities. The primary alcohol's acidic proton will quench any organometallic reagent, such as a Grignard or organolithium reagent. You will consume one equivalent of your expensive reagent for every equivalent of this compound simply through an acid-base reaction.

Solution: Before introducing your organometallic reagent, you must first protect the hydroxyl group. A common strategy is to convert it into a silyl ether (e.g., using TBDMSCl). This protecting group is robust under the basic conditions of organometallic reactions and can be removed later.[10]

Q3: How can I rigorously dry my solvents and reagents before use?

Excluding moisture requires a systematic approach. Do not assume any component is dry.

Solvent Drying: For many common solvents, distillation from an appropriate drying agent is the most effective method. However, using a solvent purification system (SPS) or purchasing high-quality anhydrous solvents in septum-sealed bottles is often safer and more convenient.

Data Presentation: Common Drying Agents for Solvents

SolventPrimary Drying AgentNotes
Tetrahydrofuran (THF)Sodium/BenzophenoneDistill under nitrogen. The deep blue/purple color of the benzophenone ketyl radical is a reliable indicator of anhydrous and oxygen-free conditions.
Dichloromethane (DCM)Calcium Hydride (CaH₂)Distill under nitrogen. Avoid using sodium, as it can react explosively with halogenated solvents.
AcetonitrileCalcium Hydride (CaH₂)Stir over CaH₂ for several hours, then distill.
TolueneSodiumCan be dried similarly to THF, often without benzophenone.

Note: Always consult safety literature before distilling solvents. Some combinations can be hazardous.

Experimental Protocols

Protocol 1: Setting up a Reaction Under an Inert Atmosphere

This protocol outlines the standard procedure for ensuring a moisture-free reaction environment using a Schlenk line.

Materials:

  • Round-bottom flask with a sidearm (Schlenk flask)

  • Condenser (if refluxing)

  • Rubber septa

  • Source of dry inert gas (Argon or Nitrogen) with a bubbler

  • Stir bar

  • Heat gun or oven

Procedure:

  • Drying Glassware: Disassemble and clean all glassware. Place it in an oven at >125°C for at least 4 hours (overnight is preferred).[6]

  • Assembly: While still hot, assemble the glassware (e.g., flask and condenser) and immediately connect it to the Schlenk line. Use a light coating of vacuum grease on glass joints.

  • Purging the System: Secure the assembled glassware with clips. Begin a gentle flow of inert gas.

  • Flame/Heat Drying: With the inert gas flowing, gently heat the entire apparatus with a heat gun until all visible signs of moisture are gone. This removes any water adsorbed while the glass was cooling.

  • Cooling: Allow the glassware to cool to room temperature under a positive pressure of the inert gas. The system is now ready for the addition of solvents and reagents.

This diagram illustrates the logical flow for preparing your reaction apparatus.

G A 1. Oven-Dry Glassware (>125°C, >4h) B 2. Assemble Apparatus (While Hot) A->B C 3. Connect to Schlenk Line (Positive Inert Gas Flow) B->C D 4. Flame/Heat Dry Under Gas Flow C->D E 5. Cool to Room Temperature Under Inert Atmosphere D->E F 6. Add Anhydrous Solvents & Reagents via Syringe E->F

Caption: Workflow for setting up a moisture-sensitive reaction.

Protocol 2: Transferring Moisture-Sensitive Reagents via Syringe

This protocol details the correct technique for transferring this compound from a Sure/Seal™ bottle.

Materials:

  • Sure/Seal™ bottle of the reagent

  • Dry, gas-tight syringe

  • Long, dry needle (e.g., 18-21 gauge)[9]

  • A second needle connected to a balloon or bubbler filled with inert gas

Procedure:

  • Prepare Syringe: Purge a clean, dry syringe with inert gas. To do this, draw inert gas into the syringe and expel it three times.

  • Pressurize Bottle: Puncture the septum of the reagent bottle with the needle connected to the inert gas source to create a slight positive pressure.

  • Withdraw Reagent: Puncture the septum in a different location with the syringe needle. Insert the needle tip below the liquid level.

  • Transfer: Slowly draw the desired volume of liquid into the syringe. The positive pressure in the bottle will help fill the syringe.

  • Inject: Withdraw the syringe and quickly inject the reagent into the reaction flask through its septum.

  • Rinse: It is good practice to draw a small amount of the reaction solvent into the syringe and add it to the flask to rinse any residual reagent.

Mechanistic Insight: The Hydrolysis Pathway

Understanding the mechanism of degradation is key to preventing it. The hydrolysis of the ketal is acid-catalyzed.

G cluster_0 1. Protonation cluster_1 2. Nucleophilic Attack cluster_2 3. Proton Transfer & Elimination Start Ketal + H⁺ Intermediate1 Protonated Ketal (Oxonium Ion) Start->Intermediate1 Fast Intermediate2 Hemiketal Intermediate Intermediate1->Intermediate2 H2O + H₂O Intermediate3 Protonated Hemiketal Intermediate2->Intermediate3 Fast H2O->Intermediate2 Slow (Rate-Limiting) Products Ketone + Diol + H⁺ Intermediate3->Products Fast

Caption: The hydrolysis mechanism of the dioxolane ring.

This process begins with the protonation of one of the ring's oxygen atoms, making the carbon atom more electrophilic. A water molecule then attacks this carbon, leading to the opening of the ring and, after a proton transfer, the elimination of ethylene glycol to release the protonated ketone. Final deprotonation regenerates the acid catalyst and yields the final ketone product, 4-hydroxy-2-butanone.

References

Minimizing byproducts in the synthesis of 2-(2-Bromoethyl)-2-methyl-1,3-dioxolane

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 2-(2-Bromoethyl)-2-methyl-1,3-dioxolane

Welcome to the technical support guide for the synthesis of 2-(2-Bromoethyl)-2-methyl-1,3-dioxolane. This molecule is a critical ketone-protected building block in multi-step organic synthesis, valued for its stability and selective reactivity. However, achieving high purity can be challenging due to the formation of several predictable byproducts. This guide is structured as a series of frequently encountered issues, providing not just solutions, but the underlying chemical principles and validated protocols to empower your research.

Frequently Asked Questions & Troubleshooting Guides

FAQ 1: My reaction has stalled, and GC-MS analysis shows a significant amount of unreacted 4-bromobutan-2-one. What is causing the low conversion?

Expert Analysis: This is the most common issue and almost always points to an unfavorable reaction equilibrium. The formation of a ketal from a ketone and a diol is a reversible, acid-catalyzed condensation reaction.[1][2][3] According to Le Chatelier's principle, the reaction's progress is dictated by the removal of the water byproduct. If water is not efficiently removed, the equilibrium will not shift towards the product, resulting in low conversion. Other contributing factors can include insufficient catalyst activity or suboptimal temperature.

Troubleshooting Protocol: Optimizing Reaction Drive

  • Apparatus and Water Removal: The use of a Dean-Stark trap is the standard and most effective method for removing water azeotropically with a solvent like toluene or benzene.[4][5]

    • Verification: Ensure your Dean-Stark trap is filling correctly and that two phases (water and the immiscible solvent) are visible. If no water is collecting, your system may not be reaching the azeotrope's boiling point, or your reagents may be wet, requiring a larger initial removal volume.

    • Alternative for Small Scale: For reactions on a smaller scale (<10 mmol), a traditional Dean-Stark can be inefficient. A validated alternative involves setting up a reflux condenser over an addition funnel packed with 4Å molecular sieves.[6][7][8] This setup continuously dries the solvent vapors as they reflux.

  • Catalyst Choice and Loading:

    • p-Toluenesulfonic acid (p-TsOH) is the most common catalyst. A loading of 0.5–2 mol% relative to the limiting reagent is typically sufficient.

    • Excessive acid can promote side reactions, including polymerization of ethylene glycol.[9]

    • For acid-sensitive substrates, consider using a solid acid catalyst like Amberlyst-15 resin, which can be easily filtered off, simplifying the workup.

  • Reaction Monitoring: Do not rely solely on time. Monitor the reaction's progress by thin-layer chromatography (TLC) or gas chromatography (GC) every 1-2 hours. The reaction is complete when the starting ketone spot/peak is no longer visible.

Workflow for Optimized Ketalization

G cluster_setup Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup & Purification A Combine Ketone, Ethylene Glycol (1.2 eq), Toluene B Add p-TsOH (1-2 mol%) A->B C Assemble Dean-Stark Apparatus B->C D Heat to Reflux (Toluene, ~110°C) C->D E Monitor Water Collection & Reaction by TLC/GC D->E F Cool to RT, Quench with sat. NaHCO3 soln. E->F G Separate Layers, Extract Aqueous x2 F->G H Dry Organic Layer (Na2SO4), Filter G->H I Concentrate in vacuo H->I J Purify by Vacuum Distillation I->J K 2-(2-Bromoethyl)-2-methyl-1,3-dioxolane J->K Pure Product

Caption: Optimized workflow for the synthesis of 2-(2-Bromoethyl)-2-methyl-1,3-dioxolane.

FAQ 2: My final product is contaminated with a high-boiling, water-soluble impurity. What is it and how can I prevent it?

Expert Analysis: This impurity is almost certainly a low-molecular-weight polymer of ethylene glycol, such as diethylene glycol or triethylene glycol.[10] Under strong acidic conditions and elevated temperatures, ethylene glycol can undergo self-condensation. This side reaction is exacerbated by using a large excess of ethylene glycol or a high catalyst loading.

Prevention & Optimization Strategies:

ParameterStandard ProtocolOptimized ProtocolRationale
Ethylene Glycol Equiv. 2.0 - 3.0 eq1.1 - 1.5 eq Minimizes the concentration of the diol, reducing the rate of self-condensation.
Catalyst Loading (p-TsOH) 5 mol%0.5 - 2 mol% Sufficient to catalyze the desired reaction without excessively promoting polymerization.
Reaction Temperature >120°C (e.g., in xylene)~110°C (in toluene) Provides enough energy for the azeotropic removal of water without harsh conditions that favor byproduct formation.
Workup Quench WaterSaturated NaHCO₃ Immediately neutralizes the acid catalyst, preventing further side reactions during workup.[11]

Troubleshooting Protocol: Minimizing Glycol Polymerization

  • Stoichiometry Control: Carefully measure your reagents. Use a modest excess of ethylene glycol (e.g., 1.2 equivalents). This is enough to drive the reaction to completion without providing excessive substrate for polymerization.

  • Controlled Heating: Use an oil bath with a thermocouple to maintain a steady reflux temperature. Avoid aggressive heating which can create localized hot spots.

  • Prompt Workup: Once the reaction is complete (as determined by TLC/GC), do not let it stir at high temperatures. Cool the reaction to room temperature and immediately proceed with the aqueous basic quench.

FAQ 3: The product appears to decompose during vacuum distillation, leading to a low isolated yield. Why is this happening?

Expert Analysis: The 1,3-dioxolane functional group is a ketal, which is fundamentally an acetal. Acetals are stable to bases but are labile under acidic conditions, readily hydrolyzing back to the parent ketone and diol.[12][13] If even trace amounts of the acid catalyst remain during distillation, the thermal stress will rapidly accelerate this deprotection, ruining your product.

Byproduct Formation Pathways

G ketone 4-Bromobutan-2-one h_plus H+ eg Ethylene Glycol product Desired Ketal (Product) hemiketal Hemiketal Intermediate product->hemiketal Acid-catalyzed Hydrolysis (Heat) hemiketal->product Condensation water H2O peg Poly(ethylene glycol) (Byproduct) h_plus->hemiketal Catalyzed Addition h_plus->peg Self-Condensation (Excess EG, Heat)

References

Technical Support Center: Catalyst Selection for Efficient 2-Methyl-1,3-dioxolane-2-ethanol Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Methyl-1,3-dioxolane-2-ethanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during this synthesis. Here, we move beyond simple protocols to explain the "why" behind experimental choices, ensuring you can troubleshoot effectively and optimize your reaction outcomes.

Section 1: Troubleshooting Guide

This section addresses specific problems you might encounter during the synthesis of this compound, which is a bifunctional molecule with significant importance as a synthetic intermediate.[1] It is typically synthesized via the acid-catalyzed ketalization of 4-hydroxy-2-butanone with ethylene glycol.[1]

Issue 1: Low or No Product Yield

Question: I am getting a very low yield of this compound. What are the likely causes and how can I improve it?

Answer: A low yield in this ketalization reaction is a common issue that can often be traced back to a few key factors related to the reaction equilibrium and catalyst efficiency.

  • Inefficient Water Removal: The formation of the dioxolane ring is a reversible equilibrium reaction that produces water as a byproduct.[2][3] According to Le Châtelier's principle, the presence of water will shift the equilibrium back towards the starting materials, thus reducing your yield.[4]

    • Solution: Employ a Dean-Stark apparatus or add a dehydrating agent like anhydrous MgSO₄ to continuously remove water from the reaction mixture and drive the equilibrium towards product formation.[1][3] Azeotropic distillation with a suitable solvent (e.g., toluene or ethyl acetate) is a highly effective method.[3][5][6]

  • Suboptimal Catalyst Choice or Concentration: The acid catalyst is crucial for protonating the carbonyl oxygen of 4-hydroxy-2-butanone, which increases its electrophilicity and facilitates the nucleophilic attack by ethylene glycol.[2][4]

    • Solution: If you are using a weak acid catalyst like d-tartaric acid, ensure it is used in an effective concentration. One successful high-yield synthesis reported using d-tartaric acid in ethyl acetate.[1] For stronger homogeneous catalysts like p-toluenesulfonic acid (p-TSA) or sulfuric acid (H₂SO₄), ensure the catalytic amount is appropriate.[3][7] Too little catalyst will result in a slow reaction, while too much can promote side reactions.[8]

  • Reaction Temperature and Time: The reaction may not be reaching completion if the temperature is too low or the reaction time is insufficient.

    • Solution: Ensure your reaction is heated to a temperature that facilitates efficient water removal, typically the reflux temperature of your chosen solvent. Monitor the reaction's progress using techniques like GC or TLC to determine the optimal reaction time.

Issue 2: Formation of Impurities and Side Products

Question: My final product is contaminated with significant impurities. What are these byproducts and how can I prevent their formation?

Answer: Byproduct formation is often linked to the catalyst and reaction conditions. Understanding the potential side reactions is key to minimizing them.

  • Unreacted Starting Materials: The most common "impurities" are often your starting materials, 4-hydroxy-2-butanone and ethylene glycol, due to an incomplete reaction.

    • Solution: This points back to the issues of inefficient water removal and suboptimal catalysis discussed in Issue 1 . Driving the reaction to completion is the primary solution.

  • Polymerization or Degradation: Strong acids, if used in excess or at very high temperatures, can sometimes cause the degradation of the starting material or product.

    • Solution: Use the minimum effective amount of your acid catalyst. Consider switching to a milder, heterogeneous acid catalyst. These solid catalysts are often less aggressive and can prevent degradation.

  • Hydrolysis during Workup: The ketal (dioxolane ring) is sensitive to acid and can hydrolyze back to the starting ketone and diol in the presence of aqueous acid.[2][6]

    • Solution: During the workup procedure, it is critical to neutralize the acid catalyst before adding any aqueous solutions. Use a mild base, such as a saturated sodium bicarbonate solution, to quench the reaction mixture.

Issue 3: Difficulty in Catalyst Separation and Reuse

Question: I am using a homogeneous acid catalyst like H₂SO₄, and the purification process is difficult. Are there better alternatives?

Answer: Yes, this is a significant drawback of homogeneous catalysts. The transition to heterogeneous catalysts can resolve these issues and align with green chemistry principles.

  • Homogeneous vs. Heterogeneous Catalysts: Homogeneous catalysts (e.g., H₂SO₄, p-TSA) dissolve in the reaction medium, requiring a neutralization and aqueous extraction step, which can lead to product loss via hydrolysis and generate significant waste.[9] Heterogeneous catalysts are in a different phase (usually solid) from the reaction mixture.[10]

    • Solution: Switch to a Heterogeneous Catalyst. Solid acid catalysts offer several advantages:

      • Easy Separation: They can be removed by simple filtration.[4]

      • Recyclability: They can often be washed, dried, and reused, making the process more cost-effective and environmentally friendly.[10][11]

      • Milder Conditions: They can reduce the occurrence of side reactions.[12]

Recommended Heterogeneous Catalysts:
Catalyst TypeExamplesKey Advantages
Sulfonated Resins Amberlyst-15High catalytic activity, robust, and widely used for ketalization.[4][11][12]
Acidic Clays Montmorillonite K-10Inexpensive, effective, and can be used in mild conditions.[4][13]
Zeolites Zeolite Beta, USYShape-selective properties can sometimes improve product selectivity.[13][14]
Functionalized Silica Sulfonic acid-functionalized silicaHigh surface area and tunable acidity.[10]
Heteropolyacids H₄SiW₁₂O₄₀ (Silicotungstic acid)Very strong Brønsted acids, showing high activity.[9][10]

G

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of acid-catalyzed ketal formation?

A1: The reaction proceeds in several key steps, all of which are in equilibrium:

  • Protonation of the Carbonyl: The acid catalyst donates a proton to the carbonyl oxygen of 4-hydroxy-2-butanone. This makes the carbonyl carbon much more electrophilic.[2][6]

  • Nucleophilic Attack: A molecule of ethylene glycol (acting as a nucleophile) attacks the activated carbonyl carbon.

  • Proton Transfer: A proton is transferred from the newly attached hydroxyl group to one of the original hydroxyls, setting it up to be a good leaving group (water).

  • Formation of Hemiketal & Water Loss: The protonated hydroxyl group leaves as a water molecule, forming a stabilized carbocation.

  • Ring Closure: The second hydroxyl group of the ethylene glycol molecule attacks the carbocation, closing the five-membered ring.

  • Deprotonation: The catalyst is regenerated by the removal of a proton from the ring's oxygen, yielding the final this compound product.

G

Q2: Can I use a Lewis acid as a catalyst instead of a Brønsted acid?

A2: Absolutely. Lewis acids are also effective catalysts for ketalization.[7] Instead of protonating the carbonyl oxygen, a Lewis acid (e.g., ZrCl₄, CeCl₃·7H₂O, Bi(OTf)₃) coordinates to the carbonyl oxygen.[4][15] This coordination withdraws electron density, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol, similar to the effect of a Brønsted acid.[4] Some Lewis acids can be particularly useful for substrates that are sensitive to strong protonic acids.[7]

Q3: How do I choose the right solvent for the reaction?

A3: The ideal solvent should be inert to the reaction conditions and should facilitate the removal of water.

  • Azeotroping Solvents: Solvents that form an azeotrope with water, such as toluene , benzene , or cyclohexane , are excellent choices when using a Dean-Stark apparatus.

  • Non-Azeotroping Solvents: If you are using a chemical drying agent (like MgSO₄), an inert solvent like ethyl acetate can be used effectively, as demonstrated in a high-yield (90%) synthesis of the target molecule.[5][16][17] Dichloromethane (DCM) is also a common choice.

Q4: My starting material, 4-hydroxy-2-butanone, is not commercially available. How can I synthesize it?

A4: While this guide focuses on the ketalization step, it's a valid concern. 4-hydroxy-2-butanone is an important pharmaceutical intermediate.[5] It can be prepared through various routes, though a common laboratory method involves the hydration of methyl vinyl ketone. Careful control of this reaction is necessary to achieve good yields.

Q5: What is the best way to purify the final product, this compound?

A5: After a proper workup (neutralization and extraction), the crude product is typically purified by distillation under reduced pressure (vacuum distillation) .[16][17] This is necessary because the product has a relatively high boiling point (approx. 190.8 °C at atmospheric pressure).[18] Distillation effectively removes non-volatile impurities and any remaining solvent. Purity can be confirmed by GC and the structure verified by NMR spectroscopy.[17]

Section 3: Experimental Protocol Example

This section provides a generalized, robust protocol for the synthesis of this compound using a recyclable heterogeneous catalyst.

Protocol: Synthesis using Amberlyst-15

Materials:

  • 4-hydroxy-2-butanone

  • Ethylene glycol (1.5 - 2.0 equivalents)

  • Amberlyst-15 resin (5-10% by weight of the limiting reagent)

  • Toluene (or another suitable azeotroping solvent)

Apparatus:

  • Round-bottom flask

  • Dean-Stark apparatus

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • Setup: Assemble the flask, Dean-Stark trap, and condenser. Fill the Dean-Stark trap with toluene.

  • Charging the Flask: To the round-bottom flask, add 4-hydroxy-2-butanone, ethylene glycol, Amberlyst-15 resin, and toluene.

  • Reaction: Heat the mixture to reflux. The toluene-water azeotrope will begin to distill and collect in the Dean-Stark trap. Water, being denser, will separate to the bottom while the toluene overflows back into the reaction flask.

  • Monitoring: Continue reflux until no more water is collected in the trap (typically 2-4 hours). The reaction can also be monitored by taking small aliquots and analyzing them by GC or TLC.

  • Cooling and Catalyst Removal: Once the reaction is complete, cool the mixture to room temperature. Remove the Amberlyst-15 catalyst by simple filtration. The catalyst can be washed with fresh solvent (e.g., ethyl acetate), dried in an oven, and stored for reuse.

  • Solvent Removal: Remove the toluene from the filtrate using a rotary evaporator.

  • Purification: Purify the resulting crude oil by vacuum distillation to obtain the pure this compound.

References

Technical Support Center: Scaling Up the Production of 2-Methyl-1,3-dioxolane-2-ethanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide for the synthesis and scale-up of 2-Methyl-1,3-dioxolane-2-ethanol. This resource is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this valuable chemical intermediate's production. Here, you will find in-depth troubleshooting guides, frequently asked questions, detailed experimental protocols, and critical considerations for scaling up your process, all grounded in scientific principles and practical experience.

Troubleshooting Guide: Navigating Common Experimental Hurdles

This section addresses specific issues that may arise during the synthesis of this compound, providing causal explanations and actionable solutions.

Q1: My reaction is showing low or incomplete conversion. What are the likely causes and how can I improve the yield?

A1: Low conversion is a frequent challenge in ketalization reactions, which are equilibrium-driven. Several factors can contribute to this issue:

  • Inadequate Water Removal: The formation of the dioxolane ring from 4-hydroxy-2-butanone and ethylene glycol generates water as a byproduct. According to Le Chatelier's principle, the presence of water can shift the equilibrium back towards the starting materials, thus hindering product formation.

    • Solution: Employ a Dean-Stark apparatus in conjunction with an azeotrope-forming solvent like toluene to continuously remove water from the reaction mixture. For smaller-scale reactions, the use of chemical drying agents such as molecular sieves (4Å) can also be effective.[1]

  • Suboptimal Catalyst Performance: The choice and concentration of the acid catalyst are critical. An insufficient amount of catalyst will result in a slow reaction rate, while an excessive amount can promote side reactions.

    • Solution: If using a homogeneous catalyst like p-toluenesulfonic acid (p-TsOH) or sulfuric acid, ensure the catalytic amount is optimized (typically 0.1-1 mol%). For improved selectivity and easier workup, consider using a solid acid catalyst such as Amberlyst-15 resin, zeolites, or montmorillonite K10 clay.[2] These heterogeneous catalysts can often be recovered and reused.

  • Insufficient Reaction Time or Temperature: The reaction may not have reached equilibrium if the time is too short or the temperature is too low.

    • Solution: Monitor the reaction progress using an appropriate analytical technique, such as Gas Chromatography (GC) or Thin-Layer Chromatography (TLC), to determine the optimal reaction time. Ensure the reaction is heated to a temperature that facilitates efficient azeotropic water removal.

Q2: I'm observing the formation of significant byproducts. What are they, and how can I minimize them?

A2: Byproduct formation can complicate purification and reduce the overall yield. Common byproducts in this synthesis include:

  • Unreacted Starting Materials: Due to the reversible nature of the reaction, unreacted 4-hydroxy-2-butanone and ethylene glycol will be present if the reaction does not go to completion.

    • Solution: Drive the reaction to completion by diligently removing water as described in A1.

  • Side Products from 4-hydroxy-2-butanone: The starting material itself can undergo side reactions under acidic conditions.

    • Solution: Maintain a controlled temperature and use a moderate concentration of a milder acid catalyst to minimize degradation of the starting material.

  • Oligomers of Ethylene Glycol: Ethylene glycol can self-condense to form diethylene glycol and other oligomers in the presence of a strong acid catalyst at elevated temperatures.

    • Solution: Use a stoichiometric amount or a slight excess of ethylene glycol and avoid excessively high temperatures for prolonged periods.

Q3: The final product appears to be degrading during workup and purification. What is causing this instability?

A3: The 1,3-dioxolane ring is susceptible to hydrolysis under acidic conditions. If the acid catalyst is not completely removed during the workup, it can catalyze the reverse reaction, leading to product loss.

  • Solution: During the workup, neutralize the acid catalyst with a mild base, such as a saturated aqueous solution of sodium bicarbonate, before performing any aqueous extractions. Ensure the pH of the aqueous phase is neutral or slightly basic. Subsequent purification by distillation should be performed under reduced pressure to lower the boiling point and minimize thermal degradation.

Frequently Asked Questions (FAQs)

Q: What is the most common and efficient method for synthesizing this compound?

A: The most widely adopted method is the acid-catalyzed ketalization of 4-hydroxy-2-butanone with ethylene glycol.[3] This reaction offers a high yield and atom economy.

Q: Which acid catalyst is best for this reaction?

A: While traditional strong acids like sulfuric acid or p-TsOH are effective, solid acid catalysts such as acidic ion-exchange resins (e.g., Amberlyst-15) or acid-treated clays are often preferred for larger-scale operations. They offer advantages in terms of simplified product isolation, reduced corrosive waste, and potential for catalyst recycling.[2]

Q: How can I effectively monitor the progress of the reaction?

A: Gas Chromatography (GC) is an excellent technique for monitoring the disappearance of the starting materials and the appearance of the product. Thin-Layer Chromatography (TLC) can also be used for a more rapid, qualitative assessment of the reaction's progress.

Q: What is the best method for purifying the final product?

A: Fractional distillation under reduced pressure is the most effective method for obtaining high-purity this compound. This technique separates the product from less volatile impurities and any remaining solvent.[4]

Detailed Experimental Protocols

Synthesis of this compound

This protocol is a representative procedure for the laboratory-scale synthesis.

Materials:

  • 4-Hydroxy-2-butanone

  • Ethylene glycol

  • p-Toluenesulfonic acid monohydrate (p-TsOH)

  • Toluene

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Set up a round-bottom flask equipped with a magnetic stirrer, a Dean-Stark apparatus, and a reflux condenser.

  • To the flask, add 4-hydroxy-2-butanone (1.0 eq), ethylene glycol (1.2 eq), a catalytic amount of p-TsOH (0.01 eq), and toluene (approximately 2 mL per gram of 4-hydroxy-2-butanone).

  • Heat the mixture to reflux with vigorous stirring. Water will begin to collect in the Dean-Stark trap as an azeotrope with toluene.

  • Continue refluxing until no more water is collected in the trap, and TLC or GC analysis indicates the consumption of the starting material.

  • Cool the reaction mixture to room temperature.

  • Transfer the mixture to a separatory funnel and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to remove the toluene.

  • Purify the crude product by fractional distillation under reduced pressure to yield this compound as a colorless liquid.

Analytical Characterization
  • ¹H NMR (CDCl₃, 400 MHz): δ 3.98 (s, 4H), 3.75 (t, J = 6.0 Hz, 2H), 2.55 (t, J = 6.0 Hz, 1H, -OH), 1.95 (t, J = 6.0 Hz, 2H), 1.35 (s, 3H).

  • ¹³C NMR (CDCl₃, 100 MHz): δ 109.5, 64.8, 59.2, 40.5, 24.0.

  • GC-MS: The product can be analyzed by GC-MS to confirm its purity and identify any volatile impurities.

Scale-Up Considerations

Transitioning from laboratory-scale to pilot or production scale introduces new challenges that must be carefully managed.

Heat Management in Exothermic Reactions

The acid-catalyzed ketalization is an exothermic reaction. On a large scale, the reduced surface-area-to-volume ratio of the reactor can lead to inefficient heat dissipation, potentially causing a thermal runaway.[5]

  • Mitigation Strategies:

    • Controlled Addition of Reactants: Add one of the reactants, typically the 4-hydroxy-2-butanone, portion-wise or via a controlled feed to manage the rate of heat generation.

    • Efficient Cooling: Utilize a reactor with a high-efficiency cooling jacket and ensure adequate coolant flow.

    • Process Safety Management (PSM): Implement a robust PSM system to identify, evaluate, and control hazards associated with the process. This includes conducting a thorough hazard analysis and ensuring safety systems are in place.[5]

Catalyst Handling and Recovery

For large-scale production, the use of solid acid catalysts is highly advantageous.

  • Advantages of Solid Catalysts:

    • Simplified Workup: The catalyst can be removed by simple filtration, eliminating the need for aqueous neutralization and extraction steps.

    • Reduced Waste: Minimizes the generation of acidic aqueous waste streams.

    • Catalyst Reusability: Many solid catalysts can be regenerated and reused, improving the process's cost-effectiveness and sustainability.[6]

Purification at Scale

Fractional distillation remains the primary purification method at scale.

  • Considerations:

    • Column Efficiency: A packed distillation column with sufficient theoretical plates is necessary to achieve high purity.

    • Vacuum System: A robust vacuum system is required to maintain a low distillation pressure and prevent thermal degradation of the product.

Visualizing the Process

Reaction Mechanism

Reaction Mechanism Start 4-Hydroxy-2-butanone + Ethylene Glycol ProtonatedKetone Protonated Ketone Start->ProtonatedKetone + H+ Hemiketal Hemiketal Intermediate ProtonatedKetone->Hemiketal + Ethylene Glycol ProtonatedHemiketal Protonated Hemiketal Hemiketal->ProtonatedHemiketal + H+ Carbocation Carbocation Intermediate ProtonatedHemiketal->Carbocation - H2O Product This compound Carbocation->Product Ring Closure Product->Start Hydrolysis (+H2O, H+)

Caption: Acid-catalyzed formation of this compound.

Experimental Workflow

Experimental Workflow Reactants Charge Reactants & Catalyst Reaction Heat to Reflux with Water Removal Reactants->Reaction Workup Cool, Neutralize, and Extract Reaction->Workup Drying Dry Organic Layer Workup->Drying Purification Fractional Distillation Drying->Purification FinalProduct Pure Product Purification->FinalProduct

Caption: A typical workflow for the synthesis and purification.

Troubleshooting Decision Tree

Troubleshooting Decision Tree Start Low Yield or Incomplete Reaction WaterRemoval Is water being effectively removed? Start->WaterRemoval YesWater Yes WaterRemoval->YesWater Yes NoWater No Improve water removal (e.g., Dean-Stark) WaterRemoval->NoWater No Catalyst Is the catalyst active and at the correct concentration? YesCatalyst Yes Catalyst->YesCatalyst Yes NoCatalyst No Optimize catalyst or use fresh catalyst Catalyst->NoCatalyst No Conditions Are the reaction time and temperature sufficient? YesConditions Yes Consider other issues (e.g., starting material purity) Conditions->YesConditions Yes NoConditions No Increase reaction time or temperature and monitor progress Conditions->NoConditions No YesWater->Catalyst YesCatalyst->Conditions

Caption: A decision tree for troubleshooting low reaction yield.

Safety Precautions

Handling of 4-Hydroxy-2-butanone:

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[5][7]

  • Handle in a well-ventilated area or a fume hood to avoid inhalation of vapors.[5]

  • Keep away from heat, sparks, and open flames as it is a combustible material.[3]

  • Store in a cool, dry, and well-ventilated place in a tightly closed container.[3][5]

Handling of Acid Catalysts:

  • Wear acid-resistant gloves (e.g., nitrile or neoprene), chemical splash goggles, and a face shield when handling concentrated acids.[8][9]

  • Always add acid to the reaction mixture slowly and in a controlled manner to prevent splashing and uncontrolled exotherms.

  • Have a neutralizing agent (e.g., sodium bicarbonate) readily available in case of spills.

Waste Disposal:

  • Acidic waste should be neutralized before disposal.[7] The neutralized aqueous waste can then be disposed of according to local regulations.[7]

  • Organic waste containing toluene should be collected in a designated solvent waste container for proper disposal.

References

Validation & Comparative

Introduction: The Critical Role of Purity in the Application of 2-Methyl-1,3-dioxolane-2-ethanol

Author: BenchChem Technical Support Team. Date: January 2026

An authoritative guide to the purity analysis of 2-Methyl-1,3-dioxolane-2-ethanol, offering a comparative analysis of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) methodologies. This document provides researchers, scientists, and drug development professionals with the foundational knowledge and practical protocols required to make informed decisions for quality control and characterization.

This compound, a heterocyclic compound featuring both a protected diol and a primary alcohol, serves as a versatile building block in organic synthesis. Its utility in the development of pharmaceuticals and specialty chemicals necessitates stringent purity assessments. The presence of impurities, whether from residual starting materials, by-products, or degradation, can significantly impact reaction yields, safety profiles, and the final product's efficacy.

This guide provides a detailed comparison of two powerful analytical techniques for purity determination: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). The choice between these methods is not arbitrary; it is dictated by the physicochemical properties of the analyte and the potential impurities. This document will delve into the rationale behind method selection, provide detailed experimental protocols, and offer a comparative analysis to guide the scientist in choosing the most appropriate technique.

Understanding the Analyte: Physicochemical Properties

A successful analytical method is built upon a fundamental understanding of the target molecule. This compound (C₆H₁₂O₃, Molecular Weight: 132.16 g/mol ) possesses key characteristics that influence the choice of analytical technique.[1][2]

  • Polarity: The presence of a hydroxyl (-OH) group and two ether linkages imparts significant polarity to the molecule. This makes it soluble in polar solvents and suitable for analysis by reversed-phase HPLC.

  • Volatility: With a relatively low molecular weight and a boiling point that can be inferred from similar structures (e.g., 2-methyl-1,3-dioxolane boils at 82-83 °C), the compound is sufficiently volatile for GC analysis.[3]

  • Thermal Stability: The cyclic acetal structure is generally stable, but can be susceptible to hydrolysis under acidic conditions. This is a consideration for both sample preparation and the analytical conditions themselves.

These properties indicate that both HPLC and GC-MS are viable options, but they will provide different, and often complementary, information about the sample's purity.

Methodology I: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a premier technique for the analysis of volatile and semi-volatile compounds. It offers exceptional separation efficiency and definitive identification capabilities through mass spectrometry.[4]

Expertise & Experience: Why GC-MS?

The decision to use GC-MS is grounded in its ability to separate thermally stable compounds based on their boiling points and polarity. For this compound, GC is ideally suited to detect and quantify volatile impurities such as residual solvents (e.g., acetone, ethylene glycol) or low-molecular-weight by-products from its synthesis. The mass spectrometer provides an orthogonal detection method, offering structural information based on fragmentation patterns, which is invaluable for identifying unknown impurities. The standard use of a 70 eV electron ionization (EI) source creates reproducible mass spectra that can be searched against extensive libraries like the NIST or Wiley databases for confident peak identification.[5][6]

Experimental Protocol: GC-MS Purity Assay

1. Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample.
  • Dissolve the sample in 10 mL of a high-purity volatile solvent, such as dichloromethane or ethyl acetate, to create a 1 mg/mL stock solution.
  • Further dilute the stock solution if necessary to fall within the linear range of the detector.

2. Instrumentation & Conditions:

  • Gas Chromatograph: Agilent 7890B GC (or equivalent).
  • Injector: Split/Splitless inlet at 250°C with a split ratio of 50:1.
  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
  • Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is recommended for its versatility in separating compounds of varying polarities.
  • Oven Program:
  • Initial temperature: 50°C, hold for 2 minutes.
  • Ramp: Increase temperature at 15°C/min to 250°C.
  • Final hold: Hold at 250°C for 5 minutes.
  • Mass Spectrometer: Agilent 5977B MSD (or equivalent).
  • Ion Source: Electron Ionization (EI) at 70 eV.
  • Source Temperature: 230°C.
  • Quadrupole Temperature: 150°C.
  • Mass Scan Range: m/z 35-250.

3. Data Analysis & Purity Calculation:

  • Integrate all peaks in the resulting total ion chromatogram (TIC), excluding the solvent peak.
  • Calculate the percent purity by dividing the peak area of the main component (this compound) by the total area of all integrated peaks and multiplying by 100.[7]
  • For any significant impurity peaks, analyze the corresponding mass spectrum and compare it against a spectral library to tentatively identify the structure.

Workflow Visualization: GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Weigh Sample Dissolve Dissolve in Dichloromethane Sample->Dissolve Inject Inject Sample Dissolve->Inject GC GC Separation (DB-5ms Column) Inject->GC MS MS Detection (EI, 70 eV) GC->MS TIC Generate Total Ion Chromatogram MS->TIC Integrate Integrate Peaks TIC->Integrate Calculate Calculate Area % Purity Integrate->Calculate Identify Identify Impurities (Library Search) Integrate->Identify HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Weigh Sample Dissolve Dissolve in Mobile Phase Sample->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Inject Inject Sample Filter->Inject HPLC HPLC Separation (C18 Column) Inject->HPLC Detect ELSD / CAD Detection HPLC->Detect Chromatogram Generate Chromatogram Detect->Chromatogram Integrate Integrate Peaks Chromatogram->Integrate Calculate Calculate Area % Purity Integrate->Calculate

References

2-Methyl-1,3-dioxolane-2-ethanol vs other ketone protecting groups

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to Ketone Protecting Groups: 1,3-Dioxolanes vs. Alternatives for the Modern Research Chemist

In the intricate landscape of multi-step organic synthesis, particularly within pharmaceutical and materials science, the judicious selection of protecting groups is paramount to achieving high yields and minimizing unwanted side reactions. The carbonyl group of a ketone, with its inherent electrophilicity, is often a site of undesired reactivity. Its temporary masking, or "protection," allows for chemical transformations elsewhere in the molecule. This guide provides a comprehensive comparison of the widely used 1,3-dioxolane protecting group, exemplified by derivatives like 2-methyl-1,3-dioxolane-2-ethanol, against other common ketone protecting groups. We will delve into their mechanisms, stability profiles, and provide data-driven insights to inform your selection process.

The 1,3-Dioxolane Group: A Versatile Standard

The most common 1,3-dioxolane protecting group is formed by the acid-catalyzed reaction of a ketone with ethylene glycol. This forms a five-membered cyclic ketal that is robust under a wide range of conditions, yet can be readily removed when desired.

Mechanism of Formation and Deprotection:

The formation of a 1,3-dioxolane is a reversible acid-catalyzed process. The reaction proceeds via protonation of the ketone carbonyl, making it more electrophilic for attack by the diol. Subsequent intramolecular cyclization and loss of water yield the dioxolane. Deprotection is simply the reverse process, driven by the presence of aqueous acid and often facilitated by removing the ketone product.

Comparative Analysis of Ketone Protecting Groups

The ideal protecting group should be easy to introduce and remove in high yield, and it must be stable to the reaction conditions under which it is meant to protect the ketone. Let's examine how 1,3-dioxolanes stack up against other common choices.

1,3-Dioxanes

Formed from the reaction of a ketone with 1,3-propanediol, 1,3-dioxanes are six-membered cyclic ketals. They are generally more stable to acidic hydrolysis than their 1,3-dioxolane counterparts. This increased stability is attributed to the greater conformational strain in the transition state leading to cleavage.

Dithianes

Dithianes, typically formed from 1,3-propanedithiol, are sulfur analogs of dioxanes. Their key advantage is their exceptional stability to a broad range of non-oxidative reagents, including strongly acidic and basic conditions. Furthermore, the dithiane group can be deprotonated to form a nucleophilic acyl anion equivalent, a powerful tool in C-C bond formation. However, their removal often requires heavy metal reagents like mercuric chloride (HgCl2) or milder, but specific, oxidative or reductive methods.

Silyl Enol Ethers

Silyl enol ethers, such as trimethylsilyl (TMS) enol ethers, are formed by treating a ketone with a silylating agent (e.g., TMSCl) and a base. They are unique in that they protect the ketone by converting it to its enol form. They are stable to non-aqueous conditions but are readily cleaved by sources of fluoride ion (like TBAF) or aqueous acid.

Data-Driven Comparison

The choice of a protecting group is often dictated by the specific synthetic route. The following table summarizes the relative performance of these common protecting groups.

Protecting GroupFormation ConditionsStabilityDeprotection ConditionsKey Advantages
1,3-Dioxolane Ethylene glycol, acid catalyst (e.g., p-TsOH)Basic, nucleophilic, reductive, oxidativeAqueous acid (e.g., HCl, H2SO4)Common, reliable, generally good stability.
1,3-Dioxane 1,3-Propanediol, acid catalystSimilar to dioxolane, but more stable to acid.Stronger aqueous acid, longer reaction times.Increased acid stability compared to dioxolanes.
Dithiane 1,3-Propanedithiol, Lewis acid (e.g., BF3·OEt2)Strongly acidic and basic, most nucleophiles.HgCl2, CaCO3; or oxidative/reductive methods.Very robust; can be used as an acyl anion equivalent.
Silyl Enol Ether TMSCl, base (e.g., Et3N)Non-aqueous conditionsAqueous acid, fluoride ion (e.g., TBAF).Useful in enolate chemistry.

Experimental Protocols

Protocol 1: Protection of Cyclohexanone as a 1,3-Dioxolane

Objective: To protect the carbonyl group of cyclohexanone using ethylene glycol.

Materials:

  • Cyclohexanone

  • Ethylene glycol

  • p-Toluenesulfonic acid (p-TsOH)

  • Toluene

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Dean-Stark apparatus

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark trap and condenser, add cyclohexanone (1.0 eq), ethylene glycol (1.2 eq), a catalytic amount of p-TsOH (0.01 eq), and toluene.

  • Heat the mixture to reflux. Water formed during the reaction will be azeotropically removed and collected in the Dean-Stark trap.

  • Monitor the reaction by TLC or GC until all the cyclohexanone is consumed.

  • Cool the reaction mixture to room temperature and wash with saturated sodium bicarbonate solution to neutralize the acid catalyst.

  • Separate the organic layer, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the protected ketone.

Protocol 2: Deprotection of a 1,3-Dioxolane

Objective: To deprotect a 1,3-dioxolane to regenerate the ketone.

Materials:

  • The 1,3-dioxolane protected ketone

  • Acetone

  • Water

  • Dilute hydrochloric acid (1M HCl)

Procedure:

  • Dissolve the 1,3-dioxolane protected ketone in a mixture of acetone and water.

  • Add a catalytic amount of 1M HCl.

  • Stir the mixture at room temperature and monitor the reaction by TLC.

  • Once the deprotection is complete, neutralize the acid with a mild base like sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer, and concentrate to obtain the deprotected ketone.

Visualizing the Workflow

Choosing a Ketone Protecting Group

The following diagram outlines a decision-making process for selecting an appropriate ketone protecting group based on the planned reaction conditions.

G start Start: Need to protect a ketone q1 Will the subsequent reaction involve strong base or organometallics? start->q1 q2 Will the subsequent reaction involve acidic conditions? q1->q2 Yes dioxolane Use 1,3-Dioxolane or 1,3-Dioxane q1->dioxolane No q3 Is exceptional stability required, or is acyl anion chemistry desired? q2->q3 No dithiane Use Dithiane q2->dithiane Yes q3->dithiane Yes silyl_enol_ether Consider Silyl Enol Ether (if compatible) q3->silyl_enol_ether No reconsider Re-evaluate synthetic route or consider alternative protecting groups silyl_enol_ether->reconsider If subsequent steps are incompatible

Caption: Decision workflow for selecting a ketone protecting group.

Conclusion

The selection of a ketone protecting group is a critical decision in the design of a synthetic route. While the 1,3-dioxolane is a reliable and versatile choice, its limitations, particularly under acidic conditions, necessitate the consideration of alternatives. 1,3-Dioxanes offer enhanced acid stability, while dithianes provide exceptional robustness and unique synthetic utility as acyl anion precursors. Silyl enol ethers, though less stable, are invaluable in the context of enolate chemistry. A thorough understanding of the stability and reactivity of each class of protecting group, as outlined in this guide, is essential for the modern synthetic chemist to navigate the challenges of complex molecule synthesis successfully.

Efficacy of different catalysts for 2-Methyl-1,3-dioxolane-2-ethanol formation

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Catalytic Synthesis of 2-Methyl-1,3-dioxolane-2-ethanol: A Comparative Analysis

Welcome to a comprehensive guide designed for researchers, scientists, and professionals in drug development. This document provides an in-depth comparison of the efficacy of various catalysts in the formation of this compound, a critical bifunctional molecule and synthetic intermediate.[1] Its structure, which includes a protected ketone and a primary alcohol, makes it a valuable building block in organic synthesis, notably as an equivalent to methyl vinyl ketone in ring-forming reactions.[1][2]

This guide moves beyond a simple recitation of protocols. It delves into the causality behind experimental choices, grounding every recommendation in established chemical principles to ensure scientific integrity and reproducibility.

The Core Reaction: Ketalization for Carbonyl Protection

The synthesis of this compound is fundamentally a ketalization reaction. It involves the acid-catalyzed reaction of 4-hydroxy-2-butanone with ethylene glycol.[1][2] This process protects the ketone group, allowing for selective reactions on the primary alcohol functionality.[3]

The reaction is governed by equilibrium. A key byproduct of this condensation reaction is water.[4][5] To achieve high yields, the equilibrium must be shifted towards the product. This is typically accomplished by continuously removing water from the reaction mixture, often through azeotropic distillation using a Dean-Stark apparatus.[4][5][6]

The Heart of the Matter: A Comparative Analysis of Catalysts

The choice of catalyst is paramount to the success of this synthesis, influencing reaction rates, yields, and overall process efficiency. Catalysts for this transformation fall into two main categories: homogeneous and heterogeneous.

Homogeneous Catalysts: The Traditional Workhorses

Homogeneous catalysts dissolve in the reaction medium, leading to excellent contact with reactants and often resulting in high reaction rates.

  • p-Toluenesulfonic Acid (TsOH): A common, inexpensive, and effective Brønsted acid catalyst for ketalization.[4][5][6] While reliable, its acidic nature can complicate the work-up procedure, requiring neutralization and extraction steps. Being corrosive and difficult to separate from the product mixture are notable drawbacks.

  • Sulfuric Acid (H₂SO₄): Another strong Brønsted acid that effectively catalyzes the reaction. However, it shares the same disadvantages as TsOH, including corrosivity and separation challenges.

  • Weak Organic Acids (e.g., d-Tartaric Acid): Milder acid catalysts can also be highly effective. One study reported a 90% isolated yield of this compound using a weak acid catalyst in ethyl acetate, highlighting that strong acidity is not always a prerequisite for high efficiency.[2]

  • Phosphotungstic Acid: This heteropoly acid has shown high efficacy in the related synthesis of fructone from ethyl acetoacetate and ethylene glycol, achieving a 93.42% yield. It offers a balance of strong acidity and potentially easier handling than mineral acids.

Heterogeneous Catalysts: The Modern, Sustainable Choice

Heterogeneous catalysts exist in a different phase from the reaction mixture, typically as a solid. This characteristic offers significant advantages in terms of separation, reusability, and reduced environmental impact.[7] The catalytic mechanism on solid acids involves activation of the carbonyl group on acid sites on the catalyst surface.[7][8]

  • Acidic Resins (e.g., Amberlyst-15): These are sulfonic acid-functionalized polymers that act as solid acid catalysts. They are widely used in industrial processes due to their high activity, thermal stability, and ease of separation by simple filtration.[9]

  • Hydrous Zirconium Oxide: This solid acid has been shown to efficiently convert aldehydes and ketones to their corresponding acetals under reflux conditions or even at room temperature.[2]

  • SO₃H-functionalized Ionic Liquids (BAILs): These represent a hybrid class, sometimes considered homogeneous but often supported on a solid phase. They have demonstrated excellent catalytic activity and selectivity in the synthesis of fructone.[10][11] A key advantage is their reusability; one study showed a specific BAIL could be used six times without a significant drop in activity.[10][11]

  • Zeolites and Other Solid Acids: Materials like zeolites, montmorillonite, and other mesoporous metal oxides can also serve as effective heterogeneous catalysts for acetalization, offering good to excellent activities.[9]

Quantitative Comparison of Catalyst Performance

The following table summarizes the performance of various catalysts in the synthesis of this compound and the structurally related fructone.

Catalyst TypeCatalyst ExampleStarting MaterialProductYield (%)Key AdvantagesKey DisadvantagesReference(s)
Homogeneous Weak Acid (e.g., d-Tartaric Acid)4-Hydroxy-2-butanoneThis compound90%High yield, mild conditionsRequires neutralization/work-up[1][2]
Homogeneous p-Toluenesulfonic Acid (TsOH)Ethyl AcetoacetateFructone53.1%Inexpensive, widely availableCorrosive, difficult to separate[4][5]
Homogeneous Phosphotungstic AcidEthyl AcetoacetateFructone93.42%High yield and efficiencyRequires neutralization/work-up
Heterogeneous SO₃H-functionalized Ionic LiquidEthyl AcetoacetateFructoneHighExcellent activity, high reusabilityHigher initial cost[10][11]
Heterogeneous Hydrous Zirconium OxideVarious Aldehydes/KetonesAcetals/KetalsN/AMild conditions, stableYield data not specified[2]
Heterogeneous Acidic Resins (e.g., Amberlyst-15)VariousAcetals/KetalsGood to ExcellentEasy separation, reusablePotential for lower activity than homogeneous counterparts[9]

Experimental Protocols: A Practical Guide

Here, we provide detailed, self-validating protocols for both a classic homogeneous and a modern heterogeneous catalytic system.

Protocol 1: Homogeneous Catalysis with p-Toluenesulfonic Acid (TsOH)

This protocol is adapted from the synthesis of a related ketal and illustrates the classic approach.[4][5]

Objective: To synthesize this compound via TsOH catalysis with azeotropic water removal.

Materials:

  • 4-Hydroxy-2-butanone

  • Ethylene glycol (2 molar equivalents)

  • p-Toluenesulfonic acid monohydrate (catalytic amount, e.g., 0.01 mol eq.)

  • Toluene (or another suitable solvent for azeotropic distillation)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate

  • Round-bottom flask, Dean-Stark apparatus, condenser, heating mantle, separatory funnel

Procedure:

  • Setup: Assemble a round-bottom flask with a Dean-Stark trap and a reflux condenser.

  • Charging the Reactor: To the flask, add 4-hydroxy-2-butanone, ethylene glycol (2 eq.), toluene, and a catalytic amount of p-toluenesulfonic acid.

  • Reaction: Heat the mixture to reflux. The toluene-water azeotrope will begin to distill and collect in the Dean-Stark trap. The denser water will separate to the bottom, while the toluene will overflow back into the reaction flask. Continue reflux until no more water is collected in the trap, indicating the reaction is complete.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Transfer the mixture to a separatory funnel and wash with saturated sodium bicarbonate solution to neutralize the TsOH catalyst.

    • Wash with brine to remove residual water-soluble components.

    • Dry the organic layer over anhydrous magnesium sulfate.

  • Purification: Filter off the drying agent and remove the solvent under reduced pressure. The crude product can be further purified by distillation to yield pure this compound.

Protocol 2: Heterogeneous Catalysis with an Acidic Resin (e.g., Amberlyst-15)

Objective: To synthesize this compound using a reusable solid acid catalyst.

Materials:

  • 4-Hydroxy-2-butanone

  • Ethylene glycol (2 molar equivalents)

  • Amberlyst-15 resin (e.g., 10% by weight of the limiting reagent)

  • Toluene (or other suitable solvent)

  • Round-bottom flask, Dean-Stark apparatus, condenser, heating mantle, filtration apparatus

Procedure:

  • Catalyst Preparation: Wash the Amberlyst-15 resin with the reaction solvent before use to remove any impurities.

  • Setup & Charging: Assemble the reaction apparatus as in Protocol 1. Add 4-hydroxy-2-butanone, ethylene glycol, toluene, and the prepared Amberlyst-15 resin to the flask.

  • Reaction: Heat the mixture to reflux and collect the water byproduct in the Dean-Stark trap until the reaction is complete.

  • Catalyst Recovery:

    • Cool the reaction mixture to room temperature.

    • Separate the solid catalyst by simple filtration. The catalyst can be washed with solvent, dried, and stored for reuse in subsequent batches.

  • Purification: Remove the solvent from the filtrate under reduced pressure. The resulting crude product can be purified by distillation. The key advantage here is the elimination of the aqueous neutralization and washing steps required in the homogeneous protocol.

Mechanistic Insights and Workflow Visualization

To better understand the process, the following diagrams illustrate the reaction mechanism and the generalized experimental workflow.

Reaction Mechanism

The acid-catalyzed ketalization proceeds through the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. This is followed by nucleophilic attack by one of the hydroxyl groups of ethylene glycol. A series of proton transfer and dehydration steps leads to the final cyclic ketal.

ReactionMechanism cluster_overall Overall Reaction Ketone 4-Hydroxy-2-butanone ProtonatedKetone Protonated Ketone Ketone->ProtonatedKetone + H⁺ Glycol Ethylene Glycol Catalyst H⁺ (Catalyst) Hemiketal Hemiketal Intermediate ProtonatedKetone->Hemiketal + Ethylene Glycol ProtonatedHemiketal Protonated Hemiketal Hemiketal->ProtonatedHemiketal + H⁺ Carbocation Carbocation ProtonatedHemiketal->Carbocation - H₂O Product This compound Carbocation->Product Intramolecular Attack - H⁺ Water H₂O Ketone_overall 4-Hydroxy-2-butanone Product_overall Product Ketone_overall->Product_overall H⁺ Catalyst  -H₂O Glycol_overall Ethylene Glycol Glycol_overall->Product_overall Water_overall Water

Caption: Acid-catalyzed mechanism for the formation of a cyclic ketal.

General Experimental Workflow

The workflow highlights the key difference in the purification step between homogeneous and heterogeneous catalysis.

WorkflowComparison cluster_common Common Steps cluster_homogeneous Homogeneous Catalyst Workflow cluster_heterogeneous Heterogeneous Catalyst Workflow Start 1. Assemble Apparatus (Flask, Dean-Stark, Condenser) Charge 2. Charge Reactants, Solvent, and Catalyst Start->Charge React 3. Heat to Reflux & Remove Water Charge->React Neutralize 4a. Neutralize Catalyst (e.g., NaHCO₃ wash) React->Neutralize Filter 4b. Filter to Recover Reusable Catalyst React->Filter Extract 5a. Aqueous Wash & Extraction Neutralize->Extract Dry 6a. Dry Organic Layer Extract->Dry SolventRemoval Final Step: Remove Solvent & Purify Product (Distillation) Dry->SolventRemoval Filter->SolventRemoval

Caption: Comparative workflow for homogeneous vs. heterogeneous catalysis.

Conclusion and Future Outlook

The synthesis of this compound is a well-established transformation where the choice of catalyst dictates the efficiency and sustainability of the process. While traditional homogeneous catalysts like p-toluenesulfonic acid are effective, they present challenges in separation and generate corrosive waste streams.

The future of this and similar chemical processes lies in the adoption of heterogeneous catalysts. Solid acids, such as functionalized resins and ionic liquids, offer a compelling alternative, providing high yields while simplifying product purification and enabling catalyst recycling. This aligns with the growing demand for greener, more cost-effective, and sustainable chemical manufacturing. For researchers and drug development professionals, leveraging these advanced catalytic systems can streamline synthetic routes, reduce waste, and ultimately accelerate the development of new chemical entities.

References

A Spectroscopic Comparison of 2-Methyl-1,3-dioxolane-2-ethanol and its Ester Derivative

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers in Synthetic Chemistry and Drug Development

In the landscape of synthetic chemistry and drug development, the precise characterization of molecules is paramount. Subtle structural modifications can lead to significant changes in chemical properties and biological activity. This guide provides an in-depth spectroscopic comparison of 2-Methyl-1,3-dioxolane-2-ethanol and a key derivative, 2-Methyl-1,3-dioxolane-2-ethyl acetate. By examining their Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, we can elucidate the structural nuances that differentiate these compounds. This comparative analysis serves as a practical resource for researchers, offering both foundational data and the rationale behind spectroscopic interpretation.

Molecular Structures Under Investigation

The two compounds at the core of this guide are this compound, a heterocyclic alcohol, and its corresponding ester, 2-Methyl-1,3-dioxolane-2-ethyl acetate. The primary structural difference is the conversion of the terminal hydroxyl group (-OH) in the parent alcohol to an ethyl acetate group (-OCOCH₂CH₃). This seemingly minor alteration produces distinct and identifiable shifts in their spectroscopic signatures.

Molecular_Structures alc_img est_img

Caption: Molecular structures of the parent alcohol and its ester derivative.

Experimental Methodologies: A Foundation of Trust

The reliability of spectroscopic data hinges on the integrity of the experimental protocols. The following methodologies represent standard, validated procedures for the acquisition of high-quality NMR, IR, and MS data for small organic molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
  • Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical to avoid obscuring analyte signals.

  • Instrumentation: Utilize a 300 MHz or higher field NMR spectrometer. A higher field strength provides better signal dispersion and resolution.

  • ¹H NMR Acquisition:

    • Acquire a proton spectrum with a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.

    • Set a spectral width of approximately 12 ppm, centered around 6 ppm.

    • Use a relaxation delay of at least 1-2 seconds to ensure quantitative integration.

  • ¹³C NMR Acquisition:

    • Acquire a carbon spectrum using a proton-decoupled pulse sequence.

    • A greater number of scans (often several hundred to thousands) is necessary due to the low natural abundance of ¹³C.

    • A spectral width of ~220 ppm is standard for most organic molecules.

Infrared (IR) Spectroscopy Protocol
  • Sample Preparation: For liquid samples, a thin film can be prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).

  • Instrumentation: Employ a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the clean salt plates.

    • Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

    • The final spectrum is presented in terms of transmittance or absorbance.

Mass Spectrometry (MS) Protocol
  • Sample Introduction: For volatile compounds, Gas Chromatography-Mass Spectrometry (GC-MS) is ideal. A dilute solution of the sample in a volatile solvent (e.g., dichloromethane or ether) is injected into the GC.

  • Ionization: Electron Ionization (EI) at a standard energy of 70 eV is commonly used to generate reproducible fragmentation patterns.

  • Mass Analysis: A quadrupole mass analyzer is typically used to separate the ions based on their mass-to-charge ratio (m/z).

  • Data Acquisition: The mass spectrum is recorded, displaying the relative abundance of each fragment ion.

Spectroscopic Data and Comparative Analysis

The following sections detail the spectroscopic data for this compound and its ethyl acetate derivative. The key differences are highlighted and explained in the context of their molecular structures.

¹H NMR Spectroscopy: A Proton's Perspective

The ¹H NMR spectra provide a detailed map of the proton environments within each molecule.

Assignment This compound 2-Methyl-1,3-dioxolane-2-ethyl acetate Rationale for Difference
-CH₃ (on dioxolane) ~1.3 ppm (s, 3H)~1.4 ppm (s, 3H)Minor shift due to change in electronic environment.
-OCH₂CH₂O- ~3.9-4.0 ppm (m, 4H)~3.9-4.0 ppm (m, 4H)Unchanged, as this part of the molecule is distant from the modification.
-CH₂OH / -CH₂OAc ~3.6 ppm (t, 2H)~4.1 ppm (s, 2H)Significant downfield shift due to the deshielding effect of the adjacent ester carbonyl group.
-OH Variable (br s, 1H)AbsentThe hydroxyl proton is replaced by the ethyl acetate group.
-OCH₂CH₃ Absent~4.2 ppm (q, 2H)New signal corresponding to the ethyl ester methylene group.
-OCH₂CH₃ Absent~1.2 ppm (t, 3H)New signal corresponding to the ethyl ester methyl group.

The most telling difference in the ¹H NMR spectra is the significant downfield shift of the methylene protons adjacent to the oxygen atom, from ~3.6 ppm in the alcohol to ~4.1 ppm in the ester. This is a direct consequence of the electron-withdrawing nature of the carbonyl group in the ester.

¹³C NMR Spectroscopy: The Carbon Skeleton

The ¹³C NMR spectra reveal the carbon framework of the molecules.

Assignment This compound 2-Methyl-1,3-dioxolane-2-ethyl acetate Rationale for Difference
-CH₃ (on dioxolane) ~24 ppm~24 ppmMinimal change.
-OCH₂CH₂O- ~65 ppm~65 ppmUnchanged.
Quaternary Carbon ~110 ppm~108 ppmMinor shift.
-CH₂OH / -CH₂OAc ~60 ppm~65 ppmDownfield shift due to the influence of the ester carbonyl.
C=O Absent~170 ppmA new, highly deshielded signal characteristic of an ester carbonyl carbon.
-OCH₂CH₃ Absent~61 ppmNew signal for the ethyl ester methylene carbon.
-OCH₂CH₃ Absent~14 ppmNew signal for the ethyl ester methyl carbon.

The appearance of a signal at ~170 ppm in the ¹³C NMR spectrum of the ester is a definitive indicator of the successful esterification, as this region is characteristic of carbonyl carbons.

Infrared (IR) Spectroscopy: Vibrational Fingerprints

IR spectroscopy probes the vibrational modes of the chemical bonds.

Vibrational Mode This compound 2-Methyl-1,3-dioxolane-2-ethyl acetate Rationale for Difference
O-H Stretch Broad, ~3400 cm⁻¹AbsentThe most prominent difference, confirming the absence of the hydroxyl group.
C-H Stretch ~2850-3000 cm⁻¹~2850-3000 cm⁻¹Present in both, characteristic of sp³ C-H bonds.
C=O Stretch AbsentStrong, sharp, ~1740 cm⁻¹A strong absorption indicative of the ester carbonyl group.
C-O Stretch ~1000-1200 cm⁻¹~1000-1250 cm⁻¹Complex region with multiple C-O stretches in both molecules.

The IR spectrum provides a clear and unambiguous distinction between the two compounds. The presence of a broad O-H stretch around 3400 cm⁻¹ is a hallmark of the alcohol, while a strong, sharp C=O stretch around 1740 cm⁻¹ is the defining feature of the ester.

Mass Spectrometry: Fragmentation Patterns

Mass spectrometry provides information about the molecular weight and fragmentation of the molecules.

Feature This compound 2-Methyl-1,3-dioxolane-2-ethyl acetate
Molecular Ion (M⁺) m/z 132m/z 174
Key Fragments m/z 101, 87, 43m/z 101, 87, 43

A key fragmentation pathway for both compounds involves the loss of the side chain to form a stable cation at m/z 101. Another common fragment at m/z 87 arises from the loss of an ethyl group from the dioxolane ring. The fragment at m/z 43 is characteristic of an acetyl group.

Fragmentation M [C₈H₁₄O₄]⁺˙ m/z 174 F1 [C₅H₉O₂]⁺ m/z 101 M->F1 - CH₂COOCH₂CH₃ F3 [C₂H₃O]⁺ m/z 43 M->F3 - C₆H₁₁O₃ F2 [C₄H₇O₂]⁺ m/z 87 F1->F2 - CH₂

Caption: A simplified fragmentation pathway for 2-Methyl-1,3-dioxolane-2-ethyl acetate.

Conclusion: A Synthesis of Spectroscopic Evidence

The spectroscopic comparison of this compound and its ethyl acetate derivative demonstrates the power of modern analytical techniques in elucidating molecular structure. Each method provides a unique and complementary piece of the puzzle:

  • NMR spectroscopy maps the electronic environment of the proton and carbon nuclei, revealing subtle shifts due to functional group transformation.

  • IR spectroscopy provides a definitive fingerprint of the functional groups present, clearly distinguishing the hydroxyl and carbonyl moieties.

  • Mass spectrometry confirms the molecular weight and offers insights into the molecule's stability and fragmentation patterns.

By integrating the data from these techniques, researchers can confidently confirm the identity and purity of their synthesized compounds, a critical step in the rigorous process of chemical research and drug development.

Reactivity comparison between 2-Methyl-1,3-dioxolane-2-ethanol and similar alcohols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern organic synthesis, bifunctional molecules that offer orthogonal reactivity are invaluable tools for the efficient construction of complex architectures. 2-Methyl-1,3-dioxolane-2-ethanol is a premier example of such a molecule, possessing both a primary alcohol and a protected ketone within a compact framework.[1] This structure allows for selective transformations at the hydroxyl group under conditions that preserve the ketal, or conversely, the unmasking of the ketone in an acidic environment. Its utility as a stable equivalent of methyl vinyl ketone has cemented its role in various synthetic applications, including the synthesis of insect pheromones.[1]

This guide provides an in-depth, objective comparison of the reactivity of this compound against other structurally relevant alcohols. We will dissect how its unique architecture—specifically the steric and electronic influence of the dioxolane moiety—governs its performance in common organic transformations. The comparative analysis is grounded in established chemical principles and supported by detailed experimental protocols, offering researchers, scientists, and drug development professionals a clear understanding of its chemical behavior.

The alcohols selected for comparison are:

  • Ethanol: A simple, unhindered primary alcohol, serving as a baseline for reactivity.

  • Neopentyl alcohol (2,2-dimethylpropan-1-ol): A sterically hindered primary alcohol, to isolate the effects of steric bulk.

  • 4-Hydroxy-2-butanone: The precursor to our topic molecule, highlighting the impact of the unprotected keto-carbonyl group.[1][2]

Core Structural Features Governing Reactivity

The chemical personality of this compound is dictated by a confluence of steric, electronic, and conformational factors originating from its dioxolane ring.

  • The Dioxolane Ketal: The cyclic ketal serves as a robust protecting group for the ketone. It is notably stable in basic, nucleophilic, and many oxidative/reductive environments, a cornerstone of its synthetic utility.[3][4] This stability, however, gives way to facile, acid-catalyzed hydrolysis, allowing for the ketone's timely release.[3]

  • Steric Hindrance: The presence of the 1,3-dioxolane ring, particularly with the C2-methyl group, creates a sterically congested environment around the adjacent primary alcohol. This bulk impedes the approach of reagents, a phenomenon most pronounced in reactions involving a bimolecular transition state (e.g., SN2). This effect is analogous to the steric shielding observed in neopentyl alcohol.

  • Electronic Effects: The two oxygen atoms within the dioxolane ring exert a significant inductive electron-withdrawing effect (-I effect). This electronic pull can influence the properties of the adjacent alcohol by increasing the acidity of the hydroxyl proton and potentially modifying the electron density at the carbinol carbon.[5]

  • Intramolecular Hydrogen Bonding: The proximity of the dioxolane's ether oxygens to the hydroxyl group allows for the formation of an intramolecular hydrogen bond.[6][7] This interaction can reduce the nucleophilicity of the alcohol by sequestering the hydroxyl proton and restricting the rotational freedom of the side chain, thereby influencing reaction kinetics.

cluster_0 Structural Influences on Reactivity Reactivity Reactivity of this compound Steric Steric Hindrance (Neopentyl-like bulk) Reactivity->Steric Electronic Electronic Effects (Inductive Withdrawal) Reactivity->Electronic H_Bond Intramolecular H-Bonding (Reduced Nucleophilicity) Reactivity->H_Bond Protection Ketal Protection (Acid Labile, Base Stable) Reactivity->Protection

Caption: Key structural factors influencing the reactivity of the target molecule.

Comparative Reactivity Analysis

To quantify the impact of these structural features, we will compare the reactivity of this compound (MDEL) with our selected alcohols in three fundamental transformations.

Oxidation to Aldehyde

The oxidation of a primary alcohol to an aldehyde is a cornerstone transformation. The rate of this reaction is highly sensitive to steric hindrance around the carbinol carbon.

Mechanistic Rationale: We hypothesize that using a mild oxidant like Pyridinium Chlorochromate (PCC), which operates under non-acidic conditions, will prevent the cleavage of the ketal group.[3] The reaction rate for MDEL is expected to be significantly slower than for ethanol due to steric hindrance but comparable to that of neopentyl alcohol. 4-Hydroxy-2-butanone may undergo side reactions involving its enol form.

Table 1: Comparative Oxidation with Pyridinium Chlorochromate (PCC)

Compound Structure Expected Relative Rate Predicted Yield (%) Key Observations
Ethanol CH₃CH₂OH 100 >90 Rapid reaction, baseline.
MDEL C₆H₁₂O₃ ~5 75-85 Slow conversion due to steric bulk. Ketal remains intact.
Neopentyl Alcohol (CH₃)₃CCH₂OH ~4 70-80 Very slow reaction, confirms the effect of steric hindrance.

| 4-Hydroxy-2-butanone| CH₃COCH₂CH₂OH | Variable | <50 | Potential for complex mixture due to carbonyl reactivity. |

cluster_workflow Comparative Oxidation Workflow A Prepare 4 separate reaction flasks, each with PCC in Dichloromethane (DCM) B Add Equimolar Amounts of: 1. Ethanol 2. MDEL 3. Neopentyl Alcohol 4. 4-Hydroxy-2-butanone A->B Reagent Addition C Stir at Room Temperature Monitor by TLC/GC every 30 mins B->C Reaction Monitoring D Work-up: Filter through silica/celite, remove solvent C->D Quenching & Purification E Analyze Yield & Purity (GC, NMR) D->E Data Analysis reagents R-COOH H+ protonated_acid Protonated Carboxylic Acid R-C(=O+H)OH reagents:f0->protonated_acid Protonation oxonium Tetrahedral Intermediate R-C(OH)(O+H2)-OR' protonated_acid->oxonium Nucleophilic Attack (Slow Step) [Steric Hindrance] alcohol MDEL Alcohol R'-OH alcohol->protonated_acid ester Protonated Ester R-C(=O+H)-OR' oxonium->ester Proton Transfer & H2O loss final_ester Ester R-COOR' ester->final_ester Deprotonation start MDEL Ketal protonation Protonated Ketal start->protonation 1. H+ oxocarbenium Oxocarbenium Ion + Ethylene Glycol protonation->oxocarbenium 2. Ring Opening hemiacetal Hemiketal Intermediate oxocarbenium->hemiacetal 3. H2O Attack product 4-Hydroxy-2-butanone Ketone hemiacetal->product 4. Proton Transfer & -H+

References

An Economic Analysis of Synthetic Pathways to 2-Methyl-1,3-dioxolane-2-ethanol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Methyl-1,3-dioxolane-2-ethanol is a versatile bifunctional molecule of significant interest in organic synthesis. Its structure, which incorporates both a protected ketone and a primary alcohol, makes it a valuable intermediate in the synthesis of a variety of more complex molecules. A key application is its use as a methyl vinyl ketone equivalent in carbon-carbon bond-forming reactions, such as the Robinson annulation, a fundamental process in the construction of six-membered rings found in steroids and other natural products. The economic viability of producing this key intermediate is paramount for its application in research and industrial drug development. This guide provides an in-depth economic and practical analysis of the primary synthetic routes to this compound, offering researchers, scientists, and drug development professionals a framework for selecting the most suitable pathway for their needs.

Synthetic Pathways: A Comparative Overview

Two principal synthetic pathways for this compound have been identified in the literature. The most prominent and well-documented route involves the acid-catalyzed ketalization of 4-hydroxy-2-butanone with ethylene glycol. A less detailed alternative pathway involves the reaction of ethanol and methyl vinyl ketone. This guide will focus primarily on the more established ketalization route due to the availability of robust experimental data, while also providing a preliminary assessment of the alternative pathway.

Pathway 1: Ketalization of 4-Hydroxy-2-butanone with Ethylene Glycol

This is the most reported and highest-yielding route to this compound. The reaction involves the protection of the ketone functionality of 4-hydroxy-2-butanone as a cyclic ketal by reacting it with ethylene glycol in the presence of a weak acid catalyst.

Figure 1: Reaction mechanism for the ketalization of 4-hydroxy-2-butanone.

Reaction Mechanism and Causality:

The reaction proceeds via a standard acid-catalyzed ketalization mechanism. The weak acid catalyst, such as p-toluenesulfonic acid (p-TsOH), protonates the carbonyl oxygen of 4-hydroxy-2-butanone. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by one of the hydroxyl groups of ethylene glycol. This attack forms a hemiketal intermediate. Subsequent intramolecular cyclization, involving the second hydroxyl group of the ethylene glycol moiety, and elimination of a water molecule leads to the formation of the stable 1,3-dioxolane ring. The reaction is reversible, and to drive the equilibrium towards the product, the water generated is continuously removed, typically using a Dean-Stark apparatus. The use of ethyl acetate as a solvent is advantageous as it forms an azeotrope with water, facilitating its removal.

Economic Analysis of Pathway 1:

The economic viability of this pathway is influenced by several factors, including raw material costs, catalyst and solvent costs, energy consumption, and purification expenses.

Table 1: Cost Analysis of Pathway 1 (per mole of product)

Cost ComponentUnitPrice per Unit (USD)Moles Required per Mole of ProductCost per Mole of Product (USD)
4-Hydroxy-2-butanoneg~$0.9388.11~$82.00
Ethylene Glycolg~$0.000668.28 (1.1 eq.)~$0.04
p-Toluenesulfonic acidg~$0.151.72 (0.01 eq.)~$0.26
Ethyl AcetateL~$9.25~0.5~$4.63
Total Raw Material Cost ~$86.93

Note: Prices are estimates based on currently available data and may vary depending on supplier and quantity.

Key Economic Considerations for Pathway 1:

  • High Yield: This pathway boasts a high isolated yield of 90%, which is a significant economic advantage as it maximizes the conversion of starting materials to the desired product.

  • Raw Material Costs: The primary cost driver for this pathway is the price of 4-hydroxy-2-butanone. While ethylene glycol and the acid catalyst are relatively inexpensive, the cost of the starting ketone is a major factor in the overall process economics.

  • Energy Consumption: The reaction is typically run at reflux, requiring energy input for heating. The use of a Dean-Stark apparatus for water removal also contributes to the overall energy consumption of the process.

  • Purification Challenges: this compound is highly soluble in water, which can complicate its separation from the reaction mixture, particularly from unreacted ethylene glycol. This may necessitate additional purification steps, such as extraction and distillation, which add to the overall cost and complexity of the process.

  • Waste Disposal: The primary waste streams include the neutralized acid catalyst and any aqueous washes from the workup. While not excessively hazardous, disposal costs should be factored into a comprehensive economic analysis.

Pathway 2: Reaction of Ethanol and Methyl Vinyl Ketone

An alternative, though less detailed, synthetic route involves the reaction of ethanol and methyl vinyl ketone in the presence of an acid catalyst and ethyl acetate.

Figure 2: Proposed reactants for the synthesis of this compound.

Economic Analysis of Pathway 2:

A detailed economic analysis of this pathway is challenging due to the lack of reported yield and specific reaction conditions in the available literature. However, a preliminary assessment of the raw material costs can be made.

Table 2: Preliminary Raw Material Cost Analysis of Pathway 2 (per mole of product)

Cost ComponentUnitPrice per Unit (USD)Moles Required per Mole of ProductCost per Mole of Product (USD)
Ethanolg~$0.00146.07~$0.05
Methyl Vinyl Ketoneg~$0.8570.09~$59.58
Total Raw Material Cost (excluding catalyst and solvent) ~$59.63

Note: This is a simplified analysis and does not account for yield, catalyst, or solvent costs.

Key Economic Considerations for Pathway 2:

  • Potentially Lower Raw Material Costs: Based on a simple stoichiometric calculation, the starting materials for this pathway may be less expensive than those for Pathway 1, primarily due to the high cost of 4-hydroxy-2-butanone.

  • Unknown Yield: The lack of a reported yield for this reaction is a major drawback. Without this crucial piece of data, a meaningful economic comparison is impossible. A low yield would significantly increase the effective cost of the starting materials per mole of product.

  • Reaction Complexity: The mechanism of this reaction is not well-defined in the available literature, which could present challenges in optimization and scale-up.

Experimental Protocols

Detailed Protocol for Pathway 1: Ketalization of 4-Hydroxy-2-butanone

The following protocol is a representative procedure for the synthesis of this compound via the ketalization of 4-hydroxy-2-butanone.

Materials:

  • 4-Hydroxy-2-butanone

  • Ethylene glycol (1.1 equivalents)

  • p-Toluenesulfonic acid monohydrate (0.01 equivalents)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Equipment:

  • Round-bottom flask

  • Dean-Stark apparatus

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus, reflux condenser, and magnetic stirrer, add 4-hydroxy-2-butanone, ethylene glycol (1.1 eq.), p-toluenesulfonic acid monohydrate (0.01 eq.), and ethyl acetate.

  • Heat the reaction mixture to reflux and continue heating until the theoretical amount of water has been collected in the Dean-Stark trap.

  • Cool the reaction mixture to room temperature.

  • Transfer the mixture to a separatory funnel and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be further purified by vacuum distillation to obtain pure this compound.

Conclusion and Recommendations

Based on the available data, the ketalization of 4-hydroxy-2-butanone with ethylene glycol (Pathway 1) is the most economically viable and practical route for the synthesis of this compound. Its high reported yield of 90% significantly outweighs the higher cost of the starting ketone. While the alternative pathway from ethanol and methyl vinyl ketone (Pathway 2) appears to have lower raw material costs, the absence of reliable yield data makes it a speculative and less dependable option for predictable synthesis.

For researchers and drug development professionals requiring a reliable and high-yielding synthesis of this compound, Pathway 1 is the recommended approach. Future research into optimizing the reaction conditions and purification methods for Pathway 1 could further enhance its economic attractiveness. Additionally, a thorough investigation into Pathway 2, with a focus on determining a reliable yield and optimal reaction parameters, would be necessary to fully assess its potential as a competitive alternative.

A Comparative Guide to the Structural Validation of 2-Methyl-1,3-dioxolane-2-ethanol Derivatives: The Definitive Role of X-ray Crystallography

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise characterization of molecular architecture is not merely a procedural step but the bedrock of innovation. Within the vast landscape of organic synthesis, 2-Methyl-1,3-dioxolane-2-ethanol and its derivatives stand out as valuable intermediates.[1] Their utility stems from the stable 1,3-dioxolane moiety, which serves as a protective group for carbonyls, and their presence in a wide array of pharmacologically active molecules.[2][3][4] These compounds are integral to the synthesis of complex therapeutic agents, including those with antibacterial, antifungal, and anticancer properties.[5][6][7] Given their role as critical building blocks, the unambiguous determination of their three-dimensional structure is paramount.

This guide provides an in-depth comparison of the primary analytical techniques for structural validation, with a focus on single-crystal X-ray crystallography as the definitive "gold standard." We will explore the causality behind experimental choices, present detailed protocols, and objectively compare this technique with powerful spectroscopic alternatives.

The Gold Standard: Single-Crystal X-ray Crystallography

Single-crystal X-ray diffraction (SCXRD) is a non-destructive analytical technique that provides unparalleled, high-resolution information about the atomic and molecular structure of a crystalline compound.[8][9] It is the only method that directly visualizes the three-dimensional arrangement of atoms in the solid state, yielding precise data on bond lengths, bond angles, atomic coordinates, and absolute stereochemistry.[10]

The fundamental principle lies in the interaction of X-rays with the electron clouds of atoms arranged in a highly ordered crystal lattice.[11] When an X-ray beam is directed at a single crystal, it diffracts in specific, predictable directions, creating a unique diffraction pattern.[8][12] By analyzing the positions and intensities of these diffracted spots, we can mathematically reconstruct a three-dimensional map of the electron density within the crystal, and from that, build an atomic model of the molecule.[13]

Key Advantages of X-ray Crystallography:
  • Unambiguous Structure Determination: Provides a definitive 3D model of the molecule.

  • Atomic Resolution: Delivers precise measurements of bond lengths and angles, often with a precision of a few thousandths of a nanometer.[10]

  • Absolute Stereochemistry: Can determine the absolute configuration of chiral centers, which is crucial in pharmaceutical development.

The primary limitation, however, is the absolute necessity of a single, well-ordered crystal of sufficient size and quality (typically 0.1-0.3 mm).[11] The process of obtaining such a crystal can be a significant experimental bottleneck.

Experimental Protocol: A Self-Validating Workflow for X-ray Crystallography

The trustworthiness of a crystal structure is built upon a rigorous and well-documented experimental protocol. Each step is designed to ensure the quality of the final, refined structure.

Step 1: High-Purity Sample Preparation & Crystal Growth

  • Rationale: The purity of the compound is critical. Impurities can inhibit crystal formation or become incorporated into the lattice, leading to disorder and poor diffraction quality.

  • Protocol:

    • Purify the this compound derivative using column chromatography or recrystallization until it is deemed pure by NMR spectroscopy and LC-MS.

    • Select a suitable solvent or solvent system for crystal growth. The ideal solvent is one in which the compound is sparingly soluble.

    • Employ a crystal growth technique. The most common method for small molecules is slow evaporation . Dissolve the purified compound in the chosen solvent in a clean vial. Loosely cap the vial and leave it in a vibration-free environment for several days to weeks, allowing the solvent to evaporate slowly, leading to supersaturation and crystal formation.

    • Alternative methods include vapor diffusion (hanging or sitting drop) and slow cooling of a saturated solution.[13]

Step 2: Crystal Selection and Mounting

  • Rationale: A suitable crystal should be a single, well-formed block with sharp edges and no visible cracks or defects.

  • Protocol:

    • Under a microscope, select a crystal of appropriate size (0.1-0.3 mm).

    • Carefully coat the crystal in a cryoprotectant oil (e.g., Paratone-N) to prevent ice formation during data collection at low temperatures.

    • Using a micromanipulator, mount the crystal on the tip of a cryo-loop, which is then attached to a goniometer head on the diffractometer.

Step 3: Data Collection

  • Rationale: The goal is to collect a complete and redundant set of diffraction data from which the structure can be solved. Data is typically collected at a low temperature (e.g., 100-173 K) to minimize thermal motion of the atoms, resulting in a sharper diffraction pattern.[14]

  • Protocol:

    • Center the crystal in the X-ray beam (commonly Mo Kα radiation, λ = 0.71073 Å).[15]

    • Perform an initial series of short exposures to determine the unit cell dimensions and crystal system.[13]

    • Develop a data collection strategy to measure the intensities of a large number of unique reflections over a wide range of diffraction angles (2θ). This typically involves rotating the crystal through a series of angles (omega scans) while collecting diffraction images on a detector.[9] A complete data collection can take several hours.[9]

Step 4: Structure Solution and Refinement

  • Rationale: This computational phase transforms the raw diffraction data into a chemically meaningful molecular model.

  • Protocol:

    • Data Reduction: The collected images are processed to integrate the intensities of each diffraction spot and apply corrections for experimental factors.

    • Structure Solution: The "phase problem" is solved using mathematical methods (e.g., direct methods for small molecules) to generate an initial electron density map.[16]

    • Model Building: An initial atomic model is built into the electron density map.

    • Refinement: The positions and thermal parameters of the atoms are iteratively adjusted using a least-squares process to improve the agreement between the calculated diffraction pattern from the model and the experimentally observed data.[14] The quality of the final structure is assessed using metrics like the R-factor; a lower R-factor indicates a better fit.[15]

G X-ray Crystallography Workflow cluster_prep Sample Preparation cluster_data Data Acquisition cluster_analysis Structure Determination Synthesis Synthesis of Derivative Purification Purification (e.g., Chromatography) Synthesis->Purification Crystal_Growth Crystal Growth (Slow Evaporation) Purification->Crystal_Growth Mounting Select & Mount Crystal Crystal_Growth->Mounting Data_Collection X-ray Data Collection (Diffractometer) Mounting->Data_Collection Data_Processing Data Processing & Reduction Data_Collection->Data_Processing Structure_Solution Structure Solution (Phase Problem) Data_Processing->Structure_Solution Refinement Model Building & Refinement Structure_Solution->Refinement Final_Structure Final Validated Structure (CIF) Refinement->Final_Structure

Comparative Analysis: X-ray Crystallography vs. Spectroscopic Alternatives

While X-ray crystallography provides the definitive solid-state structure, it is often used in conjunction with other techniques that offer complementary information, particularly about the molecule's identity and its behavior in solution.[17]

FeatureSingle-Crystal X-ray CrystallographyNuclear Magnetic Resonance (NMR)Mass Spectrometry (MS)
Principle Diffraction of X-rays by a crystalline lattice.[8]Absorption of radiofrequency waves by atomic nuclei in a magnetic field.[18]Measurement of the mass-to-charge ratio of ionized molecules.[18]
Sample Type Single, well-ordered crystal (0.1-0.3 mm).[11]Soluble compound in a suitable deuterated solvent.[19]Ionizable compound, often in solution.[18]
Information Precise 3D atomic coordinates, bond lengths, bond angles, absolute configuration.[8][18]Atomic connectivity, relative stereochemistry, solution-state conformation and dynamics.[16][18]Molecular weight, elemental composition, fragmentation patterns for substructure identification.[18]
Resolution Atomic (<1 Å).[18]Atomic to near-atomic.Low (provides connectivity data via fragmentation).[18]
Key Advantage Unambiguous 3D structure determination.[10]Provides structural and dynamic data in a biologically relevant solution state.[17]High sensitivity and accurate mass determination.
Key Limitation Requires high-quality single crystals.Does not provide precise bond lengths/angles; complex spectra for large molecules.Does not provide 3D conformational information.
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for determining molecular structure in solution.[16] For a this compound derivative, ¹H and ¹³C NMR experiments are essential.

  • ¹H NMR: Reveals the number of different types of protons and their neighboring environments through chemical shifts, integration, and splitting patterns.

  • ¹³C NMR: Shows the number of unique carbon atoms in the molecule.

  • 2D NMR (e.g., COSY, HSQC): Establishes direct connectivity between protons and carbons, allowing for the complete assembly of the molecular skeleton.

Causality in Application: While X-ray crystallography gives a static, solid-state snapshot, NMR provides a time-averaged picture of the molecular conformation in solution.[17] This is crucial because the conformation in solution may differ from that in the packed crystal lattice and is often more relevant to the molecule's biological activity.

Mass Spectrometry (MS)

MS is an indispensable tool for confirming the identity of a synthesized compound. High-Resolution Mass Spectrometry (HRMS) can determine the molecular mass with enough accuracy to confirm the elemental composition, distinguishing it from other potential formulas. Fragmentation patterns observed in the mass spectrum can also corroborate the proposed structure. For instance, the fragmentation of the dioxolane ring can produce characteristic ions that support its presence in the molecule.[20][21]

G Comparative Information from Analytical Techniques cluster_xray X-ray Crystallography cluster_nmr NMR Spectroscopy cluster_ms Mass Spectrometry Compound This compound Derivative Xray_Info • Absolute 3D Structure • Bond Lengths/Angles • Crystal Packing Compound->Xray_Info Solid State NMR_Info • Atomic Connectivity • Relative Stereochemistry • Solution Conformation Compound->NMR_Info Solution State MS_Info • Molecular Formula (HRMS) • Molecular Weight • Structural Fragments Compound->MS_Info Gas Phase (Ionized)

Case Study: Crystallographic Data Interpretation

The output of a successful X-ray diffraction experiment is a crystallographic information file (CIF), which contains a wealth of data. Below is a table summarizing typical parameters for a dioxolane derivative, based on published data for 2-(2-Methyl-1,3-dioxolan-2-yl)-1,1-diphenylethanol.[14][15]

ParameterExample ValueSignificance
Chemical FormulaC₁₈H₂₀O₃Confirms the elemental composition in the crystal unit.
Formula Weight284.34 g/mol Molecular weight derived from the formula.
Crystal SystemMonoclinicDescribes the basic symmetry of the crystal lattice.
Space GroupP2₁/cDefines the specific symmetry operations within the unit cell.
Unit Cell Dimensionsa = 5.796 Å, b = 8.827 Å, c = 29.754 Å, β = 92.15°The dimensions of the repeating unit of the crystal.
Volume (V)1521.2 ųThe volume of the unit cell.
Molecules per unit cell (Z)4The number of molecules contained within one unit cell.
R-factor (R₁)0.041 (4.1%)A measure of the agreement between the model and the data. A value < 5% is excellent for small molecules.[14]

Conclusion

For the structural validation of this compound derivatives, an integrated analytical approach is essential for comprehensive characterization. Spectroscopic methods like NMR and Mass Spectrometry are indispensable for confirming the molecular formula, atomic connectivity, and solution-state behavior. However, single-crystal X-ray crystallography remains the unparalleled gold standard for definitively determining the three-dimensional atomic arrangement. It provides the highest level of structural detail, resolving any ambiguity in stereochemistry and conformation in the solid state. For researchers in drug discovery and development, the investment in obtaining a crystal structure pays dividends by providing a precise, foundational model for understanding molecular interactions and guiding further chemical synthesis.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-Methyl-1,3-dioxolane-2-ethanol

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a detailed protocol for the safe handling and disposal of 2-Methyl-1,3-dioxolane-2-ethanol in a laboratory setting. Adherence to these procedures is critical for ensuring personnel safety, maintaining regulatory compliance, and protecting the environment. The guidance herein is synthesized from established safety protocols and regulatory standards governing hazardous chemical waste.

Hazard Identification and Risk Assessment

Under the Resource Conservation and Recovery Act (RCRA), a chemical waste is considered hazardous if it exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity, or if it is specifically listed by the Environmental Protection Agency (EPA).[3][4] Based on its high flammability, this compound waste is classified as an ignitable hazardous waste (EPA Waste Code D001) .[5]

Hazard ClassificationGHS PictogramSignal WordHazard StatementSource
Flammable Liquid 🔥Danger H225: Highly flammable liquid and vapour.[1][2]
Eye Irritant Danger H319: Causes serious eye irritation.[1]

Personal Protective Equipment (PPE) and Safe Handling

Before handling waste containers, all personnel must be equipped with the appropriate PPE to mitigate exposure risks. The high flammability and potential for eye irritation necessitate stringent safety measures.

  • Eye and Face Protection : Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[1]

  • Skin Protection : A flame-retardant lab coat and chemically resistant gloves (e.g., nitrile) are mandatory. Gloves must be inspected before use and disposed of properly after handling the waste.

  • Respiratory Protection : If there is a risk of vapor inhalation or if handling large quantities, use a full-face respirator with appropriate cartridges.[1]

  • Work Area : All handling of this compound waste, including transfers, should be conducted in a well-ventilated area, preferably inside a chemical fume hood.[6] Keep the material away from all sources of ignition, including heat, sparks, and open flames.[1][2]

Waste Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound waste from the point of generation to final removal.

Caption: Decision workflow for hazardous waste management.

Step-by-Step Disposal Protocol

Disposing of this compound is a multi-step process that must comply with federal, state, and local regulations.

Step 1: Container Selection and Labeling
  • Select a Compatible Container : The waste must be collected in a container that is chemically compatible with its contents.[4] Borosilicate glass or stainless steel containers are appropriate. Ensure the container is in good condition, free from cracks or leaks, and has a secure, leak-proof closure.[3][7]

  • Proper Labeling : The container must be clearly labeled with the words "Hazardous Waste" .[7][8] The label must also include the full chemical name ("this compound") and an indication of its hazards (e.g., "Ignitable," "Flammable").[8] Do not use chemical abbreviations.

Step 2: Accumulation and Storage
  • Designate a Satellite Accumulation Area (SAA) : Store the waste container at or near the point of generation in a designated SAA.[8][9] This area must be under the direct control of laboratory personnel.

  • Maintain Closure : Keep the waste container tightly sealed except when adding waste.[4][7] This minimizes the release of flammable vapors.

  • Segregate Incompatibles : Store the container away from incompatible materials, particularly strong oxidizing agents, to prevent violent reactions.[9]

  • Secondary Containment : Place the waste container in a secondary containment bin to capture any potential leaks or spills.[10][11]

  • Volume Limits : Do not fill containers beyond 90% capacity to allow for vapor expansion.[12] According to EPA regulations, a single SAA can accumulate up to 55 gallons of hazardous waste.[13]

Step 3: Arranging for Final Disposal
  • Contact Authorities : Once the container is full or the waste is no longer being generated, contact your institution's Environmental Health and Safety (EHS) department or a licensed professional waste disposal service to arrange for pickup.[10][14]

  • Prohibited Actions : It is illegal and extremely dangerous to dispose of this chemical by pouring it down the drain or placing it in the regular trash.[4][15] Flammable liquids can create explosive atmospheres in sewer systems.[16]

  • Final Disposal Method : The ultimate disposal will be handled by a licensed facility, typically through controlled incineration at a chemical destruction plant equipped with afterburners and scrubbers.[14][17]

Emergency Procedures: Spill Management

In the event of a small-scale spill, immediate and correct action is crucial.

  • Alert Personnel : Immediately notify all personnel in the vicinity and evacuate the area if necessary.

  • Eliminate Ignition Sources : Extinguish all open flames and turn off any equipment that could create a spark.

  • Ventilate the Area : Increase ventilation by opening sashes on fume hoods.

  • Contain and Absorb : Use a spill kit with an inert absorbent material (e.g., sand, diatomite) to contain and absorb the liquid. Do not use combustible materials like paper towels.

  • Collect Waste : Carefully collect the absorbed material using non-sparking tools and place it in a designated, properly labeled hazardous waste container.[18]

  • Decontaminate : Clean the spill area thoroughly.

  • Report : Report the incident to your laboratory supervisor and EHS department.

References

Personal protective equipment for handling 2-Methyl-1,3-dioxolane-2-ethanol

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to the Safe Handling of 2-Methyl-1,3-dioxolane-2-ethanol

Hazard Assessment: A Structural Perspective

The potential hazards of this compound are inferred from its constituent functional groups: the dioxolane moiety and the primary alcohol.

  • Flammability: The dioxolane ring, a cyclic acetal, suggests that the compound is likely a flammable liquid. Safety data for the related compound, 2-Methyl-1,3-dioxolane, indicates high flammability with a low flash point.[1][2] The presence of the ethanol group further supports this assessment, as lower-chain alcohols are also flammable.[3] Vapors may be heavier than air and could travel to an ignition source.[1]

  • Eye and Skin Irritation: Structurally similar dioxolane derivatives are classified as causing serious eye irritation and skin irritation.[1] Alcohols can also be irritating to the skin and mucous membranes. Therefore, it is prudent to assume that this compound is, at a minimum, an eye and skin irritant.

  • Respiratory Tract Irritation: Inhalation of vapors from related dioxolane compounds may cause respiratory irritation.[1] Handling this chemical in a well-ventilated area is crucial to minimize exposure to potentially harmful vapors.

  • Toxicology: While specific toxicological data is unavailable, the metabolism of primary alcohols can produce toxic byproducts.[4] Given the lack of data, all routes of exposure—inhalation, ingestion, and dermal absorption—should be minimized.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is essential when handling this compound. The selection of appropriate PPE is contingent on the scale and nature of the work being performed.

Eye and Face Protection
  • Minimum Requirement: At all times, wear chemical safety goggles conforming to ANSI Z87.1 or EN166 standards.

  • Enhanced Protection: When handling larger quantities (>50 mL) or when there is a significant risk of splashing, a full-face shield should be worn in addition to safety goggles.

Skin and Body Protection
  • Lab Coat: A flame-resistant lab coat is mandatory.

  • Gloves: The selection of appropriate gloves is critical. The molecule's ether-like (dioxolane) and alcohol functionalities require careful consideration. Nitrile gloves offer good protection against many alcohols but may have limited resistance to some ethers.[5][6] Therefore, for prolonged contact, more robust options are recommended.

Glove MaterialSplash Contact (Short Duration)Extended Contact (e.g., full immersion, large-scale work)Rationale
Nitrile Rubber Fair to GoodNot RecommendedProvides adequate protection against incidental splashes of alcohols, but its effectiveness against dioxolanes (cyclic ethers) is not well-documented and may be limited.[5][6]
Neoprene GoodFair to GoodOffers a broader range of protection against both alcohols and some ethers.[5][7]
Butyl Rubber ExcellentExcellentProvides excellent resistance to a wide range of chemicals, including alcohols, ethers, and ketones.[7] This is a preferred choice for higher-risk operations.

Causality: The choice of glove material is determined by its ability to resist degradation and permeation by the chemical. Always inspect gloves for any signs of degradation before and during use. If contact with the chemical occurs, remove and dispose of the gloves immediately, then wash your hands thoroughly.[8]

Respiratory Protection
  • Primary Control: All handling of this compound should be conducted within a certified chemical fume hood to maintain vapor concentrations below any potential exposure limits.

  • Situational Requirement: In the event of a large spill or a failure of primary engineering controls, a NIOSH-approved air-purifying respirator with organic vapor cartridges may be necessary.[9][10][11] A full respiratory protection program, including fit testing, must be in place in accordance with OSHA standard 29 CFR 1910.134.[12]

PPE Selection Workflow

PPE_Selection cluster_start Start: Task Assessment cluster_engineering Engineering Controls cluster_ppe Personal Protective Equipment (PPE) start Assess Task: Handling this compound fume_hood Work in a Chemical Fume Hood? start->fume_hood eye_protection Eye Protection: - Chemical Safety Goggles (Minimum) - Face Shield (Splash Risk) fume_hood->eye_protection Yes (Standard Procedure) respiratory_protection Respiratory Protection: - Required for spills or  ventilation failure fume_hood->respiratory_protection No (Emergency/Failure) body_protection Body Protection: - Flame-Resistant Lab Coat eye_protection->body_protection glove_selection Glove Selection: - Nitrile (Splash) - Neoprene/Butyl Rubber (Extended) body_protection->glove_selection respiratory_protection->eye_protection

Caption: PPE selection workflow for handling this compound.

Operational and Disposal Plans

Step-by-Step Handling Protocol
  • Preparation: Before handling, ensure that a chemical spill kit is readily accessible. Confirm that the safety shower and eyewash station are unobstructed and operational.

  • Engineering Controls: Perform all manipulations of this compound inside a certified chemical fume hood.

  • Grounding: Due to its flammability, ground and bond containers when transferring the liquid to prevent the buildup of static electricity, which can serve as an ignition source.[2] Use only non-sparking tools.[13]

  • Avoiding Ignition: Keep the chemical away from open flames, hot surfaces, and other sources of ignition.[2][13]

  • Container Integrity: Keep the container tightly closed when not in use and store it in a cool, dry, and well-ventilated area designated for flammable liquids.[2]

  • Personal Hygiene: Wash hands thoroughly with soap and water after handling.

Disposal Plan

Chemical waste disposal must adhere to all local, state, and federal regulations.

  • Waste Collection: Collect all waste containing this compound in a designated, properly labeled, and sealed hazardous waste container. Do not mix with incompatible waste streams.

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name.

  • Storage: Store the waste container in a designated satellite accumulation area, away from ignition sources and in secondary containment.

  • Disposal: Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[14][15]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Methyl-1,3-dioxolane-2-ethanol
Reactant of Route 2
Reactant of Route 2
2-Methyl-1,3-dioxolane-2-ethanol

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。